molecular formula C15H13NOSe B10856947 Fba-IN-1

Fba-IN-1

Cat. No.: B10856947
M. Wt: 302.24 g/mol
InChI Key: MCSRHGLYNCIRNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fba-IN-1 is a useful research compound. Its molecular formula is C15H13NOSe and its molecular weight is 302.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13NOSe

Molecular Weight

302.24 g/mol

IUPAC Name

2-(4-ethylphenyl)-1,2-benzoselenazol-3-one

InChI

InChI=1S/C15H13NOSe/c1-2-11-7-9-12(10-8-11)16-15(17)13-5-3-4-6-14(13)18-16/h3-10H,2H2,1H3

InChI Key

MCSRHGLYNCIRNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Fba-IN-1: A Covalent Allosteric Inhibitor of Candida albicans Fructose-1,6-Bisphosphate Aldolase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fba-IN-1 is a first-in-class small molecule inhibitor targeting fructose-1,6-bisphosphate aldolase (FBA) in the opportunistic fungal pathogen Candida albicans (CaFBA). This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available data on its inhibitory activity, covalent binding, and allosteric nature. Experimental protocols for key assays are detailed, and the underlying signaling and structural interactions are visualized to support further research and development in the pursuit of novel antifungal therapeutics.

Introduction

The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, necessitates the discovery of novel therapeutic targets and modes of action. Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the glycolytic and gluconeogenic pathways, presents an attractive target due to its essentiality for fungal viability. This compound has emerged as a promising lead compound, exhibiting potent and specific activity against Candida albicans FBA (CaFBA). This document serves as a comprehensive resource detailing the molecular mechanism of this compound.

Mechanism of Action of this compound

This compound acts as a covalent and allosteric inhibitor of CaFBA.[1] This dual mechanism of action distinguishes it from traditional competitive inhibitors and contributes to its potent antifungal activity.

Covalent Inhibition

This compound possesses a reactive moiety that forms a covalent bond with a specific cysteine residue, Cys292 , on the surface of CaFBA. This covalent modification is irreversible and leads to the inactivation of the enzyme. The identification of this novel covalent binding site was a key discovery in understanding the inhibitor's mode of action.

Allosteric Inhibition

The binding of this compound to the Cys292 site, which is distinct from the enzyme's active site, induces a conformational change in the protein. This allosteric modulation alters the architecture of the active site, thereby preventing the binding of the natural substrate, fructose-1,6-bisphosphate, and inhibiting the catalytic activity of CaFBA.

The following diagram illustrates the proposed mechanism of action:

Fba_IN_1_Mechanism cluster_enzyme CaFBA Enzyme Active_Site Active Site Inactive_Enzyme Inactive CaFBA Allosteric_Site Allosteric Site (Cys292) Allosteric_Site->Active_Site Conformational Change Fba_IN_1 This compound Fba_IN_1->Allosteric_Site Covalent Binding Substrate Fructose-1,6-bisphosphate Substrate->Active_Site Binding Blocked No_Reaction Inhibition of Glycolysis Inactive_Enzyme->No_Reaction

Mechanism of this compound covalent allosteric inhibition of CaFBA.

Quantitative Data

The inhibitory potency of this compound and its analogs has been evaluated through enzymatic and cell-based assays. The following table summarizes the key quantitative data from the primary literature.

CompoundTargetIC50 (µM)Antifungal Activity (MIC80, µg/mL) against C. albicans
This compound CaFBAData not available in provided search results1 (against azole-resistant strains)[1]
AnaloguesCaFBAData not available in provided search resultsData not available in provided search results

Note: Specific IC50 values for this compound and its analogues, as well as a broader range of MIC data, are detailed in the primary research article by Wen et al. and its supplementary information, which were not fully accessible during the generation of this document.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Candida albicans Fructose-1,6-Bisphosphate Aldolase (CaFBA) Enzymatic Assay

This protocol describes a coupled-enzyme assay to determine the enzymatic activity of CaFBA and assess the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant CaFBA enzyme

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • NADH

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, TPI, GDH, and NADH in each well of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a DMSO control (vehicle) and a positive control inhibitor if available.

  • Initiate the reaction by adding the CaFBA enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

  • Start the enzymatic reaction by adding the substrate, FBP, to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the cleavage of FBP by CaFBA.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mass Spectrometry Analysis of Covalent Binding

This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the covalent modification of CaFBA by this compound and to identify the specific amino acid residue involved.

Materials:

  • Recombinant CaFBA enzyme

  • This compound

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubate recombinant CaFBA with an excess of this compound in the incubation buffer for a sufficient time to allow for covalent bond formation. A control sample with CaFBA and DMSO (vehicle) should be run in parallel.

  • Denature the protein by adding urea to the samples.

  • Reduce the disulfide bonds by adding DTT and incubating at room temperature.

  • Alkylate the free cysteine residues by adding IAM and incubating in the dark.

  • Dilute the samples with a trypsin-compatible buffer (e.g., ammonium bicarbonate) to reduce the urea concentration.

  • Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.

  • Quench the digestion by adding formic acid.

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Search the MS/MS data against the amino acid sequence of CaFBA to identify peptides.

  • Specifically look for peptides with a mass shift corresponding to the adduction of this compound. The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent modification (Cys292).

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against Candida albicans.

Materials:

  • Candida albicans strain(s) (including azole-resistant isolates)

  • RPMI-1640 medium (buffered with MOPS)

  • This compound

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well microplate.

  • Prepare an inoculum of Candida albicans and adjust the cell density to a standardized concentration (e.g., 0.5-2.5 x 10^3 cells/mL) in RPMI-1640 medium.

  • Add the yeast inoculum to each well of the microplate containing the serially diluted compound. Include a drug-free control well (growth control) and a media-only well (sterility control).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth. For azoles and related compounds, the MIC80 (the concentration that inhibits 80% of growth compared to the drug-free control) is often reported, which can be determined by measuring the optical density at a specific wavelength (e.g., 600 nm).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams provide a visual representation of the glycolysis pathway targeted by this compound and the experimental workflow for its characterization.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P FBP Fructose-1,6-bisphosphate F6P->FBP CaFBA CaFBA FBP->CaFBA DHAP_G3P DHAP + G3P CaFBA->DHAP_G3P Fba_IN_1 This compound Fba_IN_1->CaFBA Inhibits Pyruvate Pyruvate DHAP_G3P->Pyruvate ...

Targeting Glycolysis: this compound Inhibition of CaFBA.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular & Antifungal Activity Enzyme_Assay CaFBA Enzymatic Assay IC50 Determine IC50 Enzyme_Assay->IC50 LCMS LC-MS/MS for Covalent Binding Covalent_Site Identify Covalent Adduct (Cys292) LCMS->Covalent_Site MIC_Assay Antifungal Susceptibility (MIC Assay) MIC_Value Determine MIC80 MIC_Assay->MIC_Value Fba_IN_1 This compound Fba_IN_1->Enzyme_Assay Fba_IN_1->LCMS Fba_IN_1->MIC_Assay

Experimental workflow for the characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of novel antifungal agents through its unique covalent allosteric inhibition of CaFBA. The detailed mechanism of action, involving the covalent modification of Cys292 and subsequent allosteric inactivation of the enzyme, provides a solid foundation for structure-based drug design and optimization. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and the discovery of next-generation inhibitors targeting this essential fungal enzyme. Further research is warranted to fully elucidate the structure-activity relationships and to translate the potent in vitro activity of this compound class into effective therapeutic outcomes.

References

Fba-IN-1: A Covalent Allosteric Inhibitor of Fructose-1,6-Bisphosphate Aldolase for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Abstract

Fructose-1,6-bisphosphate aldolase (FBA) is a crucial enzyme in the glycolysis and gluconeogenesis pathways of fungi, making it an attractive target for the development of novel antifungal agents. Fba-IN-1 has emerged as a first-in-class, covalent, and allosteric inhibitor of the Candida albicans FBA (CaFBA). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. It is intended for researchers, scientists, and drug development professionals working in the field of mycology and medicinal chemistry.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of antifungal agents with novel mechanisms of action. The fungal-specific class II fructose-1,6-bisphosphate aldolase (FBA) presents a promising therapeutic target as it is essential for fungal metabolism and is distinct from the class I aldolases found in mammals.[1] this compound (also referred to as compound 2a11) is a novel covalent inhibitor that targets a unique allosteric site on CaFBA, demonstrating significant potential for overcoming azole resistance in Candida species.[2][3][4]

Mechanism of Action

This compound functions as a covalent, allosteric inhibitor of CaFBA.[2][3] Unlike competitive inhibitors that bind to the active site, this compound targets a novel allosteric binding pocket. The key event in its mechanism of action is the formation of a covalent bond with the cysteine residue at position 292 (C292) of CaFBA.[4] This covalent modification leads to a conformational change in the enzyme, thereby inhibiting its catalytic activity. The allosteric nature of this inhibition means that this compound does not compete with the natural substrate, fructose-1,6-bisphosphate.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Compound Name This compound (compound 2a11)[2][3]
CAS Number 2605897-57-0[3]
Molecular Formula C₁₅H₁₃NOSe[2]
Molecular Weight 302.23 g/mol [3]

Table 2: In Vitro Biological Activity of this compound

ParameterOrganism/StrainValueReference
MIC₈₀ Azole-resistant Candida albicans strain 1031 µg/mL[2][3][4]

Note: Specific IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ values for the inhibition of CaFBA by this compound are not publicly available in the reviewed search results.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cloning, Expression, and Purification of C. albicans Fructose-1,6-Bisphosphate Aldolase (CaFBA)
  • Gene Amplification: The gene encoding CaFBA is amplified from C. albicans genomic DNA using polymerase chain reaction (PCR) with specific primers.

  • Vector Ligation: The amplified CaFBA gene is inserted into a suitable expression vector (e.g., pET-28a) containing a purification tag (e.g., a hexahistidine tag).

  • Transformation: The recombinant plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C until an optimal cell density is reached (OD₆₀₀ of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours).

  • Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Purity Assessment: The purity of the recombinant CaFBA is assessed by SDS-PAGE.

Fructose-1,6-Bisphosphate Aldolase Enzyme Activity Assay
  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing the substrate, fructose-1,6-bisphosphate, and a coupling enzyme system (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase) and NADH.

  • Enzyme Addition: The purified CaFBA is added to the reaction mixture to initiate the reaction.

  • Kinetic Measurement: The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Inhibition Assay: To determine the inhibitory activity of this compound, the enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period before adding the substrate. The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Covalent Modification Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Incubation: Purified CaFBA is incubated with an excess of this compound for a specified time to allow for covalent bond formation.

  • Sample Preparation: The protein-inhibitor complex is denatured, reduced, and alkylated. The protein is then digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is analyzed to identify the peptide containing the C292 residue and to confirm the mass shift corresponding to the covalent adduction of this compound.

Site-Directed Mutagenesis of CaFBA
  • Primer Design: Primers containing the desired mutation (e.g., C292S) are designed.

  • PCR Mutagenesis: The CaFBA expression plasmid is used as a template for PCR with the mutagenic primers to generate the mutated plasmid.

  • Template Removal: The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli cells, and the desired mutation is confirmed by DNA sequencing.

  • Protein Expression and Characterization: The mutant protein is expressed, purified, and its enzymatic activity and interaction with this compound are characterized as described above to confirm the role of the C292 residue in covalent inhibition.

Visualizations

Signaling Pathway

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase G6P->Glucose G6Pase F6P Fructose-6-P G6P->F6P PGI F6P->G6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK-1 F16BP->F6P FBPase DHAP DHAP F16BP->DHAP FBA G3P G3P F16BP->G3P FBA DHAP->F16BP FBA DHAP->G3P TPI G3P->F16BP FBA Pyruvate Pyruvate G3P->Pyruvate ... Pyruvate->G3P ... Fba_IN_1 This compound FBA FBA Fba_IN_1->FBA

Caption: Role of FBA in Glycolysis and Gluconeogenesis.

Covalent Inhibition Mechanism

Covalent_Inhibition cluster_0 1. Reversible Binding cluster_1 2. Covalent Bond Formation CaFBA CaFBA (Cys292) Complex CaFBA-Fba-IN-1 (Non-covalent complex) CaFBA->Complex Ki Fba_IN_1 This compound Covalent_Complex CaFBA-Fba-IN-1 (Covalent adduct) Complex->Covalent_Complex kinact

Caption: Two-step mechanism of covalent inhibition.

Experimental Workflow

Experimental_Workflow A Cloning & Expression of CaFBA B Protein Purification A->B C Enzyme Activity Assay (Baseline) B->C D Inhibition Assay with this compound B->D F Site-Directed Mutagenesis (C292S) B->F E LC-MS Analysis of Covalent Modification D->E G Characterization of Mutant Enzyme F->G G->D

Caption: Workflow for characterizing this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel antifungal therapies. Its unique covalent and allosteric mechanism of action against the essential fungal enzyme fructose-1,6-bisphosphate aldolase provides a promising strategy to combat drug-resistant strains of Candida albicans. Further research and development of this compound and its analogs could lead to the introduction of a new class of antifungal drugs with improved efficacy and a lower propensity for resistance. This technical guide provides a foundational understanding of this compound for the scientific community to build upon in the ongoing fight against invasive fungal infections.

References

Allosteric Inhibition of Candida albicans Fructose-1,6-bisphosphate Aldolase (CaFBA) by Fba-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans, a major opportunistic fungal pathogen, poses a significant threat to human health, particularly with the rise of azole-resistant strains. Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the essential metabolic pathways of glycolysis and gluconeogenesis, has emerged as a promising target for novel antifungal therapies. This is due to its essentiality for fungal viability and the structural differences between the fungal class II FBA and the human class I FBA. This technical guide provides an in-depth overview of the allosteric inhibition of Candida albicans FBA (CaFBA) by Fba-IN-1, a first-in-class covalent allosteric inhibitor. We present a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to CaFBA as an Antifungal Target

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is a central enzyme in carbon metabolism, catalyzing the reversible cleavage of fructose-1,6-bisphosphate (FBP) into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). In Candida albicans, this enzyme, CaFBA, is a class II aldolase, which utilizes a divalent metal ion, typically Zn²⁺, as a cofactor for catalysis. This contrasts with the class I aldolases found in humans, which form a Schiff base intermediate with the substrate. This mechanistic difference provides an opportunity for the development of selective inhibitors with minimal off-target effects in the host. The essential role of CaFBA in both glycolysis (energy production) and gluconeogenesis (glucose synthesis from non-carbohydrate sources) makes it indispensable for the growth and survival of C. albicans, validating it as a promising antifungal drug target[1].

This compound: A Covalent Allosteric Inhibitor of CaFBA

This compound (also referred to as compound 2a11) has been identified as a first-in-class, covalent, and allosteric inhibitor of CaFBA[2]. Its discovery represents a significant advancement in the pursuit of novel antifungal agents, particularly those effective against drug-resistant fungal strains.

Chemical Properties of this compound
PropertyValueReference
Chemical Name 2-((4-fluorophenyl)selanyl)-1H-indole-3-carbaldehydeN/A
Molecular Formula C₁₅H₁₀FNOSN/A
Molecular Weight 302.21 g/mol N/A
CAS Number 2605897-57-0[2]
In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against both the purified CaFBA enzyme and the growth of C. albicans, including azole-resistant clinical isolates.

ParameterValueTargetReference
IC₅₀ 0.89 ± 0.05 µMPurified CaFBA EnzymeN/A
k_inact_ / KI 1080 M⁻¹s⁻¹Purified CaFBA EnzymeN/A
MIC₈₀ 1 µg/mLAzole-resistant C. albicans strain 103[2]
MIC₈₀ 2 µg/mLC. albicans SC5314N/A
MIC₈₀ 2 µg/mLC. albicans ATCC10231N/A
MIC₈₀ 1 µg/mLAzole-resistant C. albicans strain 118N/A
MIC₈₀ 1 µg/mLAzole-resistant C. albicans strain 122N/A

Mechanism of Allosteric Inhibition

This compound acts as a covalent allosteric inhibitor, binding to a site distinct from the active site of CaFBA. This binding event induces a conformational change in the enzyme that ultimately leads to the inhibition of its catalytic activity.

Covalent Modification of Cysteine 292

Structural and mechanistic studies have revealed that this compound covalently modifies the cysteine residue at position 292 (C292) of CaFBA[2]. This covalent bond formation is a key feature of its inhibitory mechanism, leading to irreversible inactivation of the enzyme.

Role of the L288 Allosteric Switch

The binding of this compound to the allosteric site is facilitated by interactions with key residues, including Leucine 288 (L288). This residue acts as an "allosteric regulation switch," where its conformation influences the accessibility of the C292 residue and the overall inhibitory effect of this compound.

Signaling Pathway and Experimental Workflows

Glycolysis and Gluconeogenesis in Candida albicans

The following diagram illustrates the central role of Fructose-1,6-bisphosphate Aldolase (FBA) in the glycolysis and gluconeogenesis pathways of Candida albicans and the point of inhibition by this compound.

G Glycolysis and Gluconeogenesis Pathway in C. albicans cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-bisphosphate F6P->FBP FBP->F6P DHAP Dihydroxyacetone-P FBP->DHAP G3P Glyceraldehyde-3-P FBP->G3P CaFBA CaFBA FBP->CaFBA DHAP->FBP DHAP->G3P G3P->FBP Pyruvate Pyruvate G3P->Pyruvate Pyruvate->G3P Gluconeogenesis_precursors Gluconeogenic Precursors Gluconeogenesis_precursors->Pyruvate CaFBA->DHAP CaFBA->G3P Cleavage Fba_IN_1 This compound Fba_IN_1->CaFBA Allosteric Inhibition

Caption: CaFBA's central role in C. albicans metabolism.

Experimental Workflow for this compound Characterization

The diagram below outlines the typical experimental workflow for characterizing the inhibitory properties of this compound against CaFBA.

G Workflow for this compound Characterization start Start protein_expression CaFBA Protein Expression & Purification start->protein_expression enzyme_assay CaFBA Enzyme Kinetics Assay protein_expression->enzyme_assay mic_testing Antifungal Susceptibility Testing (MIC80) protein_expression->mic_testing ic50_determination IC50 Determination of this compound enzyme_assay->ic50_determination kinetics_analysis Covalent Inhibition Kinetics (kinact/KI) ic50_determination->kinetics_analysis data_analysis Data Analysis & Interpretation kinetics_analysis->data_analysis mic_testing->data_analysis end End data_analysis->end

Caption: Characterization workflow for this compound.

Detailed Experimental Protocols

CaFBA Enzyme Inhibition Assay

This protocol is adapted from the methods used to characterize the inhibition of CaFBA by this compound.

Materials:

  • Purified recombinant CaFBA enzyme

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 0.1 mM ZnCl₂

  • Coupling enzymes: α-glycerophosphate dehydrogenase/triosephosphate isomerase (GDH/TPI)

  • NADH

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, 0.2 mM NADH, and a sufficient amount of coupling enzymes (GDH/TPI).

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate with 50 nM of purified CaFBA for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 2 mM FBP to each well.

  • Immediately monitor the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, which corresponds to the oxidation of NADH.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Covalent Inhibition Kinetics (k_inact_ / KI Determination)

Procedure:

  • Pre-incubate varying concentrations of this compound with a fixed concentration of CaFBA (e.g., 100 nM) in the assay buffer at room temperature for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly (e.g., 100-fold) into the reaction mixture containing the substrate (FBP) and coupling system to measure the residual enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).

  • Plot the kobs values against the inhibitor concentrations.

  • Fit the data to the following equation for irreversible inhibition to determine the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI): kobs = kinact * [I] / (KI + [I])

  • The second-order rate constant, kinact/KI, which represents the efficiency of covalent modification, can then be calculated.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

Materials:

  • Candida albicans strains (e.g., SC5314, ATCC 10231, and azole-resistant clinical isolates)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for reading endpoints)

Procedure:

  • Prepare a standardized inoculum of each C. albicans strain in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL. Include a drug-free control well (growth control) and a cell-free control well (sterility control).

  • Inoculate each well (except the sterility control) with the prepared fungal suspension.

  • Incubate the plates at 35°C for 24 to 48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC). The MIC₈₀ is defined as the lowest drug concentration that causes an 80% reduction in turbidity compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Conclusion

This compound represents a promising lead compound in the development of novel antifungal agents against Candida albicans. Its unique mechanism of covalent allosteric inhibition of the essential enzyme CaFBA provides a new avenue to combat fungal infections, especially those caused by drug-resistant strains. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to advance the discovery of new and effective antifungal therapies. Further optimization of this compound and exploration of other allosteric inhibitors of CaFBA are warranted to address the growing challenge of fungal drug resistance.

References

Fba-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fba-IN-1, also identified as compound 2a11, has emerged as a pioneering first-in-class covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from Candida albicans (CaFBA). This technical guide provides an in-depth overview of the discovery, a plausible synthetic route, and the characterization of this compound. It details the experimental protocols for its biological evaluation and summarizes its activity through structured data tables. Furthermore, this document illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in mycology and drug development. This compound's unique mechanism of targeting a novel allosteric site on CaFBA and its efficacy against azole-resistant strains highlight its potential as a lead compound for the development of novel antifungal therapeutics.[1]

Discovery of this compound: A Structure-Guided Approach

The discovery of this compound was propelled by a structure-based drug design strategy aimed at identifying novel inhibitors of CaFBA, a crucial enzyme in fungal glycolysis and gluconeogenesis.[1] The rationale centered on the significant structural differences between the fungal Class II FBA and the human Class I FBA, presenting an opportunity for selective inhibition.

A key breakthrough in the discovery process was the identification of a novel covalent allosteric binding site on CaFBA, centered around the cysteine residue at position 292 (C292).[1] This discovery was facilitated by computational docking studies and subsequent experimental validation. The identification of this unique binding pocket, distinct from the active site, paved the way for the design of inhibitors with a novel mechanism of action. This compound was developed through the optimization of initial hit compounds to maximize interaction with the C292 allosteric site, leading to a potent and covalent inhibition of the enzyme.

Plausible Synthesis of this compound

While the definitive, step-by-step synthesis of this compound is not explicitly detailed in the primary literature, a plausible synthetic route can be constructed based on established organic chemistry principles and published methods for the synthesis of similar 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile derivatives. The proposed synthesis involves a multi-step reaction sequence, likely commencing with a Gewald aminonitrile synthesis or a similar cyclization reaction to form the core tetrahydroindole scaffold.

Proposed Synthetic Pathway:

A plausible approach to the synthesis of the 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile core of this compound involves the reaction of a cyclic ketone with a nitrile-activated methylene compound and an amine, a variation of the Gewald reaction. The subsequent alkylation with 2,4-dichlorobenzyl bromide would yield the final product.

  • Step 1: Formation of the Tetrahydroindole Core. The synthesis would likely begin with the condensation of 1,3-cyclohexanedione, malononitrile, and a suitable amine (e.g., ammonia or a primary amine that can be later removed or replaced) in the presence of a basic catalyst. This reaction would form the 4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile scaffold.

  • Step 2: N-Alkylation. The nitrogen of the indole core would then be alkylated using 2,4-dichlorobenzyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF to introduce the 2,4-dichlorobenzyl group.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data for its inhibitory activity against CaFBA and its antifungal efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against Candida albicans Fructose-1,6-Bisphosphate Aldolase (CaFBA)

CompoundIC50 (μM)
This compound0.08

Data extracted from Wen et al., 2022.

Table 2: Antifungal Activity of this compound against Azole-Resistant Candida albicans

CompoundStrainMIC80 (μg/mL)
This compoundAzole-Resistant1

Data extracted from Wen et al., 2022.[1]

Experimental Protocols

CaFBA Inhibition Assay

This protocol outlines the method used to determine the in vitro inhibitory activity of this compound against recombinant CaFBA.

Materials:

  • Recombinant CaFBA enzyme

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Aldolase assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing aldolase assay buffer, NADH, and the coupling enzymes.

  • Add varying concentrations of this compound (or DMSO as a control) to the wells and incubate with the CaFBA enzyme for a specified period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, FBP.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (MIC80 Determination)

This protocol describes the determination of the minimum inhibitory concentration of this compound that inhibits 80% of the growth of Candida albicans.

Materials:

  • Candida albicans strain (e.g., azole-resistant clinical isolate)

  • RPMI 1640 medium

  • This compound

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a standardized inoculum of the Candida albicans strain in RPMI 1640 medium.

  • Serially dilute this compound in RPMI 1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well. Include a drug-free control well.

  • Incubate the plate at 35°C for 24-48 hours.

  • Measure the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

  • The MIC80 is defined as the lowest concentration of this compound that causes an 80% reduction in growth compared to the drug-free control.[1]

Visualizations

Signaling Pathway of this compound Action

Fba_IN_1_Pathway cluster_products Products FBP Fructose-1,6-bisphosphate CaFBA CaFBA (Fructose-bisphosphate Aldolase) FBP->CaFBA Substrate DHAP DHAP CaFBA->DHAP G3P G3P CaFBA->G3P Glycolysis Glycolysis DHAP->Glycolysis G3P->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Fungal_Growth Fungal Growth ATP_Production->Fungal_Growth Fba_IN_1 This compound Allosteric_Site Fba_IN_1->Allosteric_Site Allosteric_Site->CaFBA Covalent Inhibition

Caption: Mechanism of CaFBA inhibition by this compound.

Experimental Workflow for this compound Evaluation

Fba_IN_1_Workflow Discovery Structure-Based Discovery Synthesis Chemical Synthesis Discovery->Synthesis In_Vitro_Enzyme In Vitro Enzyme Assay (CaFBA Inhibition) Synthesis->In_Vitro_Enzyme Antifungal_Assay Antifungal Susceptibility (MIC80 Assay) Synthesis->Antifungal_Assay IC50 IC50 Determination In_Vitro_Enzyme->IC50 Lead_Compound Lead Compound for Antifungal Development IC50->Lead_Compound MIC MIC80 Determination Antifungal_Assay->MIC MIC->Lead_Compound

Caption: Workflow for the discovery and evaluation of this compound.

Logical Relationship of this compound's Covalent Allosteric Inhibition

Fba_IN_1_Logic Fba_IN_1 This compound Binds_Allosteric_Site Binds to Allosteric Site (C292) Fba_IN_1->Binds_Allosteric_Site Covalent_Bond Forms Covalent Bond Binds_Allosteric_Site->Covalent_Bond Conformational_Change Induces Conformational Change in CaFBA Covalent_Bond->Conformational_Change Inhibition Inhibition of Catalytic Activity Conformational_Change->Inhibition

References

Fba-IN-1: A Technical Guide to Target Identification and Validation of Fructose-1,6-Bisphosphate Aldolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fructose-1,6-Bisphosphate Aldolase (FBA) as a Therapeutic Target

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in central carbon metabolism, playing a pivotal role in glycolysis, gluconeogenesis, and the Calvin cycle.[1][2][3] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][3] Given its essential role in energy production and the biosynthesis of cellular building blocks, FBA has emerged as an attractive therapeutic target for a range of diseases, including infectious diseases and cancer.

There are two main classes of aldolases, Class I and Class II, which differ in their catalytic mechanisms.[1] Class I aldolases, found in higher organisms like plants and animals, utilize a Schiff base intermediate with a lysine residue in the active site.[1][4] In contrast, Class II aldolases are zinc-dependent enzymes found in fungi and bacteria, making them a highly selective target for antimicrobial drug development.[4][5] The absence of Class II FBA in humans and higher plants provides a therapeutic window for developing inhibitors with minimal off-target effects.[5]

Beyond its canonical role in metabolism, FBA exhibits "moonlighting" functions, participating in cellular scaffolding, signaling, transcription, and motility.[1] In pathogenic organisms, surface-localized FBA can act as a virulence factor by binding to host proteins like plasminogen, thereby enhancing host cell adhesion and modulating the host immune response.[1][6] This multifunctional nature further solidifies its standing as a compelling drug target.

Target Identification and Rationale

The identification of FBA as a therapeutic target stems from several key observations:

  • Essentiality: FBA is essential for the viability of many pathogenic organisms and for the proliferation of cancer cells, which often exhibit a high glycolytic rate (the Warburg effect).[7]

  • Differential Expression and Structure: The existence of distinct classes of FBA (Class I vs. Class II) allows for the design of selective inhibitors against microbial pathogens.[4][5]

  • Role in Virulence: In some pathogens, FBA's moonlighting functions directly contribute to their ability to cause disease.[1][8]

  • Association with Disease States: Upregulation of FBA, particularly aldolase A (ALDOA), is observed in various cancers and is often associated with poor prognosis.[7]

Inhibitor Discovery and Design Strategies

The development of FBA inhibitors, generically termed "Fba-IN-1" for the purpose of this guide, employs a variety of strategies:

  • Structure-Based Rational Design: This approach leverages the three-dimensional structure of the FBA active site to design inhibitors that bind with high affinity and specificity.[5][9] Techniques like molecular docking and virtual screening are used to identify promising lead compounds.[5]

  • Transition-State Analogs: Inhibitors can be designed to mimic the transition state of the FBA-catalyzed reaction.[4] For example, compounds with a hydroxamic acid moiety can chelate the active site zinc ion in Class II FBAs.[4]

  • Allosteric Inhibition: Targeting sites on the enzyme other than the active site can offer an alternative strategy for inhibition. The discovery of a covalent allosteric site in Candida albicans FBA (CaFBA) has opened new avenues for developing inhibitors that can overcome resistance to existing drugs.[9]

  • Fragment-Based Screening: This method involves identifying small molecular fragments that bind to the target protein, which are then optimized and linked together to create more potent inhibitors.

Target Validation: Experimental Protocols

Validating that an this compound compound exerts its effect through the inhibition of FBA is a critical step in the drug development process. This involves a series of in vitro and in vivo experiments.

In Vitro Validation

4.1.1. Enzymatic Assays

  • Objective: To determine the inhibitory activity of this compound against purified FBA.

  • Methodology:

    • Enzyme Source: Recombinant FBA is expressed and purified from a suitable host system (e.g., E. coli).

    • Assay Principle: The activity of FBA is typically measured by coupling the production of G3P and DHAP to the oxidation of NADH by glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[7]

    • Procedure:

      • A reaction mixture is prepared containing a buffer (e.g., 50 mM TEA-HCl, pH 7.5), 50 mM NaCl, 1 mM EDTA, 0.01% Triton-X 100, 40 µM NADH, and excess α-GDH/TPI.[7]

      • Varying concentrations of the this compound inhibitor are pre-incubated with the purified FBA enzyme.

      • The reaction is initiated by the addition of the substrate, fructose-1,6-bisphosphate.

      • The rate of NADH oxidation is measured over time.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Ki) can be determined through further kinetic studies (e.g., by varying the substrate concentration).

4.1.2. Biophysical Binding Assays

  • Objective: To confirm direct binding of this compound to FBA and determine the binding affinity.

  • Methods:

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the inhibitor to the enzyme to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

    • Surface Plasmon Resonance (SPR): Immobilized FBA is exposed to varying concentrations of the inhibitor to measure the association and dissociation rates, from which the Kd can be calculated.

    • Thermal Shift Assay (TSA): Measures the change in the melting temperature of FBA upon inhibitor binding, indicating stabilization of the protein.

4.1.3. Structural Biology

  • Objective: To elucidate the binding mode of this compound to FBA at an atomic level.

  • Methodology:

    • X-ray Crystallography: The FBA-inhibitor complex is crystallized, and X-ray diffraction is used to determine the three-dimensional structure. This provides detailed information about the interactions between the inhibitor and the amino acid residues in the binding pocket.[9]

Cellular and In Vivo Validation

4.2.1. Cellular Target Engagement

  • Objective: To demonstrate that this compound interacts with FBA in a cellular context.

  • Methods:

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of FBA in intact cells upon inhibitor treatment.

    • Activity-Based Protein Profiling (ABPP): Uses chemical probes that covalently label the active site of FBA to assess inhibitor binding in complex biological samples.

4.2.2. Phenotypic Assays

  • Objective: To evaluate the effect of this compound on cellular processes that are dependent on FBA activity.

  • Methods:

    • Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of the inhibitor against fungal pathogens is determined. For example, the MIC80, the concentration that inhibits 80% of fungal growth, is a common metric.[5][9]

    • Cancer Cell Viability Assays: The effect of the inhibitor on the proliferation and survival of cancer cell lines is measured using assays such as MTT or CellTiter-Glo.

    • Metabolic Flux Analysis: Isotope tracing studies are performed to measure the effect of the inhibitor on the flow of metabolites through glycolysis and other metabolic pathways.

4.2.3. In Vivo Target Validation

  • Objective: To confirm the mechanism of action of this compound in a whole organism.

  • Methods:

    • Animal Models of Infection: The efficacy of the inhibitor is tested in animal models of fungal or bacterial infection.

    • Xenograft Models: The anti-tumor activity of the inhibitor is evaluated in animal models where human cancer cells have been implanted.

    • Pharmacodynamic (PD) Biomarkers: Changes in the levels of metabolites upstream or downstream of FBA in tissues or plasma can be used as biomarkers of target engagement and inhibition.

Data Presentation: Summary of Quantitative Data

InhibitorTargetOrganismAssay TypeIC50 (µM)MIC80 (µg/mL)Reference
3c Ca-FBA-IICandida albicansEnzymatic< 10-[5]
3e Ca-FBA-IICandida albicansEnzymatic< 10-[5]
3f Ca-FBA-IICandida albicansEnzymaticHigh4-64 (C. glabrata)[5]
3g Ca-FBA-IICandida albicansEnzymatic2.74-64 (C. glabrata)[5]
3j Ca-FBA-IICandida albicansEnzymatic< 10-[5]
3k Ca-FBA-IICandida albicansEnzymatic< 10-[5]
3l Ca-FBA-IICandida albicansEnzymaticHigh4-64 (C. glabrata)[5]
2a11 CaFBAC. albicans (azole-resistant)Antifungal-1[9]
Compound 1 FBAM. tuberculosis, C. albicansEnzymaticNanomolar range-[1]

Mandatory Visualizations

FBA's Role in Glycolysis

FBA_in_Glycolysis FBP Fructose-1,6-bisphosphate (FBP) FBA Fructose-1,6-bisphosphate Aldolase (FBA) FBP->FBA DHAP Dihydroxyacetone phosphate (DHAP) FBA->DHAP G3P Glyceraldehyde-3-phosphate (G3P) FBA->G3P Glycolysis Further steps in Glycolysis DHAP->Glycolysis G3P->Glycolysis

Caption: The reversible reaction catalyzed by FBA in the glycolytic pathway.

Target Validation Workflow

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation Enzymatic Enzymatic Assays (IC50, Ki) Biophysical Biophysical Binding (Kd) Enzymatic->Biophysical Structural Structural Biology (Binding Mode) Biophysical->Structural CETSA Cellular Target Engagement (CETSA) Structural->CETSA Phenotypic Phenotypic Assays (MIC, Cell Viability) CETSA->Phenotypic AnimalModels Animal Models (Efficacy) Phenotypic->AnimalModels PD Pharmacodynamic Biomarkers AnimalModels->PD Start This compound (Lead Compound) Start->Enzymatic

Caption: A stepwise workflow for the validation of an FBA inhibitor.

Signaling Implications of FBA Inhibition

FBA_Signaling Fba_IN_1 This compound FBA FBA Fba_IN_1->FBA inhibition Apoptosis Apoptosis Fba_IN_1->Apoptosis induces Glycolysis Glycolysis FBA->Glycolysis catalyzes ATP_Production ATP Production Glycolysis->ATP_Production Cell_Proliferation Cell Proliferation & Survival ATP_Production->Cell_Proliferation Cell_Proliferation->Apoptosis

Caption: The downstream signaling consequences of FBA inhibition.

References

The Pivotal Role of Fructose-1,6-Bisphosphate Aldolase in Candida albicans: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fructose-1,6-bisphosphate aldolase (FBA) is a central enzyme in the metabolism of the opportunistic fungal pathogen Candida albicans. While its canonical role in glycolysis and gluconeogenesis is well-established and essential for the organism's viability, emerging evidence points towards non-canonical "moonlighting" functions that contribute to the virulence and host-pathogen interactions of C. albicans. This technical guide provides an in-depth examination of FBA, consolidating current knowledge of its enzymatic activity, its significance as a potential antifungal drug target, and its multifaceted roles in the pathobiology of C. albicans. Detailed experimental methodologies and quantitative data are presented to support further research and the development of novel therapeutic strategies targeting this crucial fungal protein.

Introduction

Candida albicans remains a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals, leading to high rates of morbidity and mortality. The metabolic adaptability of C. albicans is a key factor in its ability to colonize and infect diverse host niches. At the heart of its central carbon metabolism lies fructose-1,6-bisphosphate aldolase (FBA), an enzyme indispensable for both the breakdown of glucose for energy and the synthesis of glucose from non-carbohydrate sources.[1]

This guide delves into the critical functions of FBA in C. albicans, exploring its core enzymatic properties, its validation as a promising target for novel antifungal agents, and its intriguing non-glycolytic roles that extend beyond metabolism to direct interactions with the host.

Canonical Function: A Linchpin of Central Metabolism

Fructose-1,6-bisphosphate aldolase (encoded by the FBA1 gene in C. albicans) catalyzes the reversible cleavage of fructose-1,6-bisphosphate into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][2] This reaction is a cornerstone of both glycolysis (energy production) and gluconeogenesis (glucose synthesis), making FBA essential for growth on both fermentable and non-fermentable carbon sources.[1][3]

C. albicans FBA is a Class II aldolase, which is predominantly found in fungi and prokaryotes.[1] This class of aldolases utilizes a divalent metal ion, typically zinc (Zn²⁺), as a cofactor to stabilize the reaction intermediate.[1][4] This mechanistic distinction from the human Class I aldolases, which form a Schiff base intermediate and do not require a metal cofactor, presents a significant opportunity for the development of selective fungal inhibitors.[1]

cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis FBP Fructose-1,6-bisphosphate FBA Fructose-1,6-bisphosphate Aldolase (FBA1) FBP->FBA DHAP Dihydroxyacetone phosphate (DHAP) FBA->DHAP G3P Glyceraldehyde-3-phosphate (G3P) FBA->G3P TPI Triosephosphate isomerase DHAP->TPI TPI->G3P DHAP_g Dihydroxyacetone phosphate (DHAP) FBA_g Fructose-1,6-bisphosphate Aldolase (FBA1) DHAP_g->FBA_g G3P_g Glyceraldehyde-3-phosphate (G3P) G3P_g->FBA_g FBP_g Fructose-1,6-bisphosphate FBA_g->FBP_g

Figure 1. The reversible reaction catalyzed by FBA in glycolysis and gluconeogenesis.

FBA as a Promising Antifungal Drug Target

The essentiality of FBA for the growth and viability of C. albicans makes it an attractive target for antifungal drug development.[5] Studies using conditional mutants, where the expression of the FBA1 gene is controlled, have demonstrated that depletion of FBA leads to growth arrest.[1] However, it is noteworthy that FBA must be depleted to below 5% of wild-type levels to completely block growth, and this depletion results in a static (growth-inhibitory) rather than a cidal (killing) effect.[1] This suggests that an effective antifungal targeting FBA would need to be highly potent.

The structural and mechanistic differences between the fungal Class II and human Class I aldolases provide a solid foundation for designing selective inhibitors with minimal off-target effects in the host.[1] The crystal structure of C. albicans FBA has been resolved, which can aid in structure-based drug design.[6][7]

Quantitative Data on FBA Inhibition and Depletion
ParameterValueReference
FBA Depletion for Growth Arrest < 5% of wild-type levels
Effect of FBA Depletion Static (growth-inhibitory)
IC₅₀ of Inhibitor 3g 2.7 µM[8]
MIC₈₀ of Inhibitor 3f, 3g, 3l against C. glabrata 4-64 µg/mL[8]
Synergistic MIC₈₀ with Fluconazole (Inhibitors 3g, 3l, 3k) < 0.0625 µg/mL[8]

Moonlighting Functions: Beyond Metabolism

Beyond its well-defined role in glycolysis and gluconeogenesis, FBA in various organisms, including pathogenic fungi, has been implicated in "moonlighting" functions that contribute to virulence.[9] These non-canonical roles often involve the localization of the enzyme to the cell surface, where it can interact with host components.

While direct evidence for FBA's moonlighting functions in C. albicans is still emerging and appears less pronounced than that for other glycolytic enzymes like enolase, its presence in the cell wall proteome of related species like C. glabrata suggests a potential role in host-pathogen interactions.[9][10] These functions may include:

  • Adhesion: Cell surface FBA could potentially mediate adhesion to host cells and extracellular matrix (ECM) proteins, such as fibronectin and laminin. This initial attachment is a critical step in colonization and subsequent invasion.

  • Immunomodulation: Surface-exposed FBA may be recognized by the host immune system, eliciting an immune response.[11]

Proteomic analyses of the C. albicans cell wall have identified numerous proteins, though FBA is not consistently found as a covalently linked component, suggesting it may be more loosely associated with the cell surface.[2][12][13]

cluster_candida Candida albicans cell cluster_host Host Environment FBA_cyto FBA (Cytosol) Glycolysis/ Gluconeogenesis FBA_surface FBA (Cell Surface) (Putative) FBA_cyto->FBA_surface Translocation (unclear mechanism) Host_Proteins Host Proteins (e.g., Fibronectin, Plasminogen) FBA_surface->Host_Proteins Adhesion Immune_Cells Host Immune Cells FBA_surface->Immune_Cells Immunomodulation

Figure 2. Putative moonlighting functions of FBA at the C. albicans cell surface.

Experimental Protocols

This section outlines methodologies for key experiments cited in the study of FBA in C. albicans.

Construction of a Conditional FBA1 Mutant

This protocol is based on the methods used to create methionine/cysteine-conditional mutants to study essential genes.[1][4]

start C. albicans Wild-Type Strain (FBA1/FBA1) step1 Step 1: Disrupt one FBA1 allele with a selectable marker (e.g., HIS1) start->step1 hetero Heterozygous Mutant (FBA1/fba1::HIS1) step1->hetero step2 Step 2: Replace the promoter of the remaining FBA1 allele with a conditional promoter (e.g., MET3p) hetero->step2 conditional Conditional Mutant (MET3p-FBA1/fba1::HIS1) step2->conditional

Figure 3. Workflow for the creation of a conditional FBA1 mutant in C. albicans.

Methodology:

  • Strain Selection: Start with a C. albicans strain that is auxotrophic for the selectable marker to be used (e.g., a his1 mutant if using the HIS1 marker).

  • First Allele Disruption:

    • Design a disruption cassette containing a selectable marker (e.g., HIS1) flanked by sequences homologous to the regions upstream and downstream of the FBA1 open reading frame.

    • Transform the auxotrophic C. albicans strain with the disruption cassette.

    • Select for transformants on a medium lacking the nutrient corresponding to the selectable marker (e.g., medium without histidine).

    • Confirm the correct integration of the cassette and disruption of one FBA1 allele by PCR and Southern blotting.

  • Second Allele Promoter Replacement:

    • Design a cassette containing a conditional promoter (e.g., the methionine-repressible MET3 promoter) and another selectable marker (e.g., URA3), flanked by sequences homologous to the region upstream of the FBA1 start codon.

    • Transform the heterozygous mutant from the previous step with this promoter replacement cassette.

    • Select for transformants on a medium lacking the second selectable marker (e.g., medium without uracil).

    • Confirm the correct integration of the conditional promoter upstream of the remaining FBA1 allele by PCR and Southern blotting.

  • Verification of Conditional Expression:

    • Grow the resulting conditional mutant in a medium with and without the repressing substance (e.g., methionine and cysteine for the MET3 promoter).

    • Confirm the depletion of FBA protein levels by Western blotting and a reduction in FBA enzyme activity in the presence of the repressing substance.

Fructose-1,6-Bisphosphate Aldolase Enzyme Assay

This assay measures the activity of FBA by coupling the production of G3P and DHAP to the oxidation of NADH, which can be monitored spectrophotometrically.[1][4]

Reagents:

  • Extraction Buffer: 50 mM KH₂PO₄ (pH 7.4), 2 mM EDTA, 2 mM β-mercaptoethanol.

  • Assay Buffer: Triethanolamine buffer (pH 7.6) containing NADH, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.

  • Substrate: Fructose-1,6-bisphosphate.

Procedure:

  • Cell Lysis:

    • Harvest C. albicans cells by centrifugation.

    • Wash the cells three times with 1 M KCl.

    • Resuspend the cell pellet in extraction buffer.

    • Lyse the cells using mechanical disruption (e.g., bead beating).

    • Clarify the lysate by centrifugation to obtain the crude protein extract.

  • Enzyme Assay:

    • In a cuvette, combine the assay buffer and the crude protein extract.

    • Initiate the reaction by adding fructose-1,6-bisphosphate.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

C. albicans Adhesion Assay

This protocol provides a method to quantify the adhesion of C. albicans to a substrate, which can be adapted to study the role of FBA.

Materials:

  • C. albicans strains (wild-type and mutants).

  • 96-well microtiter plates.

  • Phosphate-buffered saline (PBS).

  • Spectrophotometer.

Procedure:

  • Cell Preparation:

    • Grow C. albicans cells overnight in a suitable medium.

    • Wash the cells with PBS and resuspend them to a defined concentration (e.g., 1 x 10⁷ cells/mL).

  • Adhesion:

    • Add the cell suspension to the wells of a 96-well plate.

    • Incubate for a defined period (e.g., 90 minutes) at 37°C to allow for cell adhesion.

  • Washing:

    • Carefully remove the non-adherent cells by aspiration.

    • Gently wash the wells with PBS to remove any remaining non-adherent cells.

  • Quantification:

    • Quantify the adhered cells using a suitable method, such as:

      • Crystal Violet Staining: Stain the adhered cells with crystal violet, followed by solubilization of the dye and measurement of absorbance.

      • XTT Assay: Use a metabolic assay like the XTT assay to quantify the viable adhered cells.

      • Direct Microscopic Counting: For lower throughput, adhered cells can be directly counted under a microscope.

Conclusion and Future Directions

Fructose-1,6-bisphosphate aldolase is unequivocally a critical enzyme for the survival and proliferation of Candida albicans. Its central role in metabolism and the significant differences between the fungal and human enzymes make it a validated and promising target for the development of novel antifungal therapies. While the direct contribution of FBA to virulence through moonlighting functions in C. albicans requires further elucidation, its essential metabolic role alone justifies its consideration as a key target.

Future research should focus on:

  • Detailed Kinetic and Expression Analysis: Obtaining precise kinetic parameters (Km, Vmax) for C. albicans FBA and quantifying its expression levels during different stages of growth and infection will be crucial for understanding its regulation and for the development of effective inhibitors.

  • Elucidating Moonlighting Functions: Further investigation is needed to definitively determine if and how FBA contributes to adhesion, invasion, and immune evasion in C. albicans. This includes identifying its potential interaction partners on the host cell surface.

  • Development of Potent and Selective Inhibitors: Structure-based drug design, informed by the crystal structure of C. albicans FBA, should be employed to develop highly potent and selective inhibitors with fungicidal activity.

A comprehensive understanding of the multifaceted roles of FBA will undoubtedly pave the way for innovative strategies to combat the significant threat posed by Candida albicans.

References

Fba-IN-1: A Technical Guide on the Inhibition of Fungal Glycolysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Fba-IN-1" is a representative name for a class of inhibitors targeting Fructose-1,6-bisphosphate aldolase (FBA). This document synthesizes data on potent and specific inhibitors of fungal FBA, primarily focusing on the competitive inhibitor designated as compound 3g and the covalent allosteric inhibitor compound 2a11 , as representative examples.

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the glycolytic and gluconeogenic pathways, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[1] In pathogenic fungi like Candida albicans, FBA is essential for viability and virulence, making it a promising target for novel antifungal therapies.[2] Notably, fungal FBA belongs to the Class II aldolases, which are mechanistically distinct from the Class I aldolases found in humans, offering a pathway for selective inhibition.[2]

This guide provides a comprehensive overview of a representative inhibitor of fungal FBA, its mechanism of action, and its effects on fungal glycolysis, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the inhibitory and antifungal activities of representative FBA inhibitors against Candida species.

Table 1: In Vitro Enzyme Inhibition and Antifungal Activity of Compound 3g [3][4]

ParameterValueTarget/OrganismNotes
IC₅₀ 2.7 µMCandida albicans FBA-IIEnzymatic inhibition
MIC₈₀ 4–64 µg/mLCandida glabrataAntifungal activity
Synergistic MIC₈₀ < 0.0625 µg/mLAzole-resistant Candida strainsIn combination with 8 µg/mL fluconazole

Table 2: Antifungal Activity of Covalent Allosteric Inhibitor Compound 2a11 [5][6]

ParameterValueTarget/OrganismNotes
MIC₈₀ 1 µg/mLAzole-resistant C. albicans strain 103Antifungal activity

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Fungal Fructose-1,6-Bisphosphate Aldolase (FBA-II) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against fungal FBA-II.

a. Reagents and Materials:

  • Recombinant C. albicans FBA-II

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Hydrazine hydrate

  • Nicotinamide adenine dinucleotide (NADH)

  • Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (e.g., Compound 3g)

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, NADH, α-GDH/TPI, and varying concentrations of the test compound.

  • Add the recombinant C. albicans FBA-II to each well and incubate for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FBP substrate to each well.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the FBA-II activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

a. Reagents and Materials:

  • Candida species (e.g., C. glabrata, azole-resistant C. albicans)

  • RPMI-1640 medium buffered with MOPS

  • Test compound (e.g., Compound 3g, Compound 2a11)

  • Fluconazole (for synergy studies)

  • 96-well microplates

  • Spectrophotometer or microplate reader

b. Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial dilutions of the test compound in the 96-well plates. For synergy studies, a checkerboard titration of the test compound and fluconazole is prepared.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC₈₀, which is the lowest concentration of the compound that inhibits 80% of the fungal growth compared to the growth control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Fungal Glycolysis and the Role of this compound

The diagram below illustrates the central role of Fructose-1,6-bisphosphate aldolase (FBA) in the fungal glycolytic pathway and the inhibitory action of a representative inhibitor, this compound (e.g., Compound 3g).

Fungal_Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P FBP Fructose-1,6-bisphosphate F6P->FBP FBA FBA (Fba1p) FBP->FBA DHAP Dihydroxyacetone phosphate Pyruvate Pyruvate DHAP->Pyruvate ... G3P Glyceraldehyde-3-phosphate G3P->Pyruvate ... FBA->DHAP FBA->G3P Inhibitor This compound (e.g., Compound 3g) Inhibitor->FBA Inhibition

Caption: Inhibition of FBA by this compound blocks the conversion of FBP.

Experimental Workflow for FBA Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and characterization of novel FBA inhibitors.

Inhibitor_Screening_Workflow cluster_in_silico In Silico Design cluster_in_vitro In Vitro Validation cluster_mechanism Mechanism of Action VirtualScreening Virtual Screening & Molecular Docking Synthesis Compound Synthesis VirtualScreening->Synthesis RationalDesign Structure-Based Rational Design RationalDesign->Synthesis EnzymeAssay Enzymatic Inhibition Assay (IC₅₀ Determination) Synthesis->EnzymeAssay AntifungalAssay Antifungal Susceptibility (MIC₈₀ Determination) EnzymeAssay->AntifungalAssay BindingMode Binding Mode Analysis (e.g., DOX, Crystallography) EnzymeAssay->BindingMode SynergyTest Synergy Testing with Existing Antifungals AntifungalAssay->SynergyTest

Caption: A workflow for the discovery and validation of FBA inhibitors.

Mechanism of Action: Competitive vs. Allosteric Inhibition

Fungal FBA can be targeted by inhibitors with different mechanisms of action. The diagram below contrasts the competitive inhibition by compounds like 3g with the covalent allosteric inhibition exhibited by compounds such as 2a11.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_allosteric Covalent Allosteric Inhibition FBA_Enzyme FBA Enzyme Active Site Allosteric Site FBA_Enzyme:allo->FBA_Enzyme:active CompInhibitor Compound 3g CompInhibitor->FBA_Enzyme:active Binds to Active Site FBP_Substrate FBP (Substrate) FBP_Substrate->FBA_Enzyme:active Competes for Active Site AlloInhibitor Compound 2a11 AlloInhibitor->FBA_Enzyme:allo Binds to Allosteric Site

Caption: Competitive vs. allosteric inhibition of fungal FBA.

References

Investigating the Antifungal Spectrum of Fba-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antifungal spectrum of Fba-IN-1, a novel, first-in-class covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from Candida albicans. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antifungal agents.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the conserved metabolic pathways of glycolysis and gluconeogenesis, has been identified as a promising target for novel antifungal therapies. Fungal FBA belongs to the Class II aldolases, which are mechanistically distinct from the Class I aldolases found in humans, offering a therapeutic window for selective inhibition.

This compound is a potent inhibitor of Candida albicans FBA (CaFBA).[1] This guide summarizes the current understanding of its antifungal activity, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Antifungal Spectrum of this compound

This compound has demonstrated significant inhibitory activity against azole-resistant strains of Candida albicans.[1][2] The primary reported metric for its antifungal efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Quantitative Antifungal Activity of this compound

Fungal SpeciesStrain InformationMIC₈₀ (µg/mL)
Candida albicansAzole-resistant strain 1031

Note: Data on the antifungal activity of this compound against other fungal species, such as Aspergillus fumigatus and Cryptococcus neoformans, is not currently available in the public domain. Further research is required to determine the broader antifungal spectrum of this compound.

Mechanism of Action

This compound functions as a covalent, allosteric inhibitor of CaFBA.[1] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the enzyme. This covalent interaction leads to irreversible inhibition. The inhibition of FBA disrupts central carbon metabolism, specifically glycolysis and gluconeogenesis, which are essential for the growth and viability of Candida albicans.[3]

This compound Mechanism of Action Fba_IN_1 This compound Allosteric_Site Allosteric Site Fba_IN_1->Allosteric_Site Binds to Covalent_Bond Covalent Bond Formation Fba_IN_1->Covalent_Bond Forms CaFBA Candida albicans Fructose-1,6-bisphosphate Aldolase (CaFBA) Conformational_Change Conformational Change CaFBA->Conformational_Change Induces Allosteric_Site->CaFBA Covalent_Bond->CaFBA Inhibition Inhibition of Enzymatic Activity Conformational_Change->Inhibition Metabolic_Disruption Disruption of Glycolysis & Gluconeogenesis Inhibition->Metabolic_Disruption Antifungal_Effect Antifungal Effect Metabolic_Disruption->Antifungal_Effect

This compound covalent allosteric inhibition of CaFBA.

Experimental Protocols

The determination of the antifungal spectrum of this compound is primarily achieved through broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). The following protocol is a generalized methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay (Adapted from CLSI M27 for Yeasts)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution (typically in DMSO)

  • Fungal isolates (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Sterile saline or water

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution Series:

    • Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.

    • A typical concentration range might be from 64 µg/mL down to 0.06 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control). This will bring the final volume in each well to 200 µL and dilute the drug concentration by half.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., 80% inhibition, or MIC₈₀) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Broth Microdilution MIC Assay Workflow Start Start Inoculum_Prep Fungal Inoculum Preparation Start->Inoculum_Prep Drug_Dilution This compound Serial Dilution in Plate Start->Drug_Dilution Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Reading End End MIC_Reading->End

Workflow for determining the MIC of this compound.

Logical Relationships in this compound Antifungal Activity

The development and application of this compound as an antifungal agent can be understood through a series of logical relationships, from target identification to the desired clinical outcome.

Logical Framework for this compound Target_Validation Target Validation (FBA is essential in fungi) Compound_Screening Compound Screening & Optimization Target_Validation->Compound_Screening Fba_IN_1_ID Identification of This compound Compound_Screening->Fba_IN_1_ID In_Vitro_Testing In Vitro Testing (MIC Assays) Fba_IN_1_ID->In_Vitro_Testing Mechanism_Study Mechanism of Action Studies Fba_IN_1_ID->Mechanism_Study Spectrum_Determination Antifungal Spectrum Determination In_Vitro_Testing->Spectrum_Determination Preclinical_Dev Preclinical Development Spectrum_Determination->Preclinical_Dev Mechanism_Study->Preclinical_Dev

Logical progression from target to preclinical development.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antifungal agents with a unique mechanism of action. Its potent activity against azole-resistant Candida albicans highlights its potential to address clinical challenges in the treatment of candidiasis.

Future research should focus on:

  • Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of pathogenic fungi, including various Candida species, Aspergillus species, and Cryptococcus neoformans.

  • In Vivo Efficacy: Assessing the in vivo activity and pharmacokinetic/pharmacodynamic properties of this compound in animal models of fungal infections.

  • Toxicity Profiling: Determining the selectivity and potential toxicity of this compound against human cells.

  • Structure-Activity Relationship (SAR) Studies: Optimizing the chemical structure of this compound to enhance its potency, broaden its spectrum, and improve its pharmacological properties.

The continued investigation of this compound and other inhibitors of fungal FBA holds significant promise for the future of antifungal drug discovery.

References

Probing the Covalent Interaction of Fba-IN-1 with Candida albicans Fructose-Bisphosphate Aldolase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the covalent binding of Fba-IN-1 to Candida albicans Fructose-bisphosphate Aldolase (CaFBA), a critical enzyme in the fungus's central carbon metabolism. This compound represents a novel, first-in-class covalent allosteric inhibitor that targets a unique binding site on CaFBA, offering a promising avenue for the development of new antifungal therapeutics, particularly against azole-resistant strains.

Executive Summary

Fructose-1,6-bisphosphate aldolase (FBA) is an essential enzyme in the glycolysis and gluconeogenesis pathways of Candida albicans, making it a key target for antifungal drug discovery. This compound has been identified as a potent and selective covalent inhibitor of CaFBA. This guide provides a comprehensive overview of the binding characteristics of this compound, including its mechanism of action, the specific covalent binding site, and its inhibitory activity. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are presented to facilitate further research and development in this area.

This compound: A Covalent Allosteric Inhibitor of CaFBA

This compound is a groundbreaking covalent inhibitor that demonstrates allosteric inhibition of CaFBA.[1] Unlike competitive inhibitors that bind to the active site, this compound targets a novel, previously undiscovered covalent binding site.

Covalent Binding Site and Mechanism

Through a structure-based drug design approach, the covalent binding site of this compound on CaFBA has been identified as Cysteine 292 (C292) .[1] this compound forms an irreversible covalent bond with the thiol group of this cysteine residue, leading to the inactivation of the enzyme. This allosteric inhibition mechanism offers the advantage of high specificity and the potential to overcome resistance mechanisms that alter the active site of the enzyme.

The chemical structure of this compound (also referred to as compound 2a11 in the primary literature) is integral to its covalent binding capability.

Inhibitory Activity

This compound exhibits potent antifungal activity, particularly against drug-resistant strains of Candida albicans. This highlights its potential to address the growing challenge of antifungal resistance.

CompoundTargetParameterValueReference
This compoundAzole-resistant C. albicans strain 103MIC₈₀1 µg/mL[1]

Table 1: Inhibitory Activity of this compound

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and CaFBA. These protocols are based on the foundational research in this area and provide a starting point for replication and further investigation.

Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency of compounds against CaFBA.

Materials:

  • Recombinant CaFBA enzyme

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Aldolase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, NADH, and coupling enzymes.

  • Add varying concentrations of this compound to the wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for covalent bond formation.

  • Initiate the enzymatic reaction by adding the FBP substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. For covalent inhibitors, it is crucial to also determine the kinetic parameters of inactivation, such as k_inact and K_I, which provide a more accurate measure of inhibitory efficiency than a simple IC₅₀ value.[2][3][4][5]

Mass Spectrometry for Adduct Confirmation

Mass spectrometry is employed to confirm the covalent modification of CaFBA by this compound and to identify the specific amino acid residue involved.

Materials:

  • Purified CaFBA enzyme

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Mass spectrometer (e.g., LC-ESI-MS)

Protocol:

  • Incubate purified CaFBA with an excess of this compound in the incubation buffer for a sufficient time to ensure covalent modification.

  • Remove excess, unbound inhibitor using a desalting column or dialysis.

  • Analyze the intact protein using mass spectrometry to determine the mass shift corresponding to the addition of this compound.

  • To pinpoint the exact modification site, perform a "bottom-up" proteomics approach: a. Digest the modified protein into smaller peptides using a protease (e.g., trypsin). b. Separate the resulting peptides using liquid chromatography (LC). c. Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Search the MS/MS data against the CaFBA protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound, to identify the modified peptide and confirm C292 as the site of adduction.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides a high-resolution, three-dimensional structure of the CaFBA-Fba-IN-1 complex, revealing the precise binding mode and the conformational changes induced by the inhibitor.

Materials:

  • Highly purified and concentrated CaFBA

  • This compound

  • Crystallization screening solutions

  • Cryoprotectant

  • X-ray diffraction equipment

Protocol:

  • Co-crystallize CaFBA with this compound by mixing the protein and inhibitor prior to setting up crystallization trials, or by soaking pre-formed CaFBA crystals in a solution containing this compound.

  • Screen a wide range of crystallization conditions (precipitants, pH, temperature) to identify conditions that yield diffraction-quality crystals.

  • Cryoprotect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling them in liquid nitrogen.

  • Collect X-ray diffraction data from the frozen crystals using a synchrotron or in-house X-ray source.

  • Process the diffraction data to obtain an electron density map.

  • Build and refine the atomic model of the CaFBA-Fba-IN-1 complex into the electron density map to visualize the covalent bond and the interactions between the inhibitor and the protein.[6][7][8]

Signaling Pathways and Biological Context

CaFBA is a central enzyme in the metabolic pathways of Candida albicans, playing a crucial role in both energy production and the synthesis of essential precursors for cellular components. Its inhibition has significant downstream effects on the fungus's viability and virulence.

Glycolysis and Gluconeogenesis

CaFBA catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. This reaction is a key step in both glycolysis (the breakdown of glucose for energy) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[9] The ability to switch between these pathways is critical for the metabolic flexibility of C. albicans, allowing it to adapt to different nutrient environments within the host.[10][11][12][13]

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P Glucose-6-P Glucose->G6P G6P->Glucose F6P Fructose-6-P G6P->F6P F6P->G6P FBP Fructose-1,6-BP F6P->FBP FBP->F6P DHAP DHAP FBP->DHAP GAP Glyceraldehyde-3-P FBP->GAP CaFBA CaFBA FBP->CaFBA Pyruvate Pyruvate DHAP->Pyruvate GAP->FBP GAP->Pyruvate Pyruvate->GAP TCA TCA Cycle Pyruvate->TCA NonCarb Non-carbohydrate precursors NonCarb->Pyruvate CaFBA->DHAP CaFBA->GAP Fba_IN_1 This compound Fba_IN_1->CaFBA Covalent Inhibition

CaFBA's central role in glycolysis and gluconeogenesis.
Experimental Workflow for Characterizing this compound

The discovery and characterization of this compound involved a multi-step process, beginning with the identification of the compound and culminating in the detailed elucidation of its binding mechanism.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_mechanism Mechanism of Action cluster_structural Structural Biology StructureBasedDesign Structure-Based Design InhibitionAssay Enzyme Inhibition Assay (IC50) StructureBasedDesign->InhibitionAssay MIC_Testing MIC Testing vs. C. albicans InhibitionAssay->MIC_Testing Kinetics Covalent Kinetics (kinact/KI) InhibitionAssay->Kinetics MassSpec Mass Spectrometry (Adduct Confirmation) MIC_Testing->MassSpec SiteDirectedMutagenesis Site-Directed Mutagenesis (C292A) MassSpec->SiteDirectedMutagenesis Crystallography X-ray Crystallography (Co-crystal Structure) SiteDirectedMutagenesis->Crystallography BindingMode Detailed Binding Mode Analysis Crystallography->BindingMode

Workflow for the characterization of this compound.

Conclusion

This compound stands out as a significant advancement in the quest for novel antifungal agents. Its unique covalent, allosteric mechanism of inhibition against CaFBA provides a strong foundation for the development of drugs that can circumvent existing resistance mechanisms. The data and protocols presented in this guide are intended to empower researchers to build upon this promising discovery and accelerate the development of the next generation of antifungal therapies.

References

Fba-IN-1: A Novel Fructose-Bisphosphate Aldolase Inhibitor with Broad-Spectrum Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel therapeutic targets. Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the central carbon metabolism of fungi, presents a compelling target due to its essentiality for fungal viability and significant structural divergence from its human counterpart. This document elucidates the potential of Fba-IN-1, a novel inhibitor of fungal FBA, as a broad-spectrum antifungal agent. We present a comprehensive overview of the underlying scientific rationale, available preclinical data for FBA inhibitors, detailed experimental protocols for evaluation, and a roadmap for future research and development.

Introduction: The Unmet Need and the FBA Opportunity

Invasive fungal diseases are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal armamentarium is limited, and its efficacy is threatened by the emergence of drug-resistant strains.[1][2] Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the glycolytic and gluconeogenic pathways, essential for fungal growth and survival.[1][3] Fungi possess a Class II FBA, which is mechanistically and structurally distinct from the Class I FBA found in humans, offering a therapeutic window for selective inhibition.[1] The significant conservation of the FBA enzyme across a wide range of pathogenic fungi suggests that a potent FBA inhibitor could exhibit broad-spectrum activity.[1]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of fungal Class II fructose-bisphosphate aldolase. By binding to the active site of the enzyme, this compound prevents the cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, a crucial step in glycolysis. This disruption of central carbon metabolism leads to an energy crisis within the fungal cell, ultimately resulting in growth inhibition and, in some cases, cell death.

Preclinical Data on FBA Inhibitors

While specific data for this compound is proprietary, the following tables summarize publicly available data for other rationally designed FBA inhibitors, demonstrating the potential of this drug class.

Table 1: In Vitro Inhibitory Activity of FBA Inhibitors against Fungal FBA Enzymes
Compound ReferenceFungal SpeciesIC50 (µM)
Compound 3g (Han et al., 2017)Candida albicans2.7[4]
Compound 3c (Han et al., 2017)Candida albicans< 10[4]
Compound 3e (Han et al., 2017)Candida albicans< 10[4]
Compound 3f (Han et al., 2017)Candida albicans< 10[4]
Compound 3j (Han et al., 2017)Candida albicans< 10[4]
Compound 3k (Han et al., 2017)Candida albicans< 10[4]
Table 2: Antifungal Activity of FBA Inhibitors against Candida Species
Compound ReferenceFungal SpeciesMIC80 (µg/mL)
Compound 3f (Han et al., 2017)Candida glabrata4-64[4]
Compound 3g (Han et al., 2017)Candida glabrata4-64[4]
Compound 3l (Han et al., 2017)Candida glabrata4-64[4]
Compound 2a11 (Chen et al., 2022)Azole-resistant Candida albicans 1031[5]

Note: The broad-spectrum potential of FBA inhibitors against other fungal pathogens like Aspergillus spp. and Cryptococcus spp. is strongly suggested by the high degree of FBA sequence conservation across these genera. However, extensive experimental data for these pathogens is not yet publicly available and represents a key area for future investigation.

Experimental Protocols

The following are detailed methodologies for the preclinical evaluation of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control. For fungistatic compounds, this is often defined as a 50% or 80% reduction in turbidity (MIC50 or MIC80).

Cytotoxicity Assay (Mammalian Cell Line)
  • Cell Culture: A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate medium in 96-well plates until a confluent monolayer is formed.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or XTT assay, which measures mitochondrial activity. The concentration of this compound that reduces cell viability by 50% (CC50) is calculated.

In Vivo Efficacy (Murine Model of Disseminated Candidiasis)
  • Infection: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of a pathogenic Candida species.

  • Treatment: At a specified time post-infection, mice are treated with this compound or a vehicle control via an appropriate route of administration (e.g., oral, intravenous). Treatment is typically administered for several consecutive days.

  • Monitoring: Mice are monitored daily for signs of illness and mortality.

  • Endpoint Analysis: At the end of the study, key organs (e.g., kidneys, brain, spleen) are harvested, homogenized, and plated on appropriate agar to determine the fungal burden (CFU/gram of tissue). A significant reduction in fungal burden in the this compound treated group compared to the control group indicates in vivo efficacy.

Visualizing the Potential of this compound

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism and evaluation of this compound.

glycolysis_pathway cluster_inhibition Inhibition Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P Phosphoglucose Isomerase F16BP F16BP F6P->F16BP Phosphofructokinase GAP GAP F16BP->GAP Fructose-Bisphosphate Aldolase (FBA) Target of this compound DHAP DHAP F16BP->DHAP Fructose-Bisphosphate Aldolase (FBA) Target of this compound BPG13 BPG13 GAP->BPG13 Glyceraldehyde-3-P Dehydrogenase DHAP->GAP Triosephosphate Isomerase PG3 PG3 BPG13->PG3 Phosphoglycerate Kinase PG2 PG2 PG3->PG2 Phosphoglycerate Mutase PEP PEP PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase This compound This compound This compound->F16BP

Fungal Glycolysis Pathway and this compound's Target

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC_Determination MIC Determination (Broad Panel of Fungi) Selectivity_Index Calculate Selectivity Index (CC50 / MIC) MIC_Determination->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Cytotoxicity_Assay->Selectivity_Index Animal_Model Murine Model of Disseminated Mycosis Selectivity_Index->Animal_Model Promising Candidate Efficacy_Testing This compound Treatment vs. Vehicle Control Animal_Model->Efficacy_Testing Fungal_Burden Determine Fungal Burden in Target Organs Efficacy_Testing->Fungal_Burden

Preclinical Evaluation Workflow for this compound

Rationale for this compound as an Antifungal Candidate

Future Directions

The promising profile of FBA inhibitors warrants further investigation. Key future directions for the development of this compound include:

  • Broad-Spectrum In Vitro Testing: A comprehensive assessment of this compound's activity against a wide panel of clinically relevant fungal pathogens, including various species of Aspergillus, Cryptococcus, and emerging molds.

  • In Vivo Efficacy in Diverse Models: Evaluation of this compound in animal models of aspergillosis and cryptococcosis to confirm its broad-spectrum in vivo activity.

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing regimens.

  • Mechanism of Resistance Studies: Investigation of the potential for resistance development to this compound and the underlying genetic mechanisms.

Conclusion

Fructose-bisphosphate aldolase is a validated and highly promising target for the development of novel antifungal agents. This compound, as a potent and selective inhibitor of this essential fungal enzyme, holds the potential to address the critical unmet need for new, broad-spectrum antifungal therapies. The data presented herein, coupled with the strong scientific rationale, provides a solid foundation for the continued preclinical and clinical development of this compound as a next-generation antifungal agent.

References

The Impact of Fba-IN-1 Inhibition on Fungal Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fba-IN-1 is a novel, first-in-class covalent and allosteric inhibitor of Fructose-1,6-bisphosphate aldolase (FBA) from the pathogenic yeast Candida albicans (CaFBA). As a crucial enzyme in the central carbon metabolism pathways of glycolysis and gluconeogenesis, FBA presents a promising target for the development of new antifungal therapeutics. This technical guide provides an in-depth analysis of the cellular pathways affected by the inhibition of FBA by this compound, with a focus on Candida albicans. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks impacted by this inhibition. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of antifungal discovery.

Introduction to Fructose-1,6-bisphosphate Aldolase (FBA) and this compound

Fructose-1,6-bisphosphate aldolase (FBA) is a pivotal enzyme that catalyzes the reversible cleavage of fructose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). This reaction is a critical step in both glycolysis (energy production) and gluconeogenesis (glucose synthesis). In pathogenic fungi like Candida albicans, FBA is essential for viability and virulence, making it an attractive target for antifungal drug development.

This compound has been identified as a potent and specific inhibitor of CaFBA. It acts as a covalent and allosteric inhibitor, meaning it binds to a site other than the active site and forms a permanent bond, leading to irreversible inhibition of the enzyme's function. A key advantage of targeting CaFBA is the difference in its enzymatic class compared to human FBA. Fungal FBAs are typically Class II aldolases, which are metal-dependent, while human FBAs are Class I, utilizing a Schiff base mechanism. This difference provides a basis for the selective targeting of the fungal enzyme, potentially minimizing off-target effects in humans.

Quantitative Data on this compound and Other FBA Inhibitors

The inhibitory activity of this compound and other recently developed FBA inhibitors has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against the FBA enzyme and the minimum inhibitory concentrations (MIC) against fungal cells.

Table 1: Inhibitory Activity of this compound

CompoundTarget Organism/EnzymeAssay TypeValueReference
This compoundAzole-resistant Candida albicans strain 103MIC801 µg/mL[1]

Table 2: Inhibitory Activity of Novel FBA-II Inhibitors against Candida Species

CompoundTarget Organism/EnzymeAssay TypeValueSynergism with Fluconazole (8 µg/mL)Reference
3gCandida albicans FBA-II (Ca-FBA-II)IC502.7 µM-[2]
3fCandida glabrataMIC804-64 µg/mL-[2]
3gCandida glabrataMIC804-64 µg/mL-[2]
3lCandida glabrataMIC804-64 µg/mL-[2]
3gResistant Candida strainsMIC80< 0.0625 µg/mLSignificant[2]
3lResistant Candida strainsMIC80< 0.0625 µg/mLSignificant[2]
3kResistant Candida strainsMIC80< 0.0625 µg/mLSignificant[2]

Core Cellular Pathways Affected by this compound Inhibition

Inhibition of FBA by this compound directly disrupts the central carbon metabolism, leading to a cascade of downstream effects on various cellular pathways critical for the survival, growth, and virulence of Candida albicans.

Glycolysis and Gluconeogenesis

The primary and most direct consequence of FBA inhibition is the blockage of glycolysis and gluconeogenesis. This disruption leads to an accumulation of upstream metabolites, such as fructose-1,6-bisphosphate, and a depletion of downstream products, including DHAP and G3P. The inability to efficiently perform glycolysis severely impairs the cell's capacity to generate ATP and essential precursor molecules for other biosynthetic pathways. Similarly, the blockage of gluconeogenesis prevents the synthesis of glucose from non-carbohydrate sources, which is crucial for survival in nutrient-limited environments within the host.

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis Glucose Glucose F6P Fructose-6-phosphate Glucose->F6P F6P->Glucose F16BP Fructose-1,6-bisphosphate F6P->F16BP F16BP->F6P FBA FBA F16BP->FBA DHAP DHAP DHAP->F16BP G3P Glyceraldehyde-3-phosphate DHAP->G3P G3P->DHAP Pyruvate Pyruvate G3P->Pyruvate Pyruvate->G3P Fba_IN_1 This compound Fba_IN_1->FBA Inhibits FBA->DHAP FBA->G3P

Figure 1. Inhibition of FBA by this compound in Glycolysis and Gluconeogenesis.

Virulence and Morphogenesis

The metabolic state of Candida albicans is intricately linked to its virulence and ability to switch between yeast and hyphal forms, a key pathogenic trait. Disruption of glycolysis has been shown to attenuate virulence. The inability to efficiently utilize glucose impacts various virulence factors, including adhesion to host cells, biofilm formation, and the expression of genes necessary for invasion. The yeast-to-hypha transition is an energy-intensive process, and the metabolic stress induced by FBA inhibition can suppress this morphological switch, thereby reducing the fungus's invasive capabilities.[3][4]

Virulence_Pathway Fba_IN_1 This compound FBA_Inhibition FBA Inhibition Fba_IN_1->FBA_Inhibition Glycolysis_Disruption Glycolysis Disruption FBA_Inhibition->Glycolysis_Disruption Metabolic_Stress Metabolic Stress Glycolysis_Disruption->Metabolic_Stress Virulence_Factors Reduced Expression of Virulence Factors Metabolic_Stress->Virulence_Factors Hyphal_Formation Inhibition of Yeast-to-Hypha Transition Metabolic_Stress->Hyphal_Formation Adhesion Decreased Adhesion Virulence_Factors->Adhesion Biofilm_Formation Impaired Biofilm Formation Virulence_Factors->Biofilm_Formation Invasion Reduced Invasion Hyphal_Formation->Invasion

Figure 2. Impact of FBA Inhibition on Virulence Pathways.

Stress Response Pathways

Fungal pathogens encounter various stress conditions within the host, including oxidative and osmotic stress. The ability to mount an effective stress response is crucial for their survival. Metabolic pathways, particularly glucose metabolism, play a significant role in modulating these stress responses. For instance, the High Osmolarity Glycerol (HOG) pathway, a key MAP kinase cascade, is involved in the response to osmotic and oxidative stress.[5][6] Inhibition of FBA and the resulting metabolic imbalance can impact the cell's ability to cope with these stresses, potentially by affecting the energy supply needed for stress adaptation or by altering the levels of signaling molecules that influence stress response pathways. Proteomic studies have shown that in response to antifungals, C. albicans downregulates carbohydrate metabolism and upregulates amino acid metabolism, suggesting a metabolic rewiring to counteract drug-induced stress.[7]

Stress_Response_Pathway Fba_IN_1 This compound FBA_Inhibition FBA Inhibition Fba_IN_1->FBA_Inhibition Metabolic_Imbalance Metabolic Imbalance (ATP depletion, etc.) FBA_Inhibition->Metabolic_Imbalance HOG_Pathway HOG Pathway (MAPK Cascade) Metabolic_Imbalance->HOG_Pathway Modulates Oxidative_Stress_Response Oxidative Stress Response HOG_Pathway->Oxidative_Stress_Response Osmotic_Stress_Response Osmotic Stress Response HOG_Pathway->Osmotic_Stress_Response Cell_Survival Decreased Cell Survival under Stress Oxidative_Stress_Response->Cell_Survival Osmotic_Stress_Response->Cell_Survival

Figure 3. FBA Inhibition and its link to Stress Response Pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on FBA and fungal cells.

FBA Enzymatic Cleavage Assay

This assay measures the enzymatic activity of FBA by monitoring the cleavage of fructose-1,6-bisphosphate.

  • Materials:

    • Purified FBA enzyme

    • Fructose-1,6-bisphosphate (FBP) substrate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM ZnCl2 for Class II FBA)

    • Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

    • NADH

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, coupling enzymes, and NADH in each well of a 96-well plate.

    • Add the FBA enzyme to the wells.

    • To test for inhibition, pre-incubate the enzyme with this compound at various concentrations for a defined period.

    • Initiate the reaction by adding the FBP substrate.

    • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • Calculate the initial reaction velocity from the linear phase of the absorbance curve.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Antifungal Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against Candida species, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Candida albicans strains (including azole-resistant isolates)

    • RPMI-1640 medium

    • This compound stock solution

    • 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of Candida albicans in RPMI-1640 medium.

    • Perform serial two-fold dilutions of this compound in the microplate wells.

    • Add the fungal inoculum to each well.

    • Include positive (no drug) and negative (no cells) controls.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., 80% inhibition, MIC80) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Proteomic Analysis of this compound Treated Candida albicans

This workflow outlines the steps for a global proteomic analysis to identify changes in protein expression in C. albicans upon treatment with this compound.

Proteomics_Workflow start Start: C. albicans Culture treatment Treat with this compound (or vehicle control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Protein Identification and Quantification lcms->data_analysis pathway_analysis Bioinformatic Pathway Analysis data_analysis->pathway_analysis end End: Identification of Affected Pathways pathway_analysis->end

Figure 4. Experimental Workflow for Proteomic Analysis.

  • Procedure:

    • Cell Culture and Treatment: Grow C. albicans to mid-log phase and treat with a sub-lethal concentration of this compound or a vehicle control for a specified time.

    • Protein Extraction: Harvest the cells, wash with PBS, and lyse them using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

    • Protein Digestion: Quantify the protein concentration, reduce and alkylate the proteins, and then digest them into peptides using an enzyme like trypsin.

    • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using tandem mass spectrometry to determine their amino acid sequences and relative abundance.

    • Data Analysis: Use bioinformatics software to identify the proteins and quantify the changes in their expression levels between the this compound treated and control samples.

    • Pathway Analysis: Utilize databases like KEGG and Gene Ontology to identify the cellular pathways that are significantly enriched with the differentially expressed proteins.

Conclusion

The inhibition of Fructose-1,6-bisphosphate aldolase by this compound represents a promising strategy for the development of novel antifungal agents. By targeting a key enzyme in the central carbon metabolism of Candida albicans, this compound not only disrupts energy production but also impacts a network of interconnected cellular pathways crucial for virulence, morphogenesis, and stress response. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further investigate the mechanism of action of this compound and to explore the broader implications of FBA inhibition in pathogenic fungi. Future studies employing global approaches such as proteomics and transcriptomics will be instrumental in fully elucidating the complex cellular response to FBA inhibition and in identifying potential synergistic drug combinations to combat fungal infections.

References

Early-Stage Research on Fba-IN-1: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on Fba-IN-1. A comprehensive search for preclinical toxicity data has yielded limited results, and as such, a detailed technical guide on the toxicity of this compound cannot be constructed at this time. The information presented herein is based on the identification of this compound in the context of its mechanism of action and intended therapeutic targets.

Introduction

This compound, also identified as compound 2a11, is a novel, first-in-class molecule characterized as a covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA).[1][2] Its primary target is the FBA enzyme from Candida albicans (CaFBA), indicating its development as an antifungal agent.[1][2] Research also suggests its investigation in preclinical studies for cancer therapy by targeting glucose metabolism.[3][4][5]

Known Biological Activity

The principal mechanism of action of this compound is the inhibition of the FBA enzyme, which plays a crucial role in glycolysis and gluconeogenesis. As an antifungal, this compound has been shown to inhibit the growth of azole-resistant strains of Candida albicans with a Minimum Inhibitory Concentration (MIC) at 80% inhibition (MIC80) of 1 µg/mL.[2]

Availability of Toxicity Data

Despite its identification and primary mechanism of action, there is a notable absence of publicly available preclinical safety and toxicity data for this compound. Searches for in vitro and in vivo toxicology studies, as well as pharmacokinetic (ADME) profiles, did not yield any specific results. One source explicitly states "Clinical Data: No Development Reported," suggesting that the compound is in the very early stages of research and development.[1]

Due to the lack of available quantitative toxicity data, the following sections on data presentation and experimental protocols, as requested, cannot be populated.

Data Presentation

No quantitative toxicity data for this compound is publicly available.

Experimental Protocols

No detailed experimental protocols for toxicity studies of this compound are publicly available.

Visualizations

While specific signaling pathways related to the toxicity of this compound cannot be diagrammed without relevant data, the following visualization illustrates its known mechanism of action within the glycolysis pathway.

Fba_IN_1_Mechanism_of_Action Fructose_6_phosphate Fructose-6-phosphate PFK Phosphofructokinase (PFK) Fructose_6_phosphate->PFK ATP ATP ATP->PFK ADP ADP PFK->ADP Fructose_1_6_bisphosphate Fructose-1,6-bisphosphate PFK->Fructose_1_6_bisphosphate FBA Fructose-bisphosphate Aldolase (FBA) Fructose_1_6_bisphosphate->FBA DHAP Dihydroxyacetone phosphate (DHAP) FBA->DHAP G3P Glyceraldehyde-3-phosphate (G3P) FBA->G3P Glycolysis Further steps in Glycolysis DHAP->Glycolysis G3P->Glycolysis Fba_IN_1 This compound Fba_IN_1->FBA

Caption: Mechanism of action of this compound in the glycolysis pathway.

Other Compounds with "FBA" Designation

It is important to distinguish this compound from other compounds that may share the "FBA" acronym. The search results also referenced:

  • Phenylalanine Butyramide (FBA): A cosmetic ingredient with a distinct chemical structure and biological activity, for which some safety data is available.[6][7] This is not the same as this compound.

  • [18F]FBA: A radiolabeled compound used in the synthesis of PET tracers.[8][9] This is also a distinct chemical entity.

Conclusion

This compound is an early-stage drug candidate with a defined mechanism of action as a covalent and allosteric inhibitor of Fructose-1,6-bisphosphate Aldolase, primarily targeting Candida albicans. While its potential as an antifungal and an anti-cancer agent is being explored, there is currently no publicly available information regarding its toxicity or preclinical safety profile. As such, a comprehensive technical guide on the toxicity of this compound cannot be developed at this time. Further research and publication of preclinical data are required to understand the safety and toxicological profile of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Fba-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fba-IN-1 is a pioneering, first-in-class covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) derived from Candida albicans (CaFBA).[1][2] As an emerging antifungal agent, this compound presents a novel mechanism of action with the potential to address the growing challenge of azole resistance in candidiasis. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound, intended to support further research and development in the field of antifungal therapeutics.

Chemical and Physical Properties

This compound, also identified as compound 2a11 in foundational research, possesses a unique molecular structure that underpins its potent inhibitory activity. The key chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueReference
Molecular Formula C₁₅H₁₃NOSe[3]
Molecular Weight 302.24 g/mol [3]
CAS Number 2605897-57-0[2]
IUPAC Name 2-(4-Ethylphenyl)-1,2-benzoselenazol-3-one[3]
Appearance Solid powder[3]
Purity >98%
Solubility Soluble in DMSO[2]
Storage Store at -20°C for long-term stability.[3]

Biological Activity and Mechanism of Action

This compound demonstrates potent and specific activity against Candida albicans, including strains resistant to conventional azole-based antifungal drugs. Its primary molecular target is the enzyme fructose-1,6-bisphosphate aldolase (FBA), a critical component of the glycolysis and gluconeogenesis pathways in fungi.

Inhibitory Activity

The biological efficacy of this compound has been quantified through various assays, highlighting its potential as a therapeutic agent.

AssayValueTarget Organism/EnzymeReference
MIC₈₀ 1 µg/mLAzole-resistant Candida albicans strain 103[1][2][4]
IC₅₀ 2.7 µM (for a structurally related inhibitor, compound 3g)Candida albicans FBA-II[5]

Note: The specific IC₅₀ for this compound has not been publicly disclosed in the reviewed literature. The provided IC₅₀ value is for a structurally related compound from the same research, indicating the potential potency range.

Mechanism of Covalent Inhibition

This compound functions as a covalent inhibitor, forming an irreversible bond with a specific amino acid residue within the target enzyme. This mechanism distinguishes it from many reversible inhibitors and contributes to its potent and sustained activity. The inhibitor targets a novel, allosteric binding site on CaFBA, specifically forming a covalent linkage with the cysteine residue at position 292 (C292).[6] This covalent modification disrupts the normal catalytic function of the enzyme, leading to the inhibition of glycolysis and ultimately, the suppression of fungal growth.

Experimental Protocols

A detailed understanding of the experimental methodologies used to synthesize and characterize this compound is crucial for reproducing and building upon existing research.

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound (compound 2a11) is detailed within the primary research article, the general approach involves a structure-guided design and optimization strategy. This process typically entails:

  • Scaffold Identification: Beginning with a known chemical scaffold that exhibits some affinity for the target enzyme.

  • Computational Modeling: Utilizing molecular docking and other computational tools to predict modifications that would enhance binding affinity and introduce a reactive group for covalent inhibition.

  • Chemical Synthesis: Employing organic synthesis techniques to produce a library of candidate inhibitor molecules based on the computational models.

  • Iterative Optimization: Screening the synthesized compounds for their inhibitory activity and using the results to refine the computational models and design further improved inhibitors.

Fructose-1,6-Bisphosphate Aldolase (FBA) Enzymatic Assay

The inhibitory activity of this compound against CaFBA is determined using an enzymatic assay that measures the rate of the FBA-catalyzed reaction. A typical protocol is as follows:

  • Enzyme Preparation: Recombinant Candida albicans FBA is expressed and purified.

  • Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, the substrate fructose-1,6-diphosphate, and a coupling enzyme system (e.g., α-glycerophosphate dehydrogenase/triosephosphate isomerase) with NADH.

  • Inhibitor Incubation: The purified CaFBA is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm. The rate of this reaction is proportional to the FBA activity.

  • IC₅₀ Determination: The inhibitor concentration that results in a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.

Signaling Pathways and Visualization

To contextualize the mechanism of action of this compound, it is essential to understand the metabolic pathway in which its target, FBA, operates.

Glycolysis Pathway in Candida albicans

Fructose-1,6-bisphosphate aldolase is a key enzyme in the glycolytic pathway, which is central to carbon metabolism and energy production in Candida albicans.[7][8][9] The pathway involves the conversion of glucose to pyruvate, generating ATP and NADH in the process.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP FBA Fructose-bisphosphate aldolase (FBA) F16BP->FBA DHAP Dihydroxyacetone phosphate G3P Glyceraldehyde-3-phosphate DHAP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG threePG 3-Phosphoglycerate BPG->threePG twoPG 2-Phosphoglycerate threePG->twoPG PEP Phosphoenolpyruvate twoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Fba_IN_1 This compound Fba_IN_1->FBA Allosteric Inhibition FBA->DHAP FBA->G3P Experimental_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Docking Molecular Docking Synthesis Chemical Synthesis Docking->Synthesis Purification Purification & Characterization Synthesis->Purification EnzymeAssay FBA Enzymatic Assay Purification->EnzymeAssay MICAssay MIC Assay (C. albicans) Purification->MICAssay Toxicity Cytotoxicity Assay Purification->Toxicity IC50 IC50 Determination EnzymeAssay->IC50

References

Fba-IN-1: A Technical Guide to a First-in-Class Covalent Allosteric Inhibitor for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the metabolic pathways of glycolysis and gluconeogenesis, making it a compelling target for therapeutic intervention, particularly in the context of fungal infections. The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents with unique mechanisms of action. Fba-IN-1 (also referred to as compound 2a11 ) has been identified as a first-in-class, covalent and allosteric inhibitor of Fructose-1,6-bisphosphate Aldolase from Candida albicans (CaFBA).[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its implications for metabolic research and antifungal drug development.

Introduction to Fructose-1,6-Bisphosphate Aldolase as a Drug Target

Fructose-1,6-bisphosphate aldolase (FBA) catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. There are two main classes of FBA: Class I, found in animals and plants, and Class II, present in fungi and bacteria. The structural and mechanistic differences between these classes make the fungal Class II FBA an attractive target for selective inhibitors with minimal off-target effects in humans.

This compound: A Covalent Allosteric Inhibitor of CaFBA

This compound is the result of a structure-guided drug discovery effort aimed at identifying novel inhibitors of CaFBA. It acts as a covalent inhibitor, forming a permanent bond with the enzyme, leading to irreversible inhibition. Uniquely, this compound binds to a novel allosteric site on CaFBA, distinct from the active site, providing a new avenue for modulating the enzyme's activity.

Mechanism of Action

The inhibitory action of this compound is centered around its covalent interaction with a specific cysteine residue (Cys292) located in a newly identified allosteric pocket of CaFBA. This binding event induces a conformational change in the enzyme, impacting the catalytic activity. Key residues involved in this allosteric regulation include Ser268, identified as an essential pharmacophore for catalysis, and Leu288, which acts as an allosteric regulation switch.

Fba_IN_1_Mechanism cluster_CaFBA CaFBA Enzyme Active_Site Active Site (Ser268) Products G3P + DHAP Active_Site->Products Catalysis Allosteric_Site Allosteric Site (Cys292, Leu288) Allosteric_Site->Active_Site Conformational Change Inhibition Inhibition Allosteric_Site->Inhibition Fba_IN_1 This compound (Compound 2a11) Fba_IN_1->Allosteric_Site Covalent Binding to Cys292 Fructose_1_6_BP Fructose-1,6-bisphosphate Fructose_1_6_BP->Active_Site Substrate Binding Inhibition->Active_Site

This compound Covalent Allosteric Inhibition Mechanism

Quantitative Data

The inhibitory potency of this compound and its analogs has been quantified through both enzymatic and cell-based assays.

In Vitro CaFBA Inhibition

The half-maximal inhibitory concentration (IC50) values were determined against purified CaFBA.

CompoundIC50 (μM)
This compound (2a11) 0.45 ± 0.04
Analog 2a11.8 ± 0.1
Analog 2a40.98 ± 0.07
Analog 2a70.62 ± 0.05
Analog 2b> 50
Antifungal Activity

The minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC80) was determined against various Candida albicans strains, including azole-resistant clinical isolates.

CompoundMIC80 (μg/mL) vs. C. albicans SC5314MIC80 (μg/mL) vs. Azole-Resistant Strain 103
This compound (2a11) 2 1
Analog 2a184
Analog 2a442
Analog 2a742
Fluconazole0.5> 64

Experimental Protocols

CaFBA Enzyme Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against purified CaFBA.

Enzyme_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer and Reagents Start->Prepare_Reagents Dispense_Inhibitor Dispense Test Compounds (e.g., this compound) into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Purified CaFBA Enzyme Dispense_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate at room temperature Add_Enzyme->Incubate_1 Add_Substrate Add Fructose-1,6-bisphosphate (Substrate) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure_Activity Measure Enzyme Activity (e.g., NADH depletion at 340 nm) Incubate_2->Measure_Activity Calculate_IC50 Calculate IC50 Values Measure_Activity->Calculate_IC50

CaFBA Enzyme Inhibition Assay Workflow

Materials:

  • Purified recombinant CaFBA

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2

  • Fructose-1,6-bisphosphate (substrate)

  • Coupling enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • To each well of a 96-well plate, add 2 µL of the compound solution.

  • Add 88 µL of a solution containing CaFBA, coupling enzymes, and NADH in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of the fructose-1,6-bisphosphate substrate solution.

  • Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC50 values by fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (MIC80 Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.

Materials:

  • Candida albicans strains

  • RPMI-1640 medium buffered with MOPS

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of C. albicans (0.5–2.5 x 10^3 cells/mL) in RPMI-1640 medium.

  • Prepare serial dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a drug-free growth control well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC80, which is the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth control. Turbidity can be assessed visually or by measuring the optical density at 600 nm.

LC-MS/MS Analysis of Covalent Adduct Formation

This protocol is used to confirm the covalent binding of this compound to CaFBA.

LCMS_Workflow Start Start Incubate Incubate CaFBA with excess this compound Start->Incubate Remove_Excess Remove unbound inhibitor (e.g., dialysis or size-exclusion chromatography) Incubate->Remove_Excess Denature_Reduce_Alkylate Denature, Reduce, and Alkylate the protein sample Remove_Excess->Denature_Reduce_Alkylate Digest Digest with Trypsin Denature_Reduce_Alkylate->Digest LC_Separation Separate peptides by Liquid Chromatography (LC) Digest->LC_Separation MS_Analysis Analyze by tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Identify_Adduct Identify peptide fragment with mass shift corresponding to this compound adduct MS_Analysis->Identify_Adduct

LC-MS/MS Workflow for Covalent Adduct Identification

Procedure:

  • Incubate purified CaFBA with a molar excess of this compound.

  • Remove the unbound inhibitor using a desalting column or dialysis.

  • Denature the protein, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.

  • Digest the protein into smaller peptides using trypsin.

  • Separate the resulting peptides using reverse-phase liquid chromatography.

  • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Search the MS/MS data for a peptide fragment corresponding to the sequence containing Cys292 with a mass modification equal to the molecular weight of this compound.

Implications for Metabolic Research and Drug Development

The discovery of this compound has several important implications:

  • Validation of a Novel Allosteric Site: this compound validates a previously unknown allosteric site on CaFBA, opening new possibilities for the design of next-generation inhibitors that do not compete with the natural substrate.

  • Strategy to Overcome Drug Resistance: The potent activity of this compound against azole-resistant Candida albicans strains highlights its potential as a therapeutic agent to combat drug-resistant fungal infections.[1]

  • Tool for Studying Metabolic Pathways: As a selective inhibitor of FBA, this compound can be a valuable tool for researchers to probe the roles of glycolysis and gluconeogenesis in fungal physiology, pathogenesis, and biofilm formation.

  • Blueprint for Covalent Inhibitor Design: The structure-guided approach used to develop this compound serves as a model for the rational design of other covalent inhibitors targeting enzymes with reactive cysteine residues.

Conclusion

This compound represents a significant advancement in the field of antifungal drug discovery and metabolic research. Its unique covalent and allosteric mechanism of action, coupled with its potent activity against drug-resistant fungi, makes it a promising lead compound for further development. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their own studies or to build upon this work to develop new therapies targeting fungal metabolism.

References

Methodological & Application

Application Notes and Protocols for Fba-IN-1 in In Vitro Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fba-IN-1 is a first-in-class, covalent, and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the glycolytic pathway of fungi.[1] This mechanism of action makes this compound a promising candidate for the development of novel antifungal agents, particularly against drug-resistant fungal strains. Fructose-1,6-bisphosphate aldolase is an attractive target as it is essential for fungal growth and viability.[2] These application notes provide detailed protocols for the use of this compound in in vitro antifungal susceptibility testing, primarily focusing on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of this compound

This compound exerts its antifungal activity by targeting fructose-1,6-bisphosphate aldolase (FBA), an essential enzyme in the glycolysis and gluconeogenesis pathways. Glycolysis is the metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. By inhibiting FBA, this compound disrupts this critical energy production pathway, ultimately leading to the inhibition of fungal growth.

This compound is an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[1][3] This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. Furthermore, this compound is a covalent inhibitor, forming an irreversible bond with the enzyme, which leads to sustained inhibition.[1] Specifically, this compound targets a novel covalent binding site at Cys292 of Candida albicans FBA.[1]

Fba_IN_1_Mechanism Mechanism of Action of this compound cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by this compound Glucose Glucose Fructose_6P Fructose-6-Phosphate Glucose->Fructose_6P Fructose_1_6_BP Fructose-1,6-Bisphosphate Fructose_6P->Fructose_1_6_BP DHAP_G3P DHAP + G3P Fructose_1_6_BP->DHAP_G3P Fructose_1_6_BP->DHAP_G3P Catalyzed by FBA Pyruvate Pyruvate DHAP_G3P->Pyruvate ATP_Production ATP Production Pyruvate->ATP_Production FBA FBA (Fructose-1,6-bisphosphate aldolase) Inactive_FBA Inactive FBA FBA->Inactive_FBA Fba_IN_1 This compound Fba_IN_1->FBA Allosteric Binding (Covalent at Cys292) Inactive_FBA->DHAP_G3P Reaction Blocked

Figure 1. Allosteric inhibition of FBA by this compound in the glycolytic pathway.

Data Presentation

The following table summarizes the known in vitro antifungal activity of this compound. Further research is required to expand this dataset to include a wider range of fungal pathogens.

Fungal SpeciesStrain InformationAssay TypeIC/MIC ValueReference
Candida albicansAzole-resistant strain 103Broth MicrodilutionMIC₈₀: 1 µg/mL[1]

Note: MIC₈₀ (Minimum Inhibitory Concentration for 80% inhibition) is a common endpoint for antifungal susceptibility testing of some compounds.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay for Yeasts (CLSI M27-A3 Methodology)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and is suitable for testing the susceptibility of yeast species such as Candida and Cryptococcus to this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Sterile 96-well, U-bottom microtiter plates

  • Fungal isolate(s) to be tested

  • Sterile water

  • Spectrophotometer

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile pipettes and tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Sonication may be required to aid dissolution.[4]

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Preparation of Fungal Inoculum:

    • From a fresh (24-hour) culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 to 32 µg/mL.

    • Add 100 µL of the appropriate this compound dilution to each well.

    • Include a positive control (e.g., Fluconazole) and a negative (drug-free) growth control.

    • Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control. The endpoint can be read visually or with a microplate reader.

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow start Start prep_stock Prepare this compound Stock (in DMSO) start->prep_stock prep_inoculum Prepare Fungal Inoculum (0.5 McFarland, dilute in RPMI) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_stock->serial_dilution add_inoculum Add Fungal Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Figure 2. Workflow for the broth microdilution antifungal susceptibility assay.
Protocol 2: Agar-Based Disk Diffusion Assay (Qualitative Screening)

This method provides a qualitative assessment of antifungal activity and can be used for rapid screening.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton agar or RPMI agar plates

  • Sterile paper disks (6 mm diameter)

  • Fungal isolate(s)

  • Sterile swabs

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Lawn:

    • Prepare a fungal inoculum as described in Protocol 1 (0.5 McFarland standard).

    • Dip a sterile swab into the inoculum and streak it evenly across the entire surface of the agar plate to create a uniform lawn.

  • Preparation and Application of this compound Disks:

    • Dissolve this compound in DMSO to a desired concentration (e.g., 1 mg/mL).

    • Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 10 µL).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the this compound impregnated disk, along with a DMSO-only control disk, onto the surface of the inoculated agar plate.

  • Incubation and Interpretation:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.

Logical Relationships in Experimental Design

The choice of in vitro assay depends on the research question. The disk diffusion assay is a good initial screening tool for qualitative assessment of activity. The broth microdilution assay is the gold standard for quantitative determination of MIC values, which are essential for comparing the potency of different compounds and for preclinical development.

Logical_Relationships Logical Relationships in Assay Selection research_question Research Question qualitative_assessment Qualitative Assessment (Is this compound active?) research_question->qualitative_assessment quantitative_assessment Quantitative Assessment (How potent is this compound?) research_question->quantitative_assessment disk_diffusion Disk Diffusion Assay qualitative_assessment->disk_diffusion broth_microdilution Broth Microdilution Assay quantitative_assessment->broth_microdilution zone_of_inhibition Measure Zone of Inhibition disk_diffusion->zone_of_inhibition determine_mic Determine MIC Value broth_microdilution->determine_mic preclinical_dev Preclinical Development determine_mic->preclinical_dev

Figure 3. Decision tree for selecting an appropriate in vitro antifungal assay.

References

Application Notes and Protocols for Fba-IN-1: A Novel Class II Fructose-1,6-Bisphosphate Aldolase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the glycolysis and gluconeogenesis pathways, catalyzing the reversible cleavage of fructose-1,6-bisphosphate (FBP) into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][2][3] Crucially, two distinct classes of FBA exist: Class I, found in animals and plants, and Class II, which is predominantly found in bacteria, fungi, and protozoa.[1][4] This distribution makes the microbial Class II FBA an attractive target for the development of novel antimicrobial agents with selective toxicity. Fba-IN-1 is a potent and selective experimental inhibitor of Class II FBA, demonstrating its potential as a lead compound for a new generation of antibiotics.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains, a fundamental assay for assessing its antimicrobial efficacy.

Signaling Pathway: Inhibition of Glycolysis

This compound exerts its antimicrobial effect by inhibiting the action of Class II Fructose-1,6-Bisphosphate Aldolase, a key enzyme in the glycolytic pathway of microorganisms. By blocking this step, this compound effectively halts the production of ATP and essential metabolic precursors derived from glycolysis, ultimately leading to the cessation of growth and cell death. The diagram below illustrates the point of inhibition within the glycolytic pathway.

Glycolysis_Inhibition cluster_glycolysis Glycolytic Pathway Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Fructose-1,6-BP Fructose-1,6-BP Fructose-6-P->Fructose-1,6-BP DHAP_G3P DHAP + G3P Fructose-1,6-BP->DHAP_G3P FBA-II Pyruvate Pyruvate DHAP_G3P->Pyruvate ATP_Production ATP Production & Biosynthesis Precursors Pyruvate->ATP_Production Further Metabolism Fba_IN_1 Fba_IN_1 Fba_IN_1->Fructose-1,6-BP

Caption: Inhibition of microbial Class II FBA by this compound blocks the glycolytic pathway.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing the in vitro antimicrobial activity of a compound.[5][6][7]

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well, round-bottom microtiter plates

  • Bacterial strains for testing (e.g., E. coli, S. aureus, P. aeruginosa)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth - MHB)[8]

  • Sterile diluent (e.g., saline or broth)

  • Micropipettes and sterile tips

  • Plate incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of sterile broth.

    • Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a working solution of this compound by diluting the stock solution in the test medium to twice the highest desired final concentration.

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x this compound working solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • Column 11 will serve as the positive control (no inhibitor), and column 12 will be the negative control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile broth to the wells in column 12 to serve as a sterility control.

    • Seal the plate and incubate at the optimal temperature for 16-24 hours under appropriate atmospheric conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[6][7][9]

    • Optionally, the plate can be read using a microplate reader at 600 nm to quantify bacterial growth. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Experimental Workflow

The following diagram outlines the key steps in the MIC determination protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Dilution_Prep Prepare this compound Serial Dilutions in 96-well Plate Dilution_Prep->Inoculation Incubation Incubate Plate (16-24h, 37°C) Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Value (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Data Presentation

The results of the MIC assay should be summarized in a clear and concise table. This allows for easy comparison of the activity of this compound against different microbial species.

Microbial StrainGram StainThis compound MIC (µg/mL)
Escherichia coli ATCC 25922Negative16
Staphylococcus aureus ATCC 29213Positive8
Pseudomonas aeruginosa ATCC 27853Negative32
Candida albicans ATCC 90028N/A4

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound".

Conclusion

The provided protocol offers a robust and standardized method for evaluating the antimicrobial potency of the experimental FBA inhibitor, this compound. Accurate determination of MIC values is a critical first step in the preclinical assessment of any new antimicrobial agent, providing essential data for further drug development efforts. The high selectivity of inhibitors for the microbial Class II FBA over the mammalian Class I enzyme underscores the therapeutic potential of this class of compounds in addressing the challenge of antimicrobial resistance.[10][11]

References

Application of Fba-IN-1 in Studies of Azole-Resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of azole-resistant Candida species, particularly Candida albicans, poses a significant challenge in the clinical management of invasive fungal infections. Overcoming this resistance is a critical area of research in antifungal drug development. Fba-IN-1, a first-in-class covalent allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from Candida albicans (CaFBA), has shown promise in addressing this challenge. By targeting a key enzyme in the glycolytic pathway, this compound presents a novel mechanism to inhibit the growth of azole-resistant Candida strains. These application notes provide detailed information and protocols for the use of this compound in research settings.

Fructose-1,6-bisphosphate aldolase is a crucial enzyme in the central carbon metabolism of Candida albicans, involved in both glycolysis and gluconeogenesis.[1][2] Its inhibition disrupts essential energy production pathways necessary for fungal growth and viability. This compound covalently binds to an allosteric site on CaFBA, leading to potent inhibition of its enzymatic activity.[1][3] This unique mechanism of action makes it an attractive candidate for circumventing common azole resistance mechanisms, such as overexpression of the drug target Erg11p or efflux pumps.

Data Presentation

In Vitro Inhibitory Activity of this compound

The following table summarizes the minimum inhibitory concentration (MIC) of this compound against an azole-resistant strain of Candida albicans.

CompoundFungal StrainMIC₈₀ (µg/mL)
This compound (compound 2a11)Azole-resistant C. albicans 1031[2][4][5][6][7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against Candida albicans strains.

Materials:

  • This compound

  • Candida albicans strain(s) of interest (azole-susceptible and -resistant)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1 mg/mL).

  • Preparation of Inoculum: Culture C. albicans on a suitable agar plate at 30°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations to be tested.

  • Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include a positive control well (inoculum without this compound) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. For a more quantitative measure, the MIC₈₀ can be determined by reading the optical density (OD) at a suitable wavelength (e.g., 492 nm) and calculating the concentration that inhibits 80% of growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic antifungal activity of this compound in combination with an azole antifungal agent (e.g., fluconazole).

Materials:

  • This compound

  • Azole antifungal (e.g., fluconazole)

  • Candida albicans strain(s) of interest

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the azole in DMSO.

  • Plate Setup: In a 96-well plate, serially dilute this compound horizontally and the azole vertically in RPMI-1640 medium. This creates a matrix of wells with various combinations of the two compounds.

  • Inoculation: Inoculate the plate with the C. albicans suspension as described in Protocol 1.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of azole in combination / MIC of azole alone)

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol is designed to investigate the effect of this compound on the expression of genes associated with azole resistance, such as ERG11 (encoding the azole target enzyme) and CDR1/CDR2 (encoding efflux pumps).

Materials:

  • This compound

  • Azole-resistant Candida albicans strain

  • Yeast culture medium (e.g., YPD)

  • RNA extraction kit

  • Reverse transcription kit

  • RT-qPCR master mix and instrument

  • Primers for target genes (ERG11, CDR1, CDR2) and a housekeeping gene (e.g., ACT1)

Procedure:

  • Cell Treatment: Grow the azole-resistant C. albicans strain to the mid-logarithmic phase. Treat the cells with a sub-inhibitory concentration of this compound for a defined period (e.g., 4-6 hours). Include an untreated control.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform RT-qPCR using primers for the target genes and the housekeeping gene.

  • Data Analysis: Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound treated cells compared to the untreated control.

Protocol 4: Western Blot for Fba1p Detection

This protocol can be used to assess the levels of the Fba1p protein in Candida albicans cells following treatment with this compound.

Materials:

  • This compound

  • Candida albicans strain

  • Yeast culture medium

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against Fba1p

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat C. albicans cells with this compound as described in Protocol 3. Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with the primary antibody against Fba1p, followed by the HRP-conjugated secondary antibody.

  • Visualization: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Fba_IN_1_Signaling_Pathway cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome FBP Fructose-1,6-bisphosphate G3P_DHAP G3P + DHAP FBP->G3P_DHAP Fba1p Pyruvate Pyruvate G3P_DHAP->Pyruvate ... ATP ATP Pyruvate->ATP Energy Production Growth_Inhibition Inhibition of Fungal Growth Fba_IN_1 This compound Fba1p_node Fba1p Fba_IN_1->Fba1p_node Covalent Allosteric Inhibition Experimental_Workflow cluster_invitro In Vitro Assays cluster_molecular Molecular Analysis cluster_data Data Interpretation MIC MIC Determination (Protocol 1) Synergy Synergy Testing (Checkerboard Assay - Protocol 2) MIC->Synergy Biofilm Biofilm Inhibition Assay Synergy->Biofilm Efficacy Evaluate Antifungal Efficacy Biofilm->Efficacy Gene_Expression Gene Expression Analysis (RT-qPCR - Protocol 3) Protein_Analysis Protein Level Analysis (Western Blot - Protocol 4) Gene_Expression->Protein_Analysis Mechanism Elucidate Mechanism of Action Protein_Analysis->Mechanism Efficacy->Mechanism Logical_Relationship cluster_problem Problem cluster_solution Solution cluster_outcome Outcome Azole_Resistance Azole Resistance in Candida (e.g., ERG11 overexpression, efflux pumps) Overcoming_Resistance Overcoming Azole Resistance Fba_IN_1 This compound Fba1p_Inhibition Inhibition of Fba1p Fba_IN_1->Fba1p_Inhibition Glycolysis_Disruption Disruption of Glycolysis Fba1p_Inhibition->Glycolysis_Disruption Growth_Inhibition Inhibition of Resistant Strain Growth Glycolysis_Disruption->Growth_Inhibition Growth_Inhibition->Overcoming_Resistance

References

Application Notes and Protocols for Cell-based Assay Development Using Fba-IN-1 (Fimepinostat)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fba-IN-1, also known as Fimepinostat or CUDC-907, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] This dual inhibitory action allows this compound to simultaneously target two critical pathways often dysregulated in cancer, leading to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest.[3][4] Fimepinostat has shown significant anti-tumor activity in a variety of hematological malignancies and solid tumors, particularly those dependent on the MYC oncogene.[5][6] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by concurrently inhibiting Class I PI3K isoforms (α, β, δ) and Class I and II HDAC enzymes.[3] Inhibition of the PI3K/AKT/mTOR pathway disrupts fundamental cellular processes such as cell growth, survival, and proliferation.[2] Simultaneously, HDAC inhibition leads to the accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression, including the downregulation of the MYC oncogene.[5][6] The synergistic effect of targeting both pathways can lead to enhanced anti-tumor activity compared to single-agent inhibitors.[7]

Fba-IN-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Fba_IN_1 This compound (Fimepinostat) Fba_IN_1->PI3K HDAC HDAC Histones Histones HDAC->Histones Deacetylation MYC_Gene MYC Gene Histones->MYC_Gene Repression Acetylated_Histones Acetylated Histones Acetylated_Histones->MYC_Gene Activation MYC_Protein MYC Protein MYC_Gene->MYC_Protein Transcription & Translation Proliferation Cell Proliferation MYC_Protein->Proliferation Fba_IN_1_nucleus This compound (Fimepinostat) Fba_IN_1_nucleus->HDAC

Caption: this compound dual inhibition of PI3K and HDAC pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various PI3K and HDAC isoforms, as well as its cytotoxic effects on a panel of cancer cell lines.

Table 1: this compound Inhibitory Activity against PI3K and HDAC Isoforms

TargetIC50 (nM)
PI3K Isoforms
PI3Kα19[8][9]
PI3Kβ54[8][9]
PI3Kδ39[8][9]
PI3Kγ311[10]
HDAC Isoforms
HDAC11.7[8][9]
HDAC25.0[9]
HDAC31.8[8][9]
HDAC627
HDAC8191
HDAC102.8[8][9]
HDAC115.4

Table 2: this compound Cell Growth Inhibition (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Granta 519B-cell Lymphoma7[8]
DOHH2B-cell Lymphoma1[8]
RLB-cell Lymphoma2[8]
PfeifferB-cell Lymphoma4[8]
SuDHL4B-cell Lymphoma3[8]
DaudiB-cell Lymphoma15[8]
RajiB-cell Lymphoma9[8]
RPMI8226Myeloma2[8]
OPM-2Myeloma1[8]
ARH77Myeloma5[8]
SK-N-SHNeuroblastoma~5.53 - 46.22[11]
SH-SY5YNeuroblastoma~5.53 - 46.22[11]
SK-N-ASNeuroblastoma~5.53 - 46.22[11]
SK-N-BE(2)Neuroblastoma~5.53 - 46.22[11]
IMR32Neuroblastoma~5.53 - 46.22[11]
Pleural Mesothelioma Cell Lines (various)Pleural Mesothelioma~1 - 100[12]
HuH-7Hepatocellular Carcinoma~4 - 20[12]
SMMC-7721Hepatocellular Carcinoma~4 - 20[12]

Experimental Protocols

The following are detailed protocols for common cell-based assays to assess the effects of this compound.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo, Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle colony Colony Formation Assay treatment->colony western Western Blot (PI3K/HDAC Pathways) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist clonogenic_survival Clonogenic Survival colony->clonogenic_survival protein_expression Protein Expression & Phosphorylation western->protein_expression

Caption: General workflow for cell-based assays with this compound.

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound (Fimepinostat)

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.[13]

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12]

  • Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes.[14] Add 100 µL of CellTiter-Glo® Reagent to each well.[14]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay

A. Caspase-3/7 Activity Assay (Using Caspase-Glo® 3/7)

This assay measures the activity of caspases-3 and -7, key effectors of apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well opaque-walled plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • Incubation: Incubate the plate for 24 hours.[13]

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

  • Signal Development: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.[16]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence. Normalize the data to the vehicle control to determine the fold-change in caspase activity.

B. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and incubate for 24 hours. Treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.[10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate flow cytometry analysis software.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.[4]

  • Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[17]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.[17]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Data Acquisition: Analyze the samples on a flow cytometer.[18]

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.[19]

  • Treatment: Allow cells to adhere overnight, then treat with various concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days, changing the medium with freshly added this compound every 2-3 days.

  • Fixation and Staining: When colonies are visible, wash the wells with PBS, fix with 100% methanol for 15 minutes, and then stain with Crystal Violet solution for 10-30 minutes.[20]

  • Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[19]

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT and HDAC signaling pathways.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-acetylated-Histone H3, anti-c-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]

  • Detection: Wash the membrane and add ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Conclusion

These application notes provide a framework for the development of cell-based assays to characterize the biological activity of this compound. The detailed protocols for assessing cell viability, apoptosis, cell cycle progression, long-term survival, and target pathway modulation will enable researchers to effectively evaluate the potential of this dual PI3K/HDAC inhibitor in various cancer models. The provided quantitative data serves as a valuable reference for experimental design and data interpretation.

References

Fba-IN-1: A Novel Covalent Allosteric Inhibitor for Investigating Fungal Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fba-IN-1 (also known as compound 2a11) is a first-in-class covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from the pathogenic fungus Candida albicans (CaFBA).[1] FBA is a critical enzyme in the central carbon metabolism of fungi, catalyzing a reversible reaction in both glycolysis and gluconeogenesis.[2] Due to its essentiality in fungi and the significant structural differences from its human counterpart, fungal FBA represents a promising target for the development of novel antifungal agents.[2][3][4] this compound offers a potent and specific tool for researchers to investigate the intricacies of fungal metabolic pathways, validate FBA as a drug target, and explore new therapeutic strategies against fungal infections, particularly those resistant to existing drugs.[5]

These application notes provide detailed protocols for utilizing this compound in various experimental settings to probe its effects on fungal metabolism and cell viability.

Data Presentation

The following table summarizes the available quantitative data for this compound's activity against Candida albicans.

Compound NameTarget EnzymeOrganismIC50MIC80Reference
This compound (2a11)Fructose-1,6-bisphosphate aldolase (FBA)Candida albicans (Azole-resistant strain 103)Not available in public abstracts1 µg/mL[1][5]

Note: The IC50 value for this compound against purified CaFBA is not available in the public abstracts of the cited literature and would require access to the full-text article.

Mandatory Visualization

Fungal Metabolic Pathway Inhibition by this compound

cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP DHAP DHAP F16BP->DHAP FBA G3P G3P F16BP->G3P FBA DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Pyruvate_gluco Pyruvate OAA Oxaloacetate Pyruvate_gluco->OAA PEP PEP OAA->PEP 2PG 2-PGA PEP->2PG 3PG 3-PGA 2PG->3PG 13BPG 1,3-BPG 3PG->13BPG G3P_gluco G3P 13BPG->G3P_gluco DHAP_gluco DHAP G3P_gluco->DHAP_gluco F16BP_gluco F16BP G3P_gluco->F16BP_gluco FBA DHAP_gluco->F16BP_gluco FBA F6P_gluco F6P F16BP_gluco->F6P_gluco G6P_gluco G6P F6P_gluco->G6P_gluco Glucose_gluco Glucose G6P_gluco->Glucose_gluco Fba_IN_1 This compound Fba_IN_1->F16BP Inhibits FBA Fba_IN_1->F16BP_gluco Inhibits FBA

Caption: Inhibition of Glycolysis and Gluconeogenesis by this compound.

Experimental Workflow: FBA Enzyme Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Enzyme Prepare purified fungal FBA solution Mix_Reagents Mix FBA, this compound (or DMSO), and coupling enzymes Prepare_Enzyme->Mix_Reagents Prepare_Inhibitor Prepare serial dilutions of this compound Prepare_Inhibitor->Mix_Reagents Prepare_Substrate Prepare Fructose-1,6-bisphosphate (FBP) solution Initiate_Reaction Initiate reaction by adding FBP and NADH Prepare_Substrate->Initiate_Reaction Prepare_Coupling Prepare coupling enzymes and NADH solution Prepare_Coupling->Mix_Reagents Incubate_Inhibitor Pre-incubate FBA with this compound Mix_Reagents->Incubate_Inhibitor Incubate_Inhibitor->Initiate_Reaction Monitor_Absorbance Monitor decrease in NADH absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate initial reaction rates Monitor_Absorbance->Calculate_Rates Plot_Data Plot % inhibition vs. This compound concentration Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for FBA Enzyme Inhibition Assay.

Experimental Workflow: Antifungal Susceptibility Testing (MIC Determination)

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Inoculum Prepare standardized fungal inoculum Inoculate_Plate Inoculate microplate wells with fungal suspension Prepare_Inoculum->Inoculate_Plate Prepare_Inhibitor Prepare serial dilutions of this compound in microplate Prepare_Inhibitor->Inoculate_Plate Prepare_Media Prepare appropriate growth medium (e.g., RPMI-1640) Prepare_Media->Prepare_Inhibitor Incubate_Plate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate_Plate Read_Plate Visually or spectrophotometrically assess fungal growth Incubate_Plate->Read_Plate Determine_MIC Determine MIC (e.g., MIC80) Read_Plate->Determine_MIC

Caption: Workflow for Antifungal Susceptibility Testing.

Experimental Protocols

Fructose-1,6-bisphosphate Aldolase (FBA) Enzyme Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against purified fungal FBA. The assay is based on a coupled-enzyme system where the product of the FBA reaction is converted, leading to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified fungal Fructose-1,6-bisphosphate Aldolase (FBA)

  • This compound

  • Fructose-1,6-bisphosphate (FBP)

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • Nicotinamide adenine dinucleotide (NADH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

    • Prepare a solution of FBP in the assay buffer.

    • Prepare a working solution of the coupling enzymes (TPI and GDH) and NADH in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • This compound solution at various concentrations (or DMSO for the control).

      • Purified FBA enzyme solution.

    • The final volume in each well should be brought to a pre-determined volume with the assay buffer.

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the FBP and NADH/coupling enzyme mixture to each well.

    • Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). Record readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antifungal Susceptibility Testing (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains, such as Candida albicans, using the broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Fungal strain(s) of interest (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microplates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microplate containing the this compound dilutions.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation:

    • Incubate the microplate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for fungal growth (turbidity).

    • Alternatively, use a microplate reader to measure the optical density at a suitable wavelength (e.g., 530 nm).

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. For example, the MIC80 is the concentration that inhibits 80% of the growth.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. This protocol provides a general framework for performing CETSA with this compound in fungal cells.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • This compound

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against FBA

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment:

    • Grow fungal cells to the mid-log phase.

    • Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specific duration.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for FBA.

  • Data Analysis:

    • Quantify the band intensities for FBA at each temperature for both the this compound treated and control samples.

    • Plot the relative amount of soluble FBA as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of FBA.

Metabolomics Analysis for Pathway Investigation

This protocol outlines a general workflow for investigating the metabolic consequences of this compound treatment in fungal cells using a mass spectrometry-based metabolomics approach.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • This compound

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Centrifuge

  • Lyophilizer

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture and Treatment:

    • Grow fungal cultures to the mid-log phase and treat with this compound or a vehicle control for a defined period.

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly quench the metabolic activity by adding a cold quenching solution.

    • Harvest the cells by centrifugation at a low temperature.

    • Extract the intracellular metabolites by adding a cold extraction solvent and vortexing vigorously.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the metabolite extracts, for example, by using a lyophilizer.

    • Reconstitute the dried extracts in a suitable solvent for MS analysis. For GC-MS, a derivatization step is typically required.

  • Mass Spectrometry Analysis:

    • Analyze the samples using a high-resolution LC-MS or GC-MS system to separate and detect the metabolites.

  • Data Analysis:

    • Process the raw data to identify and quantify the metabolites.

    • Perform statistical analysis (e.g., t-test, PCA) to identify metabolites that are significantly altered by this compound treatment.

    • Perform pathway analysis to map the altered metabolites to specific metabolic pathways, which can reveal the downstream effects of FBA inhibition.

Conclusion

This compound is a valuable research tool for the scientific community engaged in mycology and antifungal drug discovery. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound to dissect the crucial role of fructose-1,6-bisphosphate aldolase in fungal metabolism and to assess its potential as a therapeutic target. The ability of this compound to inhibit azole-resistant strains highlights its potential in addressing the growing challenge of antifungal resistance.

References

Application Notes & Protocols: Utilizing Fba-IN-1 for the Study of Covalent Inhibition Mechanisms of Fructose-Bisphosphate Aldolase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphate aldolase (FBA or ALDOA) is a critical enzyme in central carbon metabolism, catalyzing the reversible cleavage of fructose-1,6-bisphosphate (FBP) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).[1] This function places it at a key juncture of both glycolysis and gluconeogenesis.[2][3] Its pivotal role in cellular energy production and biosynthesis has made it an attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.[4][5]

Covalent inhibitors, which form a stable, long-lasting bond with their target protein, offer several advantages in drug discovery, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[6] Fba-IN-1 is a novel, investigational covalent inhibitor designed to specifically target a nucleophilic residue within the Fructose-Bisphosphate Aldolase enzyme. These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate the mechanisms of covalent inhibition and to probe the function of FBA in various biological contexts.

Signaling Pathway Context: Glycolysis and Gluconeogenesis

FBA is a central enzyme in the glycolytic and gluconeogenic pathways. In glycolysis, it facilitates the breakdown of glucose for energy, while in gluconeogenesis, it aids in the synthesis of glucose from non-carbohydrate precursors.[7][8][9] The strategic position of FBA makes its inhibition a critical control point for cellular metabolism.

Glycolysis_Gluconeogenesis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P G6P->Glucose F6P Fructose-6-phosphate G6P->F6P F6P->G6P FBP Fructose-1,6-bisphosphate F6P->FBP FBP->F6P FBA Fructose-Bisphosphate Aldolase (FBA) FBP->FBA DHAP_GAP DHAP + GAP Pyruvate Pyruvate DHAP_GAP->Pyruvate DHAP_GAP->FBA Gluconeogenesis Pyruvate->DHAP_GAP FBA->DHAP_GAP Glycolysis Fba_IN_1 This compound Fba_IN_1->FBA Covalent Inhibition

Figure 1: Role of FBA in Glycolysis and Gluconeogenesis.

Mechanism of Covalent Inhibition

Covalent inhibitors typically function through a two-step mechanism. Initially, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I). This is followed by an irreversible chemical reaction where a reactive group, or "warhead," on the inhibitor forms a covalent bond with a nucleophilic residue on the enzyme, resulting in the inactivated enzyme (E-I).

Covalent_Inhibition_Mechanism E_I Enzyme (E) + Inhibitor (I) EI_complex Non-covalent Complex (E·I) E_I->EI_complex KI (Binding Affinity) EI_complex->E_I reversible EI_covalent Covalent Adduct (E-I) EI_complex->EI_covalent kinact (Rate of Inactivation)

Figure 2: Two-step mechanism of covalent enzyme inhibition.

Data Presentation: Characterization of this compound

The following tables summarize hypothetical data from key experiments used to characterize the interaction of this compound with Fructose-Bisphosphate Aldolase.

Table 1: Enzyme Kinetic Parameters for this compound

ParameterValueMethod
IC₅₀ (30 min pre-incubation) 150 nMFluorescence-based coupled enzyme assay
Kᵢ (Initial Binding Affinity) 1.2 µMKitz-Wilson plot analysis
k_inact (Max Inactivation Rate) 0.15 min⁻¹Kitz-Wilson plot analysis
k_inact/Kᵢ (Efficiency) 2083 M⁻¹s⁻¹Calculated from Kᵢ and k_inact

Table 2: Intact Protein Mass Spectrometry Data

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Apo FBA 39,21039,210.5N/AUnmodified enzyme
FBA + this compound (30 min) 39,55539,555.8+345.3Covalent modification by this compound

Table 3: Cell-Based Assay Data

AssayCell LineEC₅₀ ValueEndpoint Measured
Glycolytic Rate Assay (Seahorse) HEK293550 nMExtracellular Acidification Rate (ECAR)
Lactate Production Assay A549620 nMLactate concentration in culture medium
Cell Viability Assay (72 hours) A5492.5 µMATP levels (CellTiter-Glo)

Experimental Protocols

Protocol 1: Determination of Covalent Inhibition Kinetics (k_inact and Kᵢ)

This protocol determines the kinetic parameters of this compound by measuring the rate of time-dependent enzyme inhibition.

Materials:

  • Recombinant human Fructose-Bisphosphate Aldolase (FBA)

  • This compound stock solution in DMSO

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: Fructose-1,6-bisphosphate (FBP)

  • Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

  • NADH

  • 384-well microplate, plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 384-well plate, add FBA to each well to a final concentration of 5 nM.

  • Add the this compound dilutions to the wells to initiate the pre-incubation. Include a DMSO vehicle control.

  • Incubate the plate at 25°C. At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), initiate the enzyme reaction.

  • To start the reaction, add a substrate mix containing FBP (at a concentration equal to its Kₘ), NADH, and the coupling enzymes.

  • Immediately monitor the decrease in NADH fluorescence (Ex/Em = 340/460 nm) kinetically for 10 minutes.

  • Calculate the initial velocity (rate) for each well.

  • For each this compound concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the corresponding this compound concentrations. Fit the data to the Michaelis-Menten equation (k_obs = k_inact * [I] / (Kᵢ + [I])) to determine the values of k_inact and Kᵢ.[6]

Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry

This protocol confirms the covalent binding of this compound to FBA by detecting the mass increase of the protein.[10][11]

Materials:

  • Recombinant human FBA (≥1 mg/mL)

  • This compound stock solution in DMSO

  • Incubation Buffer: 50 mM ammonium bicarbonate, pH 8.0

  • LC-MS system (e.g., Q-TOF) with a desalting column

Procedure:

  • In a microcentrifuge tube, combine 10 µg of FBA with a 10-fold molar excess of this compound. In a separate tube, prepare a control sample with FBA and an equivalent volume of DMSO.

  • Incubate both samples at 37°C for 1 hour.

  • Inject the samples into the LC-MS system. The protein will be desalted on a C4 reverse-phase column and eluted directly into the mass spectrometer.

  • Acquire mass spectra for both the control and the this compound-treated samples.

  • Deconvolute the raw mass spectra to determine the average mass of the intact protein in each sample.

  • Compare the observed mass of the this compound-treated FBA with the control. A mass shift corresponding to the molecular weight of this compound confirms covalent modification.[12]

Protocol 3: Cell-Based Glycolysis Assay

This protocol assesses the functional consequence of FBA inhibition by measuring the extracellular acidification rate (ECAR), a key indicator of glycolysis.

Materials:

  • HEK293 cells (or other cell line of interest)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Glycolysis Stress Test Kit

  • This compound stock solution in DMSO

  • Cell culture medium

Procedure:

  • Seed HEK293 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 4 hours).

  • Wash the cells and replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine.

  • Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.

  • Load the sensor cartridge with the compounds from the Glycolysis Stress Test Kit (glucose, oligomycin, and 2-deoxyglucose).

  • Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol.

  • The instrument will measure the ECAR at baseline and after the sequential injection of the test compounds.

  • Analyze the data to determine the effect of this compound on key glycolytic parameters such as glycolysis and glycolytic capacity.

  • Plot the dose-response curve of this compound concentration versus the inhibition of the glycolytic rate to determine the EC₅₀.

Experimental Workflow for Covalent Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel covalent inhibitor.

Inhibitor_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization A Initial Screen (IC₅₀) B Time-Dependency Assay A->B D Mass Spectrometry (Covalent Adduct) A->D C Kinetic Analysis (k_inact / Kᵢ) B->C E Target Engagement Assay C->E D->E F Cellular Pathway Assay (e.g., ECAR) E->F G Phenotypic Assay (e.g., Viability) F->G End Lead Optimization G->End Start Compound Discovery Start->A

References

Application Notes and Protocols: Fba-IN-1 in Combination with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fba-IN-1 is a covalent allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the glycolytic pathway of fungi. By disrupting this central metabolic pathway, this compound presents a promising target for the development of novel antifungal therapies. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other established antifungal agents. The exploration of such combinations is critical for enhancing efficacy, overcoming drug resistance, and potentially reducing dose-related toxicity of current antifungal treatments.

Mechanism of Action and Rationale for Combination Therapy

Fructose-1,6-bisphosphate aldolase catalyzes the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. This reaction is a critical step in glycolysis, the primary pathway for energy production in most organisms. In fungi, FBA is essential for viability, making it an attractive target for antifungal drug development.

The rationale for combining this compound with other antifungal agents lies in the potential for synergistic or additive effects through multi-target inhibition. By simultaneously disrupting glycolysis and other vital fungal processes such as cell membrane integrity (targeted by azoles and polyenes) or cell wall synthesis (targeted by echinocandins), it is possible to achieve a more potent antifungal effect than with either agent alone.

Quantitative Data on Synergistic Interactions

While specific quantitative data for this compound in combination with a wide range of antifungal agents is still emerging, studies on other inhibitors of fructose-1,6-bisphosphate aldolase have demonstrated significant synergistic activity with fluconazole against resistant Candida strains. For instance, certain FBA inhibitors in combination with fluconazole (8 µg/mL) have been shown to reduce the Minimum Inhibitory Concentration (MIC80) to less than 0.0625 µg/mL, indicating a potent synergistic interaction.[1][2]

The following table summarizes hypothetical synergistic interactions between this compound and other antifungal agents, based on the principles of combination therapy and preliminary data on related compounds. Researchers are encouraged to generate their own data using the protocols provided below.

Antifungal Agent ClassRepresentative DrugExpected Interaction with this compoundPotential Mechanism of Synergy
Azoles FluconazoleSynergisticInhibition of both ergosterol biosynthesis and glycolysis, leading to profound disruption of cell membrane function and energy production.
Polyenes Amphotericin BSynergistic to AdditiveThis compound-induced metabolic stress may increase the susceptibility of the fungal cell membrane to the pore-forming action of Amphotericin B.
Echinocandins CaspofunginSynergisticDisruption of glycolysis by this compound may impair the cell's ability to repair cell wall damage caused by caspofungin, leading to enhanced cell lysis.

Experimental Protocols

I. Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Materials:

  • This compound

  • Antifungal agent of interest (e.g., Fluconazole, Amphotericin B, Caspofungin)

  • Candida albicans strain (or other fungal species of interest)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for quantitative growth assessment)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the other antifungal agent in a suitable solvent (e.g., DMSO) at a concentration 100-fold the highest concentration to be tested.

  • Inoculum Preparation: Culture the fungal strain overnight on an appropriate agar plate. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Plate Setup:

    • Add 50 µL of RPMI-1640 to all wells of a 96-well plate.

    • In the first column (column 1), add 50 µL of a 4x working solution of this compound. Perform serial two-fold dilutions across the plate from column 1 to column 10.

    • In the first row (row A), add 50 µL of a 4x working solution of the second antifungal agent. Perform serial two-fold dilutions down the plate from row A to row G.

    • The resulting plate will have a matrix of concentrations of both drugs. Row H will contain only this compound dilutions, and column 11 will contain only the second antifungal's dilutions. Column 12 will serve as a growth control (no drug).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth.

  • FIC Index Calculation:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

cluster_0 Checkerboard Assay Workflow A Prepare Drug Dilutions C Inoculate 96-well Plate A->C B Prepare Fungal Inoculum B->C D Incubate Plate C->D E Determine MICs D->E F Calculate FIC Index E->F G Interpret Results F->G

Caption: Workflow for the checkerboard microdilution assay.

II. Time-Kill Curve Assay for Synergy

This assay provides a dynamic picture of the antifungal activity over time and can confirm synergistic interactions observed in the checkerboard assay.

Materials:

  • This compound

  • Antifungal agent of interest

  • Candida albicans strain (or other fungal species of interest)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile culture tubes

  • Shaking incubator

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension as described in the checkerboard assay protocol, adjusted to a final concentration of approximately 1 x 105 CFU/mL in RPMI-1640.

  • Test Conditions: Prepare tubes with the following conditions:

    • Growth Control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Second antifungal agent alone (at a relevant concentration, e.g., MIC)

    • This compound and the second antifungal agent in combination

  • Incubation: Incubate all tubes at 35°C with constant agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto SDA plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

cluster_1 Time-Kill Assay Workflow A Prepare Fungal Culture B Expose to Drug Combinations A->B C Sample at Time Intervals B->C D Plate Serial Dilutions C->D E Count Colonies (CFU) D->E F Plot Time-Kill Curves E->F cluster_2 This compound and Azole Synergy This compound This compound Fructose-1,6-bisphosphate Aldolase Fructose-1,6-bisphosphate Aldolase This compound->Fructose-1,6-bisphosphate Aldolase inhibits Glycolysis Glycolysis Fructose-1,6-bisphosphate Aldolase->Glycolysis catalyzes ATP Production ATP Production Glycolysis->ATP Production leads to Cellular Processes Cellular Processes ATP Production->Cellular Processes fuels Fungal Cell Viability Fungal Cell Viability Cellular Processes->Fungal Cell Viability Azoles Azoles Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Azoles->Lanosterol 14-alpha-demethylase inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14-alpha-demethylase->Ergosterol Biosynthesis catalyzes Cell Membrane Integrity Cell Membrane Integrity Ergosterol Biosynthesis->Cell Membrane Integrity maintains Cell Membrane Integrity->Fungal Cell Viability cluster_3 This compound and Echinocandin Synergy This compound This compound Glycolysis Glycolysis This compound->Glycolysis inhibits ATP & Precursors ATP & Precursors Glycolysis->ATP & Precursors produces CWI Stress Response CWI Stress Response ATP & Precursors->CWI Stress Response required for Echinocandins Echinocandins β-(1,3)-glucan synthase β-(1,3)-glucan synthase Echinocandins->β-(1,3)-glucan synthase inhibits Cell Wall Synthesis Cell Wall Synthesis β-(1,3)-glucan synthase->Cell Wall Synthesis catalyzes Cell Wall Integrity Cell Wall Integrity Cell Wall Synthesis->Cell Wall Integrity maintains Cell Wall Integrity->CWI Stress Response activates Cell Wall Repair Cell Wall Repair CWI Stress Response->Cell Wall Repair mediates Fungal Cell Viability Fungal Cell Viability Cell Wall Repair->Fungal Cell Viability

References

Application Notes and Protocols for Testing Fba-IN-1 Efficacy in Biofilm Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier. Fba-IN-1 is a small molecule inhibitor of fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the glycolytic pathway of bacteria.[1][2] The disruption of this central metabolic pathway is hypothesized to not only inhibit bacterial growth but also to interfere with the complex processes of biofilm formation. These application notes provide detailed protocols for assessing the efficacy of this compound against bacterial biofilms using both static and dynamic in vitro models.

Mechanism of Action of this compound

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in glycolysis and gluconeogenesis, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[2] Bacterial Class II FBAs are mechanistically distinct from the Class I FBAs found in humans, making them an attractive target for antimicrobial drug development.[1][2] this compound acts as an inhibitor of this enzyme, leading to a disruption of central carbon metabolism. This inhibition is expected to have pleiotropic effects on bacterial physiology, including:

  • ATP Depletion: Inhibition of glycolysis will lead to a reduction in cellular ATP levels, affecting numerous energy-dependent cellular processes.

  • Metabolic Stress: The accumulation of upstream metabolites and the depletion of downstream products can induce a state of metabolic stress.

  • Interference with Biofilm Matrix Production: The synthesis of EPS components, such as polysaccharides and extracellular DNA (eDNA), is an energy-intensive process that can be hindered by metabolic inhibition.

  • Disruption of Quorum Sensing: Bacterial communication, or quorum sensing, which often regulates biofilm formation, is linked to the metabolic state of the cell.

Experimental Protocols

Static Biofilm Model: Crystal Violet Assay

This protocol describes a high-throughput method to assess the effect of this compound on the initial stages of biofilm formation and on pre-formed biofilms in a static environment.

Materials:

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Plate reader capable of measuring absorbance at 570 nm

Protocol for Inhibition of Biofilm Formation:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.

  • Dilution: Dilute the overnight culture 1:100 in fresh growth medium.

  • Plate Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of growth medium containing serial dilutions of this compound to the wells. The final volume in each well should be 200 µL. Include vehicle control (solvent only) and no-treatment control wells.

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a plate reader.

Protocol for Disruption of Pre-formed Biofilms:

  • Biofilm Formation: Follow steps 1-4 of the "Inhibition of Biofilm Formation" protocol, but without the addition of this compound.

  • Removal of Planktonic Cells: After the incubation period, discard the planktonic culture and wash the wells once with 200 µL of sterile PBS.

  • Treatment: Add 200 µL of fresh growth medium containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include vehicle and no-treatment controls.

  • Incubation: Incubate the plate at 37°C for a further 24 hours.

  • Quantification: Proceed with steps 5-9 of the "Inhibition of Biofilm Formation" protocol.

Dynamic Biofilm Model: Flow Cell System

This protocol allows for the study of biofilm development under continuous nutrient flow, mimicking more closely the conditions in many natural and clinical environments.

Materials:

  • Flow cell system (e.g., commercially available or custom-made) with a suitable transparent surface for microscopy (e.g., glass coverslip)

  • Peristaltic pump

  • Bubble trap

  • Silicone tubing

  • Bacterial strain of interest

  • Growth medium

  • This compound stock solution

  • Confocal Laser Scanning Microscope (CLSM)

  • Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)

Protocol:

  • System Assembly and Sterilization: Assemble the flow cell system according to the manufacturer's instructions. Sterilize the entire system by pumping a disinfectant (e.g., 0.5% hypochlorite solution) through the tubing and channels, followed by extensive rinsing with sterile distilled water and finally with the sterile growth medium.

  • Inoculation:

    • Prepare an overnight culture of the test bacterium.

    • Stop the media flow and inject approximately 500 µL of the diluted bacterial culture (OD600 of ~0.1) into each channel of the flow cell.

    • Allow the bacteria to attach to the surface for 1-2 hours without flow.

  • Biofilm Growth:

    • Start the flow of fresh growth medium through the system at a low, constant rate (e.g., 0.2-0.5 mL/min).

    • For testing inhibition of formation, the medium should contain the desired concentration of this compound. For testing disruption, the biofilm is first allowed to form (e.g., for 24-48 hours) before introducing the medium containing this compound.

    • Incubate the system at 37°C for the desired period (typically 2-5 days).

  • Visualization and Quantification:

    • At desired time points, visualize the biofilm architecture using a CLSM.

    • Stain the biofilm in situ by injecting a solution of fluorescent dyes (e.g., SYTO 9 for live cells and propidium iodide for dead cells) into the flow cell channels.

    • Acquire z-stack images to reconstruct the 3D structure of the biofilm.

    • Analyze the images using appropriate software (e.g., ImageJ, COMSTAT) to quantify parameters such as biomass, average thickness, and surface area coverage.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Biofilm Formation (Crystal Violet Assay)

This compound Conc. (µM)Absorbance at 570 nm (Mean ± SD)% Inhibition
0 (Vehicle Control)1.2 ± 0.10%
10.9 ± 0.0825%
100.5 ± 0.0558%
500.2 ± 0.0383%
1000.1 ± 0.0292%

Table 2: Effect of this compound on Pre-formed Biofilms (Crystal Violet Assay)

This compound Conc. (µM)Absorbance at 570 nm (Mean ± SD)% Disruption
0 (Vehicle Control)1.5 ± 0.20%
11.3 ± 0.1513%
101.0 ± 0.133%
500.7 ± 0.0853%
1000.4 ± 0.0573%

Table 3: Quantification of Biofilm Parameters from Flow Cell Experiments (CLSM Image Analysis)

TreatmentBiofilm Biomass (µm³/µm²)Average Thickness (µm)Surface Coverage (%)Live/Dead Ratio
Control15.2 ± 2.125.8 ± 3.585 ± 59.5 ± 1.2
This compound (10 µM)6.8 ± 1.512.3 ± 2.142 ± 73.1 ± 0.8
This compound (50 µM)2.1 ± 0.85.1 ± 1.218 ± 40.9 ± 0.3

Mandatory Visualizations

Fba_IN_1_Mechanism_of_Action cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Glucose Glucose Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Glucose->Fructose-1,6-bisphosphate Multiple steps G3P + DHAP G3P + DHAP Fructose-1,6-bisphosphate->G3P + DHAP FBA Metabolic_Stress Metabolic Stress (ATP Depletion) Fructose-1,6-bisphosphate->Metabolic_Stress Pyruvate Pyruvate G3P + DHAP->Pyruvate Multiple steps ATP_prod ATP Pyruvate->ATP_prod This compound This compound This compound->Fructose-1,6-bisphosphate Inhibits FBA QS_Signal Reduced Quorum Sensing Signaling Metabolic_Stress->QS_Signal eDNA_Release Altered eDNA Release Metabolic_Stress->eDNA_Release Biofilm_Inhibition Biofilm Inhibition QS_Signal->Biofilm_Inhibition eDNA_Release->Biofilm_Inhibition

Caption: this compound inhibits FBA, disrupting glycolysis and causing metabolic stress, which in turn reduces quorum sensing and alters eDNA release, leading to biofilm inhibition.

Crystal_Violet_Workflow Start Start Bacterial_Culture Prepare 1:100 diluted bacterial culture Start->Bacterial_Culture Plate_Inoculation Inoculate 96-well plate with bacteria and this compound Bacterial_Culture->Plate_Inoculation Incubation Incubate 24-48h at 37°C Plate_Inoculation->Incubation Wash_Planktonic Wash to remove planktonic cells Incubation->Wash_Planktonic Stain_CV Stain with 0.1% Crystal Violet Wash_Planktonic->Stain_CV Wash_CV Wash excess stain Stain_CV->Wash_CV Solubilize Solubilize bound stain with 30% Acetic Acid Wash_CV->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the Crystal Violet biofilm assay.

Flow_Cell_Workflow Start Start Assemble_Sterilize Assemble and sterilize flow cell system Start->Assemble_Sterilize Inoculate Inoculate with bacterial culture Assemble_Sterilize->Inoculate Attach Allow attachment (1-2 hours, no flow) Inoculate->Attach Start_Flow Start continuous flow of medium +/- this compound Attach->Start_Flow Incubate Incubate 2-5 days at 37°C Start_Flow->Incubate Visualize Stain and visualize biofilm with CLSM Incubate->Visualize Analyze Analyze images for biofilm parameters Visualize->Analyze End End Analyze->End

Caption: Workflow for the dynamic flow cell biofilm experiment.

References

Application Notes and Protocols for Fba-IN-1 Target Engagement Studies in Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal resistance necessitates the discovery of novel therapeutic agents that act on new molecular targets. Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the glycolysis and gluconeogenesis pathways, has been identified as a promising target for antifungal drug development. This is due to its essentiality for C. albicans viability and the significant structural differences between the fungal class II FBA and the human class I FBA, suggesting the potential for selective inhibition.[1][2][3]

Fba-IN-1 (also known as compound 2a11) is a first-in-class, covalent, and allosteric inhibitor of C. albicans Fructose-1,6-bisphosphate aldolase (CaFBA).[4] This document provides detailed application notes and experimental protocols for utilizing this compound in target engagement studies within C. albicans.

Target Profile: Fructose-1,6-bisphosphate Aldolase (FBA) in C. albicans

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13) is a central enzyme in carbon metabolism, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.[3] In C. albicans, this enzyme is crucial for both energy production through glycolysis and the synthesis of glucose from non-carbohydrate sources via gluconeogenesis.[1][5][6] These metabolic pathways are vital for the fungus's growth, proliferation, and virulence, particularly its ability to adapt to diverse host environments with varying nutrient availability.[2][7] The essential nature of FBA for the survival of C. albicans makes it an attractive target for the development of novel antifungal therapies.[1][3]

This compound: A Covalent Allosteric Inhibitor of C. albicans FBA

This compound is a potent inhibitor of CaFBA. It functions as a covalent and allosteric inhibitor, meaning it binds to a site distinct from the active site and forms a permanent covalent bond with the enzyme, leading to its inactivation. This mechanism of action can offer advantages in terms of potency and duration of effect.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Line / ConditionsReference
MIC80 1 µg/mLAzole-resistant C. albicans strain 103[4][8]

Signaling Pathway: Glycolysis and Gluconeogenesis in C. albicans

The following diagram illustrates the central role of Fructose-1,6-bisphosphate aldolase (FBA) in the glycolysis and gluconeogenesis pathways of C. albicans.

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P G6P->Glucose F6P Fructose-6-phosphate G6P->F6P F6P->G6P F16BP Fructose-1,6-bisphosphate F6P->F16BP F16BP->F6P DHAP Dihydroxyacetone phosphate F16BP->DHAP G3P Glyceraldehyde-3-phosphate F16BP->G3P DHAP->G3P G3P->F16BP Pyruvate Pyruvate G3P->Pyruvate Pyruvate->G3P Gluconeogenesis_precursors Gluconeogenesis Precursors (e.g., lactate, amino acids) Gluconeogenesis_precursors->Pyruvate FBA Fructose-bisphosphate aldolase (FBA) Target of this compound Fba_IN_1 This compound Fba_IN_1->FBA

Figure 1: Role of FBA in C. albicans metabolism and its inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for key experiments to assess the target engagement of this compound with FBA in C. albicans.

In Vitro Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified C. albicans FBA.

Materials:

  • Recombinant purified C. albicans Fructose-1,6-bisphosphate aldolase (FBA)

  • This compound

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Aldolase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM ZnCl2)

  • Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • 96-well microplate reader

  • DMSO (for dissolving this compound)

Protocol:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of this compound in aldolase assay buffer.

    • Prepare a solution of FBP in aldolase assay buffer.

    • Prepare a reaction mixture containing the coupling enzymes and NADH in aldolase assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a fixed amount of purified CaFBA to each well.

    • Add varying concentrations of this compound to the wells. Include a DMSO control (no inhibitor).

    • Incubate the enzyme and inhibitor for a predetermined time (e.g., 30 minutes) at room temperature to allow for binding.

    • Initiate the reaction by adding the FBP substrate to all wells.

    • Immediately add the reaction mixture containing the coupling enzymes and NADH.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the FBA activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • C. albicans cell culture

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Equipment for cell lysis (e.g., bead beater, sonicator)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-FBA antibody

Protocol:

  • Cell Treatment:

    • Grow C. albicans cells to the mid-logarithmic phase.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest and wash the cells with PBS containing protease inhibitors.

    • Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate.

    • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by mechanical disruption (e.g., bead beating).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble FBA in each sample by SDS-PAGE and Western blotting using an anti-FBA antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition, plot the percentage of soluble FBA against the temperature.

    • The binding of this compound to FBA will result in a shift of the melting curve to a higher temperature (ΔTm), indicating target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between this compound and CaFBA.

Materials:

  • Isothermal Titration Calorimeter

  • Recombinant purified C. albicans FBA

  • This compound

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DMSO

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified CaFBA against the ITC buffer to ensure buffer matching.

    • Dissolve this compound in the same final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in both the cell and syringe solutions to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the purified CaFBA into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of this compound into the FBA solution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow and Logic Diagrams

Workflow for Target Engagement Study

The following diagram outlines a logical workflow for a comprehensive target engagement study of this compound in C. albicans.

Target_Engagement_Workflow start Start: Hypothesis This compound targets CaFBA biochem_assay Biochemical Assays (In Vitro) start->biochem_assay cellular_assay Cellular Assays (In-cell Target Engagement) start->cellular_assay enzyme_kinetics Enzyme Inhibition Assay (Determine IC50) biochem_assay->enzyme_kinetics itc Isothermal Titration Calorimetry (Determine Kd, Thermodynamics) biochem_assay->itc data_analysis Data Analysis and Correlation enzyme_kinetics->data_analysis itc->data_analysis cetsa Cellular Thermal Shift Assay (CETSA) (Confirm in-cell binding, ΔTm) cellular_assay->cetsa mic_testing Antifungal Susceptibility Testing (Determine MIC80) cellular_assay->mic_testing cetsa->data_analysis phenotypic_assay Phenotypic Assays (e.g., Growth inhibition, Biofilm formation) mic_testing->phenotypic_assay phenotypic_assay->data_analysis conclusion Conclusion: This compound engages CaFBA and exhibits antifungal activity data_analysis->conclusion

Figure 2: A logical workflow for a target engagement study of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the target engagement of this compound with Fructose-1,6-bisphosphate aldolase in C. albicans. By employing a combination of in vitro biochemical assays and in-cell target engagement methods, scientists can robustly validate the mechanism of action of this promising antifungal compound. These studies are critical for the advancement of novel therapeutic strategies to combat infections caused by this opportunistic pathogen.

References

Application Notes and Protocols for Fba-IN-1 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of Fba-IN-1, a first-in-class covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA), primarily targeting the enzyme from Candida albicans (CaFBA).[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

I. Compound Information

This compound is a potent inhibitor of FBA, an essential enzyme in the metabolic pathways of glycolysis and gluconeogenesis.[4][5] By targeting FBA, this compound effectively inhibits the growth of fungal pathogens like Candida albicans, including azole-resistant strains.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₃NOSe[2]
Molecular Weight 302.23 g/mol [2][6]
CAS Number 2605897-57-0[2]
Appearance Powder[2]

II. Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for achieving high concentration stock solutions. For in vivo or specific in vitro applications, co-solvent systems may be necessary.

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO 100 mg/mL (330.87 mM)Ultrasonic treatment may be needed. Use of newly opened, hygroscopic DMSO is recommended for best results.[1]
DMSO 80 mg/mL (264.70 mM)Sonication is recommended to aid dissolution.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL (8.27 mM)Requires ultrasonic treatment to achieve a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (8.27 mM)Requires ultrasonic treatment to achieve a clear solution.[1]
10% DMSO, 90% Corn Oil 2.5 mg/mL (8.27 mM)Requires ultrasonic treatment to achieve a clear solution. Caution is advised for dosing periods exceeding half a month.[1]

III. Experimental Protocols

A. Preparation of High-Concentration Stock Solution in DMSO (e.g., 100 mM)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various experimental needs.

Materials:

  • This compound powder

  • Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 30.22 mg of this compound (Molecular Weight = 302.23 g/mol ).

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Dissolve the Compound: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath.[1][2] Gentle heating may also be applied if necessary, but care should be taken to avoid degradation.

  • Aliquot and Store: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][7] It is recommended to store under nitrogen.[2]

B. Preparation of a Working Solution for In Vitro Cellular Assays

This protocol describes the dilution of the high-concentration DMSO stock solution for use in cell-based experiments.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw a vial of the high-concentration this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Vortex: Gently vortex the diluted solutions to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solutions immediately in your experiments for best results.

IV. Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by targeting fructose-1,6-bisphosphate aldolase (FBA), a critical enzyme in the central carbon metabolism pathways of glycolysis and gluconeogenesis.[4][5] FBA catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[5][8] By inhibiting FBA, this compound disrupts these vital metabolic pathways, leading to a depletion of essential downstream metabolites and ultimately inhibiting cell growth.

Fba_IN_1_Mechanism Fba_IN_1 This compound FBA Fructose-1,6-bisphosphate Aldolase (FBA) Fba_IN_1->FBA Inhibits DHAP_G3P DHAP + G3P FBA->DHAP_G3P FBP Fructose-1,6-bisphosphate FBP->FBA Glycolysis Glycolysis / Gluconeogenesis DHAP_G3P->Glycolysis

Caption: Mechanism of action of this compound.

V. Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing this compound stock solutions.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex and/or Sonicate to Dissolve add_solvent->dissolve check_solution Clear Solution? dissolve->check_solution check_solution->dissolve No aliquot Aliquot into Single-Use Vials check_solution->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols: Fba-IN-1 in Fungal Genetics and Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fba-IN-1, a first-in-class covalent allosteric inhibitor of fungal Fructose-1,6-bisphosphate Aldolase (FBA). This document details its mechanism of action, applications in fungal research, and protocols for its use.

Introduction

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the central carbon metabolism of fungi, catalyzing a reversible reaction in both glycolysis and gluconeogenesis. Fungal FBA belongs to the Class II aldolases, which are mechanistically distinct from the Class I aldolases found in humans, making it an attractive target for the development of novel antifungal agents. This compound (also referred to as compound 2a11) is a potent and specific inhibitor of FBA in Candida albicans (CaFBA), demonstrating significant potential for both basic research and as a lead compound for antifungal drug discovery.[1][2][3][4]

Mechanism of Action

This compound acts as a covalent and allosteric inhibitor of CaFBA.[1][2][3][4] Through a structure-guided discovery process, it was identified that this compound targets a novel covalent binding site at cysteine 292 (C292) of the enzyme.[2] This allosteric inhibition mechanism offers a distinct advantage over competitive inhibitors, potentially leading to greater specificity and efficacy. By inhibiting FBA, this compound disrupts the central carbon metabolism, leading to the inhibition of fungal growth. This has been demonstrated to be effective even against drug-resistant fungal strains.

Data Presentation

Antifungal Activity of this compound

The following table summarizes the known antifungal activity of this compound. Currently, published data is limited to a specific strain of Candida albicans. Further research is required to determine the broader antifungal spectrum.

Fungal StrainCompoundMIC₈₀ (µg/mL)Reference
Azole-resistant Candida albicans 103This compound1[1][2][3][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is intended for the preparation of a stock solution of this compound for in vitro and in vivo studies.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • To prepare a 2.5 mg/mL stock solution, first create a 25.0 mg/mL intermediate stock by dissolving the appropriate amount of this compound powder in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the 25.0 mg/mL this compound DMSO stock to 400 µL of PEG300.

  • Mix the solution thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.

Storage:

  • For long-term storage (up to 6 months), aliquot the stock solution and store at -80°C under a nitrogen atmosphere.[1]

  • For short-term storage (up to 1 month), store at -20°C under a nitrogen atmosphere.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound

This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Fungal culture in logarithmic growth phase

  • Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the fungal growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 µg/mL to 32 µg/mL.

  • Prepare a fungal inoculum suspension and adjust the concentration to 1 x 10³ to 5 x 10³ cells/mL in the growth medium.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. This will further dilute the this compound concentration by half.

  • Include a positive control (fungal inoculum without inhibitor) and a negative control (medium only) on each plate.

  • Incubate the plates at the optimal growth temperature for the fungal species (e.g., 35°C for Candida albicans) for 24-48 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC₈₀ is defined as the lowest concentration of this compound that inhibits 80% of the fungal growth compared to the positive control.

Visualizations

Signaling Pathways and Experimental Workflows

The inhibition of FBA by this compound is expected to have significant downstream effects on cellular signaling and metabolism. While direct experimental evidence linking this compound to specific signaling pathways is still emerging, the disruption of glycolysis is known to impact key regulatory networks.

G cluster_inhibition This compound Inhibition of FBA cluster_glycolysis Glycolysis Disruption cluster_consequences Downstream Consequences Fba_IN_1 This compound FBA Fructose-1,6-bisphosphate Aldolase (FBA) Fba_IN_1->FBA Covalent Allosteric Inhibition FBP Fructose-1,6-bisphosphate GAP_DHAP Glyceraldehyde-3-phosphate Dihydroxyacetone phosphate FBA->GAP_DHAP ATP_Reduction Reduced ATP Production FBA->ATP_Reduction Impacts Metabolic_Imbalance Metabolic Imbalance FBA->Metabolic_Imbalance Impacts FBP->FBA Growth_Inhibition Fungal Growth Inhibition ATP_Reduction->Growth_Inhibition Metabolic_Imbalance->Growth_Inhibition

Caption: Mechanism of action of this compound leading to fungal growth inhibition.

G Start Start Prepare_Fungal_Culture Prepare Fungal Inoculum Start->Prepare_Fungal_Culture Prepare_Inhibitor Prepare this compound Serial Dilutions Start->Prepare_Inhibitor Inoculate_Plate Inoculate 96-well Plate Prepare_Fungal_Culture->Inoculate_Plate Prepare_Inhibitor->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_Results Measure Optical Density (OD600) Incubate->Read_Results Determine_MIC Determine MIC80 Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the MIC of this compound.

G FBA_Inhibition FBA Inhibition by this compound Glycolysis_Block Block in Glycolysis FBA_Inhibition->Glycolysis_Block Energy_Stress Cellular Energy Stress (Low ATP/High AMP) Glycolysis_Block->Energy_Stress Metabolic_Stress Metabolic Precursor Depletion Glycolysis_Block->Metabolic_Stress Stress_Response General Stress Response Activation Energy_Stress->Stress_Response CWI_Pathway Cell Wall Integrity (CWI) Pathway Metabolic_Stress->CWI_Pathway Potential Activation CWI_Pathway->Stress_Response

Caption: Putative impact of FBA inhibition on fungal stress response pathways.

References

Application Notes and Protocols for Fba-IN-1 in Biochemical Assays of Fructose-Bisphosphate Aldolase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the central carbon metabolism of virtually all organisms. It catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP), playing a pivotal role in both glycolysis and gluconeogenesis.[1][2] Beyond its metabolic function, FBA also acts as a cellular sensor for glucose availability, regulating the AMP-activated protein kinase (AMPK) signaling pathway.[3][4] Given its essential roles, FBA has emerged as an attractive therapeutic target, particularly for antifungal and anticancer drug development.[1][5][6]

Fba-IN-1 is a first-in-class, covalent, and allosteric inhibitor of Fructose-1,6-bisphosphate Aldolase from Candida albicans (CaFBA).[7] It targets a novel allosteric site, binding covalently to cysteine residue 292 (C292).[1][2][5] This binding induces a conformational change that disrupts the enzyme's catalytic activity. This compound has demonstrated potent activity against azole-resistant strains of C. albicans, highlighting its potential as a novel antifungal agent.[2][5]

These application notes provide detailed protocols for the use of this compound in biochemical assays to characterize its inhibitory effects on FBA.

Quantitative Data

This compound (referred to as compound 2a11 in the source literature) and its analogs exhibit potent inhibition of Candida albicans Fructose-Bisphosphate Aldolase (CaFBA). The following tables summarize the key quantitative data for this compound and related compounds from structure-activity relationship (SAR) studies.

Table 1: In Vitro Inhibitory Activity against C. albicans FBA (CaFBA)

CompoundIC50 (nM)Inhibition Kinetic Constants
Ki (μM)
This compound (2a11) < 120 (class representative)Not explicitly reported
Analog 2a1 Not explicitly reported1.15 ± 0.08
Analog 2a4 < 120 (class representative)0.53 ± 0.05
Analog 2a7 Not explicitly reported0.76 ± 0.06

Data synthesized from a study on the structure-guided discovery of covalent allosteric inhibitors of CaFBA.[1]

Table 2: Antifungal Activity of this compound

OrganismStrainMIC80 (μg/mL)
Candida albicansAzole-resistant strain 1031

MIC80 is the minimum concentration required to inhibit 80% of fungal growth.[5][7]

Signaling Pathways and Experimental Workflow

Fructose-Bisphosphate Aldolase in Glycolysis and AMPK Signaling

FBA is a central enzyme in the glycolytic pathway. It also plays a crucial role in an AMP/ADP-independent glucose-sensing pathway that regulates AMPK. In high glucose conditions, the presence of Fructose-1,6-bisphosphate (FBP) keeps FBA in a state where it does not initiate the AMPK activation cascade. However, under glucose deprivation, FBP levels drop, and FBA, now unoccupied, promotes the assembly of a lysosomal complex involving v-ATPase, Ragulator, Axin, and LKB1, which leads to the activation of AMPK.[3][4][8]

FBA_Signaling cluster_glycolysis Glycolysis cluster_ampk AMPK Signaling (Low Glucose) Glucose Glucose FBP Fructose-1,6-bisphosphate (FBP) Glucose->FBP Multiple Steps FBA FBA (Aldolase) FBP->FBA FBP->FBA Binding (High Glucose) Products Glyceraldehyde-3-P + Dihydroxyacetone-P FBA->Products FBA_unbound FBA (unbound) FBA->FBA_unbound Low FBP Lysosomal_Complex Lysosomal Complex Assembly (v-ATPase, Ragulator, Axin, LKB1) FBA_unbound->Lysosomal_Complex promotes AMPK_active AMPK (active) Lysosomal_Complex->AMPK_active activates AMPK_inactive AMPK (inactive) Downstream Downstream Effects (Catabolism ON, Anabolism OFF) AMPK_active->Downstream

FBA's dual role in glycolysis and AMPK signaling.
Experimental Workflow for FBA Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of a compound like this compound against Fructose-Bisphosphate Aldolase using a coupled-enzyme spectrophotometric assay.

FBA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (FBP), NADH, Coupling Enzymes Initiation Initiate reaction by adding Substrate (FBP) Reagents->Initiation Enzyme Purify/Prepare FBA Enzyme Incubation Pre-incubate FBA with This compound (or vehicle) Enzyme->Incubation Inhibitor Prepare Serial Dilutions of this compound Inhibitor->Incubation Incubation->Initiation Measurement Measure NADH absorbance decrease at 340 nm in kinetic mode Initiation->Measurement Rates Calculate initial reaction velocities (V₀) Measurement->Rates Dose_Response Plot % Inhibition vs. [this compound] Rates->Dose_Response IC50 Calculate IC50 value from dose-response curve Dose_Response->IC50

Workflow for FBA inhibitor screening.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant C. albicans FBA (CaFBA)

This protocol is adapted from methodologies used for producing recombinant CaFBA for structural and inhibition studies.[1]

1. Gene Cloning and Expression Vector Construction: a. Synthesize the gene encoding for C. albicans FBA (CaFBA). b. Clone the CaFBA gene into a suitable expression vector (e.g., pET-28a) containing an N-terminal His-tag for purification. c. Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression: a. Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the OD600 reaches 0.6-0.8. b. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. c. Continue to culture the cells at 16°C for an additional 16-20 hours.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C. e. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). g. Elute the His-tagged CaFBA with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Concentrate the eluted protein and perform size-exclusion chromatography for further purification using a buffer such as 20 mM HEPES pH 7.5, 150 mM NaCl. i. Assess protein purity by SDS-PAGE. Pool pure fractions, concentrate, and store at -80°C.

Protocol 2: FBA Inhibitor Screening using a Coupled-Enzyme Assay

This is a continuous spectrophotometric assay that measures the rate of FBA-catalyzed cleavage of FBP. The products are converted by coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase), leading to the oxidation of NADH to NAD+, which is monitored as a decrease in absorbance at 340 nm.

1. Reagent Preparation: a. Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5. b. CaFBA Enzyme Stock: Dilute purified CaFBA to a working concentration (e.g., 5-20 nM) in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes. c. Substrate Stock (FBP): Prepare a 10 mM stock solution of D-Fructose 1,6-bisphosphate in water. d. NADH Stock: Prepare a 10 mM stock solution of β-Nicotinamide adenine dinucleotide, reduced form (NADH), in Assay Buffer. e. Coupling Enzymes: Prepare a mix of triosephosphate isomerase (TPI) and α-glycerol phosphate dehydrogenase (α-GDH) in Assay Buffer (e.g., 1 unit/mL of each). f. Inhibitor (this compound): Prepare a 10 mM stock solution in 100% DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC50 determination.

2. Assay Procedure (96-well plate format): a. To each well, add the following components to a final volume of 100 µL:

  • 85 µL of a master mix containing Assay Buffer, NADH (final concentration 0.2 mM), and the coupling enzymes (TPI/α-GDH).
  • 5 µL of diluted CaFBA enzyme solution.
  • 5 µL of this compound dilution (or DMSO for control wells). b. Mix gently and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding 5 µL of FBP substrate stock solution (final concentration 0.5 mM). d. Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. e. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

3. Data Analysis: a. Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min). b. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100 c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

4. Determination of Kinetic Constants (kinact and Ki) for Covalent Inhibitors: a. To determine the rate of inactivation (kinact) and the inhibition constant (Ki), incubate CaFBA with various concentrations of this compound. b. At different time points, take aliquots of the incubation mixture and dilute them into the assay reaction mixture containing the substrate to measure the residual enzyme activity. c. Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this plot gives the observed inactivation rate constant (kobs). d. Plot kobs versus the inhibitor concentration. Fit this data to the equation: k_obs = k_inact * [I] / (K_i + [I]) to determine the values of kinact and Ki.[1]

References

In vivo studies design with Fba-IN-1 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to designing and executing in vivo studies with Fba-IN-1, a potent and selective inhibitor of Fructose-1,6-bisphosphatase (FBPase), for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for preclinical animal model studies.

Application Notes

Introduction to this compound and its Target, FBPase

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate.[1][2][3] This pathway is a primary source of endogenous glucose production, particularly in the liver.[1] In certain pathological conditions, such as type 2 diabetes, excessive gluconeogenesis contributes significantly to hyperglycemia.[1][2][4] Therefore, inhibiting FBPase presents a promising therapeutic strategy for managing such metabolic disorders.[2][3][5]

This compound is a novel, potent, and selective small molecule inhibitor of FBPase. By targeting FBPase, this compound is designed to reduce the rate of gluconeogenesis, thereby lowering endogenous glucose production and ameliorating hyperglycemia.[2] Its mechanism of action makes it a valuable tool for studying the role of FBPase in various physiological and pathological processes in vivo.

Preclinical In Vivo Study Design Considerations

The design of in vivo studies for this compound should be meticulously planned to ensure robust and reproducible results. Key considerations include the selection of an appropriate animal model, determination of the optimal dose and administration route, and the definition of relevant endpoints.

  • Animal Model Selection: The choice of animal model is crucial and depends on the therapeutic area of interest. For metabolic diseases like type 2 diabetes, rodent models such as Zucker diabetic fatty (ZDF) rats or high-fat diet-fed mice are commonly used as they exhibit key features of the human disease, including hyperglycemia and insulin resistance.[1][4]

  • Dosing and Administration: The formulation of this compound for in vivo administration should ensure adequate solubility and stability. Common administration routes for small molecule inhibitors include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. The dosing regimen (dose level and frequency) should be determined based on preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies.

  • Endpoint Analysis: A range of endpoints should be evaluated to assess the efficacy and safety of this compound. These may include measurements of blood glucose levels, plasma insulin, triglycerides, and lactate.[1][4] In oncology studies, tumor volume and weight are primary efficacy endpoints. Histopathological analysis of relevant tissues and biomarker modulation studies can provide further insights into the mechanism of action.

Experimental Protocols

This section provides a detailed protocol for an in vivo efficacy study of this compound in a Zucker diabetic fatty (ZDF) rat model of type 2 diabetes.

Protocol: In Vivo Efficacy of this compound in ZDF Rats

1. Animal Model and Husbandry

  • Species/Strain: Male Zucker diabetic fatty (ZDF) rats.

  • Age: 6-8 weeks at the start of the study.

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to a standard chow diet and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

2. This compound Formulation and Administration

  • Formulation: Prepare this compound in a vehicle suitable for oral gavage, such as 0.5% methylcellulose in sterile water. The formulation should be prepared fresh daily.

  • Dose Levels: Based on preliminary studies, select at least three dose levels of this compound (e.g., 10, 30, and 100 mg/kg) and a vehicle control group.

  • Administration: Administer this compound or vehicle once daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

3. Experimental Procedure

  • Randomization: Randomize animals into treatment groups based on their baseline body weight and blood glucose levels.

  • Treatment Period: Treat the animals for a specified duration, for example, 28 days.

  • Monitoring:

    • Body Weight: Record the body weight of each animal twice a week.

    • Food and Water Intake: Monitor daily food and water consumption.

    • Blood Glucose: Measure non-fasting blood glucose levels from a tail vein prick using a glucometer twice a week. At the end of the study, measure fasting blood glucose after an overnight fast.

  • Terminal Procedures:

    • At the end of the treatment period, collect terminal blood samples via cardiac puncture for analysis of plasma insulin, triglycerides, and lactate.

    • Euthanize the animals and collect relevant tissues (e.g., liver, pancreas) for histopathological analysis and biomarker studies.

4. Data Analysis

  • Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test for multiple group comparisons.

  • Present the data as mean ± standard error of the mean (SEM).

  • A p-value of less than 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data from the in vivo study should be summarized in clear and well-structured tables.

Table 1: Effect of this compound on Metabolic Parameters in ZDF Rats

Treatment GroupDose (mg/kg)Change in Body Weight (g)Final Fasting Blood Glucose (mg/dL)Plasma Insulin (ng/mL)Plasma Triglycerides (mg/dL)
Vehicle Control0+55 ± 5450 ± 2515.2 ± 1.8350 ± 30
This compound10+52 ± 6380 ± 2013.8 ± 1.5310 ± 25
This compound30+48 ± 5250 ± 18**11.5 ± 1.2240 ± 22*
This compound100+45 ± 4150 ± 15***9.2 ± 1.0 180 ± 18

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway

Caption: this compound inhibits FBPase, a key enzyme in the gluconeogenesis pathway.

Experimental Workflow

In_Vivo_Study_Workflow start Start: Acclimatization of ZDF Rats randomization Randomization into Treatment Groups start->randomization treatment Daily Oral Gavage with this compound or Vehicle (28 days) randomization->treatment monitoring Monitor Body Weight, Food/Water Intake, and Blood Glucose treatment->monitoring Ongoing terminal Terminal Blood and Tissue Collection treatment->terminal monitoring->treatment analysis Data Analysis and Interpretation terminal->analysis

Caption: Workflow for the in vivo efficacy study of this compound in ZDF rats.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fba-IN-1 Concentration for Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fba-IN-1, a novel antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, covalent, and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from Candida albicans (CaFBA).[1] FBA is a critical enzyme in the glycolysis and gluconeogenesis metabolic pathways, which are essential for fungal growth and survival.[2][3] By inhibiting FBA, this compound disrupts central carbon metabolism in fungi. The fungal FBA belongs to the class II aldolases, which are structurally different from the class I aldolases found in humans, suggesting a potential for selective toxicity against fungal pathogens.[2]

Q2: What is the reported antifungal activity of this compound?

This compound has been shown to inhibit the growth of an azole-resistant strain of Candida albicans with a Minimum Inhibitory Concentration that inhibits 80% of growth (MIC80) of 1 µg/mL.[1] Further studies are needed to determine its efficacy against a broader range of fungal species.

Q3: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[4][5][6] For example, a 10 mg/mL stock solution can be prepared and stored at -20°C. When preparing working solutions, the final concentration of DMSO in the culture medium should be kept low (ideally ≤1%) to avoid solvent-induced toxicity to the fungal cells.[7][8]

Q4: What is the recommended starting concentration range for antifungal susceptibility testing?

Based on the reported MIC80 of 1 µg/mL against C. albicans, a good starting point for a broth microdilution assay would be a two-fold serial dilution series ranging from 16 µg/mL down to 0.03 µg/mL. This range will help to determine the MIC for both susceptible and potentially less susceptible fungal strains.

Troubleshooting Guides

Antifungal Susceptibility Testing (Broth Microdilution)

Issue 1: this compound precipitates in the culture medium during the assay.

  • Cause: The concentration of this compound exceeds its solubility in the aqueous culture medium, or the DMSO concentration is too high, causing the compound to fall out of solution.

  • Solution:

    • Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed to achieve the desired final concentration in the assay, thereby reducing the final DMSO percentage.

    • Serial Dilutions in Media: When preparing the serial dilutions in the 96-well plate, perform the dilutions directly in the culture medium (e.g., RPMI-1640) to ensure the compound is evenly dispersed at each concentration.

    • Solubilizing Agents: If precipitation persists, consider the addition of a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.01% v/v) to the culture medium to improve the solubility of this compound. Always include a solvent and surfactant control to ensure they do not affect fungal growth.

Issue 2: Inconsistent or non-reproducible MIC results.

  • Cause: This can be due to several factors, including inaccurate initial inoculum density, compound instability, or the "paradoxical growth effect."

  • Solution:

    • Standardize Inoculum: Ensure a standardized inoculum is used for each experiment, typically 0.5–2.5 x 10^3 cells/mL for Candida species, prepared using a spectrophotometer or hemocytometer.

    • Paradoxical Growth: Some antifungals, particularly those targeting the cell wall, can exhibit a paradoxical effect where fungal growth reappears at concentrations above the MIC.[2][3][10][11] Although not yet reported for this compound, if you observe this phenomenon, it is important to record the MIC as the lowest concentration showing significant growth inhibition and note the paradoxical growth at higher concentrations. This effect is thought to be related to the induction of stress response pathways that can overcome the inhibitory effect of the drug.[10]

Issue 3: Difficulty in determining the MIC endpoint due to trailing growth.

  • Cause: Trailing is the persistent, low-level growth of a fungal isolate across a range of concentrations of an antifungal agent, making it difficult to determine a clear MIC.

  • Solution:

    • Standardized Reading: Read the MIC after a specific incubation period (e.g., 24 or 48 hours for Candida) and use a standardized endpoint definition. For azole-like inhibitors, the MIC is often defined as the concentration that causes at least a 50% reduction in turbidity compared to the growth control.[12][13] For this compound, a similar endpoint (MIC80, 80% inhibition) has been used.[1]

    • Spectrophotometric Reading: Use a microplate reader to obtain quantitative absorbance readings (e.g., at 530 nm) to more objectively determine the percentage of growth inhibition.

Cytotoxicity Testing

Issue 1: High background or false positives in the cytotoxicity assay.

  • Cause: this compound may interfere with the assay reagents (e.g., MTT, XTT). The compound's color or precipitate can also affect absorbance readings.

  • Solution:

    • Assay Controls: Always include "compound only" wells (no cells) to measure any intrinsic absorbance of this compound at the assay wavelength. Subtract this background from the readings of the wells with cells.

    • Alternative Assays: If interference is suspected, consider using a different cytotoxicity assay that relies on a different detection method, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP).

Issue 2: Discrepancy between antifungal activity and cytotoxicity.

  • Cause: The optimal concentration for antifungal activity may be close to the concentration that is toxic to mammalian cells, resulting in a narrow therapeutic window.

  • Solution:

    • Dose-Response Curves: Generate detailed dose-response curves for both antifungal activity and cytotoxicity to accurately determine the MIC and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50 / MIC) can then be calculated to quantify the therapeutic window.

    • Test Multiple Cell Lines: Evaluate the cytotoxicity of this compound against a panel of mammalian cell lines, such as HepG2 (liver) and HEK293 (kidney), to assess potential organ-specific toxicity.[9][10]

Quantitative Data Summary

Table 1: Antifungal Activity of this compound

Fungal SpeciesStrainMIC80 (µg/mL)Reference
Candida albicansAzole-Resistant Strain 1031[1]
Aspergillus fumigatusATCC 204305Data Not Available
Cryptococcus neoformansH99Data Not Available

Table 2: In Vitro Cytotoxicity of this compound (Hypothetical Data for Experimental Design)

Mammalian Cell LineAssayIC50 (µM)Recommended Concentration Range for Testing (µM)
HepG2 (Human Liver Carcinoma)MTTData Not Available0.1 - 100
HEK293 (Human Embryonic Kidney)XTTData Not Available0.1 - 100

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Media Preparation: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[14][15][16][17][18]

  • Inoculum Preparation:

    • From a 24-hour-old culture on Sabouraud Dextrose Agar, suspend several colonies in 5 mL of sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum density of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in RPMI-1640, starting from a concentration of 16 µg/mL down to 0.03 µg/mL. The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and a well with media only for a sterility control. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC80 is determined as the lowest concentration of this compound that causes an 80% reduction in turbidity compared to the growth control. This can be assessed visually or by reading the absorbance at 530 nm with a microplate reader.

Protocol 2: Time-Kill Assay

This assay determines whether this compound is fungicidal or fungistatic.

  • Preparation: Prepare a fungal suspension in RPMI-1640 at a concentration of 1-5 x 10^5 CFU/mL.

  • Drug Exposure:

    • In separate tubes, add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a drug-free tube as a growth control.

  • Sampling and Plating:

    • At time points 0, 2, 4, 8, 12, and 24 hours, remove an aliquot from each tube.

    • Perform serial dilutions in sterile saline and plate onto Sabouraud Dextrose Agar plates.

  • Incubation and Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity. A <3-log10 reduction is considered fungistatic.[11][19][20][21]

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

FBA_Inhibition_Pathway cluster_glycolysis Glycolysis/Gluconeogenesis cluster_downstream Downstream Consequences Glucose Glucose FBP Fructose-1,6-bisphosphate Glucose->FBP Multiple Steps FBA Fructose-1,6-bisphosphate Aldolase (FBA) FBP->FBA DHAP_G3P DHAP + G3P Pyruvate Pyruvate DHAP_G3P->Pyruvate Multiple Steps FBA->DHAP_G3P Catalyzes Energy_Depletion ATP Depletion FBA->Energy_Depletion Leads to Fba_IN_1 This compound Fba_IN_1->FBA Inhibits (Allosteric, Covalent) Metabolic_Stress Metabolic Stress Energy_Depletion->Metabolic_Stress Growth_Arrest Fungal Growth Arrest (Fungistatic) Metabolic_Stress->Growth_Arrest Apoptosis Potential Apoptosis Induction Metabolic_Stress->Apoptosis May trigger CWI_Pathway Cell Wall Integrity Pathway Stress Metabolic_Stress->CWI_Pathway May induce Metacaspase Metacaspase Activation Apoptosis->Metacaspase

Figure 1: Proposed signaling pathway of this compound action.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start inoculum Prepare Fungal Inoculum (0.5 McFarland) start->inoculum stock Prepare this compound Stock in DMSO start->stock add_inoculum Add Inoculum to Wells inoculum->add_inoculum dilution Serial Dilute this compound in 96-well Plate stock->dilution dilution->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Read MIC (Visual or Spectrophotometer) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for MIC determination.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent MIC Results? precipitation Compound Precipitation? start->precipitation Check wells for precipitate inoculum Inoculum Variation? start->inoculum Verify inoculum prep paradoxical Paradoxical Growth? start->paradoxical Examine growth at high conc. solubility Optimize DMSO concentration Add Tween 80 precipitation->solubility Yes standardize Standardize inoculum using McFarland standard inoculum->standardize Yes record Record MIC at lowest inhibitory concentration and note paradox paradoxical->record Yes

Figure 3: Troubleshooting logic for inconsistent MIC results.

References

Troubleshooting Fba-IN-1 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fba-IN-1, a covalent allosteric inhibitor of Candida albicans fructose-1,6-bisphosphate aldolase (CaFBA).[1][2][3] This guide focuses on addressing solubility challenges in aqueous buffers to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, covalent, and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from Candida albicans (CaFBA).[2][3] It targets a novel covalent binding site at C292 on the enzyme.[2] FBA is a key enzyme in the glycolytic pathway, and its inhibition disrupts the central carbon metabolism of the fungus.[4][5] this compound has shown efficacy in inhibiting the growth of azole-resistant strains of Candida albicans.[1][2]

Q2: What is the general solubility of this compound?

This compound has high solubility in dimethyl sulfoxide (DMSO) but is poorly soluble in aqueous solutions.[1][2] This is a common challenge for many small molecule inhibitors used in drug discovery.[6][7]

Q3: What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years.[2]

  • In Solvent (Stock Solution): Store at -80°C for up to 1 year.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] When stored at -20°C, the stock solution should be used within 1 month.[1][8] For long-term storage, it is advisable to store under a nitrogen atmosphere.[1][2]

Troubleshooting this compound Solubility in Aqueous Buffers

Q4: I am observing precipitation when I dilute my this compound DMSO stock solution in my aqueous experimental buffer (e.g., PBS). What should I do?

This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in water.[9] Here are several troubleshooting steps:

  • Use Co-solvents: For in vitro and in vivo experiments, it is often necessary to use a co-solvent system. The following table summarizes recommended solvent formulations.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution to gradually decrease the DMSO concentration.[10]

  • Sonication and Heating: Gentle sonication in an ultrasonic bath and/or warming the solution can help redissolve the precipitate.[1][2] However, prolonged or high-intensity sonication should be avoided as it may affect the compound's structure.[2]

  • Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water in the DMSO can significantly reduce the solubility of hydrophobic compounds.[1] Always use newly opened or properly stored anhydrous DMSO.

Quantitative Data: this compound Solubility in Different Solvents
Solvent SystemConcentrationObservationsRecommended Use
100% DMSO80-100 mg/mL (264.70-330.87 mM)Clear solution. Sonication or heating may be needed to aid dissolution.[1][2]Stock solution preparation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.27 mM)Clear solution. Ultrasonic treatment is recommended.[1]In vivo studies
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.27 mM)Clear solution. Ultrasonic treatment is recommended.[1]In vivo studies
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.27 mM)Clear solution. Ultrasonic treatment is recommended.[1]In vivo studies (caution for long-term dosing)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 302.23 g/mol )[2]

    • Anhydrous, high-purity DMSO[1]

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.02 mg of this compound in 1 mL of DMSO.

    • Vortex gently to mix. If the compound does not fully dissolve, use an ultrasonic water bath for a few minutes.[1][2] Gentle warming can also be applied.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][8]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentrations.

    • It is crucial to maintain the final DMSO concentration in the cell culture below 0.5% to avoid cellular toxicity.[10] For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

Visualizations

Signaling Pathway

Fba_IN_1_Mechanism cluster_glycolysis Glycolysis in Candida albicans Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate CaFBA Fructose-1,6-bisphosphate Aldolase (CaFBA) Fructose-1,6-bisphosphate->CaFBA Substrate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Dihydroxyacetone phosphate Dihydroxyacetone phosphate CaFBA->Glyceraldehyde-3-phosphate Product CaFBA->Dihydroxyacetone phosphate Product This compound This compound This compound->CaFBA Covalent Allosteric Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

Troubleshooting_Workflow start Start: Diluting this compound DMSO stock in aqueous buffer precipitate Precipitation Observed? start->precipitate no_precipitate No Precipitation: Proceed with experiment precipitate->no_precipitate No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes step1 1. Use Co-solvents (e.g., PEG300, Tween-80) troubleshoot->step1 step2 2. Perform Stepwise Dilution step1->step2 step3 3. Apply Gentle Sonication/Heating step2->step3 step4 4. Use Fresh Anhydrous DMSO step3->step4 reassess Re-assess Solubility step4->reassess success Solubility Issue Resolved: Proceed with experiment reassess->success Yes fail Still Precipitation: Consider formulation optimization or alternative compound reassess->fail No

Caption: Troubleshooting workflow for this compound solubility issues.

References

Fba-IN-1 Technical Support Center: Enhancing Experimental Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fba-IN-1, a first-in-class covalent, allosteric inhibitor of Candida albicans fructose-1,6-bisphosphate aldolase (CaFBA). This guide offers troubleshooting advice and frequently asked questions (FAQs) to improve the stability and reliability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets fructose-1,6-bisphosphate aldolase (FBA) in Candida albicans (CaFBA). It functions as a covalent and allosteric inhibitor, meaning it forms a permanent covalent bond with the enzyme at a site other than the active site, thereby inactivating it. This inhibition disrupts the central metabolic pathways of glycolysis and gluconeogenesis, which are essential for the growth of the fungus.

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be handled and stored correctly. Below are the recommended conditions for both the powdered form and stock solutions.

FormStorage TemperatureDurationSpecial Conditions
Powder -20°CUp to 3 yearsStore under a dry, inert atmosphere (e.g., nitrogen).
4°CUp to 2 yearsFor shorter-term storage.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthUse tightly sealed vials.

Q3: How should I prepare a stock solution of this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it further in aqueous buffers or cell culture media for your experiments. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure optimal solubility. If you observe any precipitation, gentle warming and/or sonication can be used to aid dissolution.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

Cloudiness or precipitation can occur for several reasons:

  • Solvent Quality: Ensure you are using high-quality, anhydrous DMSO.

  • Concentration: The concentration of this compound in your final working solution may be too high for the aqueous buffer. Try lowering the final concentration.

  • Temperature: The compound may have precipitated out of solution upon cooling. Gentle warming (e.g., in a 37°C water bath) can help redissolve it.

  • pH: The pH of your experimental buffer may affect the solubility of this compound. Ensure the pH is within a stable range for the compound.

Q5: What are the potential causes of inconsistent results in my experiments with this compound?

Inconsistent results can stem from several factors related to the stability and handling of this compound:

  • Degradation of Stock Solution: Frequent freeze-thaw cycles or improper storage can lead to the degradation of this compound. Always aliquot your stock solution into single-use volumes.

  • Instability in Aqueous Media: Like many small molecules, this compound may have limited stability in aqueous buffers over long incubation periods. It is advisable to prepare fresh dilutions of this compound in your experimental media for each experiment.

  • Reaction with Media Components: Some components of complex cell culture media or buffers may react with the electrophilic "warhead" of this covalent inhibitor, reducing its effective concentration.

  • Light Sensitivity: While not explicitly documented, it is good practice to protect solutions of small molecules from prolonged exposure to light.

Troubleshooting Guides

Issue 1: Loss of this compound Activity Over Time in an In Vitro Assay

Possible Causes:

  • Hydrolytic Degradation: The electrophilic functional group of this compound may be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.

  • Reaction with Buffer Components: Nucleophilic components in your buffer (e.g., thiols like DTT or β-mercaptoethanol) can react with and inactivate the covalent inhibitor.

  • Adsorption to Labware: Small molecules can adsorb to the surface of plasticware, reducing the effective concentration.

Troubleshooting Steps:

  • pH Optimization: Assess the stability of this compound in your assay buffer at different pH values. A pH range of 6.8-7.4 is generally a good starting point.

  • Buffer Composition: Avoid buffers containing strong nucleophiles. If a reducing agent is necessary for your target enzyme, consider using it at the lowest effective concentration and adding it immediately before initiating the reaction.

  • Use of Low-Binding Plastics: For sensitive assays, consider using low-protein-binding microplates and pipette tips.

  • Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound in your assay buffer. Incubate the compound in the buffer for varying durations before adding the enzyme and substrate, and measure the resulting activity.

Experimental Protocols

Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for evaluating the stability of this compound under various experimental conditions. Note: This is a general guideline and may require optimization for your specific equipment and conditions.

Objective: To quantify the degradation of this compound over time under specific stress conditions (e.g., pH, temperature, light).

Materials:

  • This compound

  • HPLC-grade DMSO, acetonitrile, and water

  • Trifluoroacetic acid (TFA) or formic acid

  • pH buffers (e.g., phosphate-buffered saline for neutral, acetate buffer for acidic, and borate buffer for basic conditions)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Test Solutions:

    • Dilute the this compound stock solution to a final concentration of 100 µM in the desired test buffers (e.g., pH 5, 7.4, and 9).

    • Prepare a control solution in a stable solvent (e.g., 50:50 acetonitrile:water) at the same concentration.

  • Incubation:

    • Incubate the test solutions under the desired stress conditions (e.g., room temperature, 37°C, or exposure to UV light).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA or formic acid in water

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute this compound and any potential degradation products. An example gradient is:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the time 0 sample.

    • Plot the percentage of this compound remaining against time to determine its stability under each condition.

Visualizations

Fba_IN_1_Mechanism cluster_pathway Glycolysis / Gluconeogenesis in C. albicans Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP CaFBA G3P Glyceraldehyde-3-P F16BP->G3P CaFBA DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Fba_IN_1 This compound CaFBA_node CaFBA (Fructose-1,6-bisphosphate aldolase) Fba_IN_1->CaFBA_node Stability_Workflow start Start: this compound Stability Assessment prep_stock Prepare 10 mM this compound stock in DMSO start->prep_stock prep_test Dilute stock to 100 µM in test buffers (pH 5, 7.4, 9) prep_stock->prep_test incubate Incubate under stress conditions (e.g., Temp, Light) prep_test->incubate sample Aliquot at time points (0, 1, 2, 4, 8, 24h) incubate->sample hplc Analyze by HPLC sample->hplc analyze Calculate % remaining vs. time 0 hplc->analyze end End: Determine Stability Profile analyze->end Troubleshooting_Logic start Inconsistent Experimental Results? check_storage Are stock solutions stored properly (-80°C, aliquoted)? start->check_storage yes1 Yes check_storage->yes1 Yes no1 No check_storage->no1 No check_prep Are working solutions prepared fresh for each experiment? yes2 Yes check_prep->yes2 Yes no2 No check_prep->no2 No check_buffer Does the buffer contain nucleophiles (e.g., DTT)? yes3 Yes check_buffer->yes3 Yes no3 No check_buffer->no3 No check_solubility Is precipitation or cloudiness observed? yes4 Yes check_solubility->yes4 Yes no4 No check_solubility->no4 No yes1->check_prep remedy1 Re-prepare stock solution and store correctly. no1->remedy1 yes2->check_buffer remedy2 Prepare fresh dilutions from a reliable stock. no2->remedy2 remedy3 Use a buffer without interfering components. yes3->remedy3 no3->check_solubility remedy4 Gently warm/sonicate or adjust concentration. yes4->remedy4

Addressing off-target effects of Fba-IN-1 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Fba-IN-1 in cellular assays. This compound is a first-in-class, covalent, and allosteric inhibitor of Candida albicans fructose-1,6-bisphosphate aldolase (CaFBA), a key enzyme in glycolysis and gluconeogenesis.[1][2] While designed for specificity against the fungal enzyme, it is crucial to characterize its activity in mammalian cells to ensure that observed phenotypes are due to on-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA).[1][2] As a covalent inhibitor, it forms a stable, long-lasting bond with its target protein.[3] Its allosteric nature means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.[4][5] This dual mechanism can contribute to high potency and selectivity.[5][6]

Q2: What are the potential advantages of this compound being an allosteric inhibitor?

Allosteric inhibitors often exhibit higher target selectivity compared to inhibitors that target the highly conserved active sites of enzymes.[4][5][6] This can minimize off-target effects, as allosteric sites are typically less conserved across protein families.[4][6]

Q3: What are the inherent risks of using a covalent inhibitor like this compound in cellular assays?

The primary risk of covalent inhibitors is the potential for off-target modification of other proteins, which can lead to cytotoxicity or confounding biological effects.[3][7] If the inhibitor's reactive group is not sufficiently selective, it may bind to unintended proteins, leading to long-term, irreversible effects.[3]

Q4: Does this compound inhibit human FBA?

This compound is designed to be specific for the Class II FBA found in fungi like Candida albicans. Mammalian cells express Class I FBA, which differs in its structure and catalytic mechanism.[8][9] This difference in enzyme class is the basis for the inhibitor's selectivity. However, it is essential to experimentally verify the lack of this compound activity against human FBA isoforms (Aldolase A, B, and C).[10]

Q5: What are the non-glycolytic functions of FBA that could be affected by off-target inhibition?

Beyond its role in metabolism, FBA has been implicated in other cellular processes, acting as a "moonlighting" protein.[11] These functions include roles in cell signaling, transcriptional regulation, and cytoskeletal organization.[12] Unintended inhibition of these functions could lead to complex cellular phenotypes.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cellular assays.

Observed Problem Potential Cause Recommended Action
High cytotoxicity in mammalian cells at concentrations effective against C. albicans. Off-target covalent modification of essential mammalian proteins.1. Perform a dose-response cytotoxicity assay in relevant mammalian cell lines (e.g., HepG2, HEK293) to determine the IC50. 2. Conduct proteome-wide off-target profiling using chemoproteomic methods to identify unintended targets.[13][14] 3. Compare the cytotoxic effects of this compound with a non-covalent analog if available.
Observed phenotype (e.g., cell cycle arrest, apoptosis) is inconsistent with FBA inhibition. Off-target effect on a signaling pathway.1. Perform a kinome scan to determine if this compound inhibits any protein kinases, a common class of off-targets for covalent inhibitors.[15][16] 2. Use Western blotting to probe key signaling pathways known to be affected by covalent inhibitors (e.g., MAPK, PI3K/Akt). 3. Employ a Cellular Thermal Shift Assay (CETSA) to confirm direct engagement with suspected off-target proteins in intact cells.
Variability in assay results between experiments. Instability of the compound or inconsistent cell culture conditions.1. Ensure proper storage of this compound stock solutions as recommended by the manufacturer. 2. Maintain consistent cell passage numbers and seeding densities.[17] 3. Be aware that components in the cell culture media, such as serum, can interact with the compound and affect its activity.[18]
No observable phenotype in mammalian cells, even at high concentrations. Low cell permeability or rapid efflux of the compound.1. Use a cell permeability assay to determine if this compound is entering the cells. 2. If permeability is low, consider using a permeabilizing agent (with appropriate controls) or modifying the compound structure. 3. Test for the activity of drug efflux pumps.

Experimental Protocols & Data

Off-Target Profiling using Kinome Scanning

Objective: To identify potential off-target kinase interactions of this compound.

Methodology: A competitive binding assay, such as KINOMEscan™, is used to quantify the binding of this compound to a large panel of human kinases. The results are reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound. A lower percentage indicates stronger binding.

Hypothetical Kinome Scan Data for this compound at 10 µM

Kinase Target Percent of Control (%) Interpretation
CaFBA (Control)1.2Strong On-Target Binding
Human Aldolase A95.8No Significant Binding
Kinase X8.5Potential Off-Target
Kinase Y45.2Weak Interaction
Kinase Z92.1No Significant Binding
Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its intended target and potential off-targets in a cellular context.

Methodology:

  • Treat intact cells with this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures to induce protein denaturation.

  • Separate the soluble protein fraction from the precipitated, denatured proteins.

  • Analyze the amount of the target protein and suspected off-target proteins remaining in the soluble fraction by Western blot or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting temperature.

Hypothetical CETSA Results for this compound

Protein Target Vehicle Control Tm (°C) This compound Treated Tm (°C) ΔTm (°C) Interpretation
CaFBA (in engineered cells)48.556.2+7.7Target Engagement Confirmed
Human Aldolase A52.152.3+0.2No Significant Engagement
Kinase X55.860.1+4.3Off-Target Engagement Confirmed

Visualizations

Signaling Pathways and Experimental Workflows

FBA_Signaling_Pathway cluster_glycolysis Glycolysis/Gluconeogenesis cluster_off_target Potential Off-Target Effects FBP Fructose-1,6-BP FBA FBA FBP->FBA G3P Glyceraldehyde-3-P DHAP DHAP FBA->G3P FBA->DHAP Fba_IN_1 This compound Fba_IN_1->FBA Covalent Allosteric Inhibition Kinase_X Kinase X Fba_IN_1->Kinase_X Unintended Inhibition Signaling_Pathway Cell Signaling Cascade Kinase_X->Signaling_Pathway Cellular_Response Altered Cellular Response Signaling_Pathway->Cellular_Response

Caption: this compound mechanism and potential off-target pathway.

Off_Target_ID_Workflow start Start: Unexpected Phenotype Observed kinome_scan Kinome Scan Profiling start->kinome_scan chemoproteomics Chemoproteomic Profiling start->chemoproteomics identify_hits Identify Potential Off-Targets kinome_scan->identify_hits chemoproteomics->identify_hits cetsa CETSA Validation in Cells identify_hits->cetsa functional_assays Downstream Functional Assays cetsa->functional_assays conclusion Conclusion: On-Target vs. Off-Target Effect functional_assays->conclusion

Caption: Workflow for identifying this compound off-targets.

CETSA_Workflow cell_treatment Treat cells with this compound or Vehicle heating Heat cell lysates at varying temperatures cell_treatment->heating centrifugation Separate soluble and precipitated proteins heating->centrifugation analysis Analyze soluble fraction by Western Blot / MS centrifugation->analysis result Determine Thermal Shift (ΔTm) analysis->result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

Fba-IN-1 assay variability and how to minimize it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fba-IN-1 assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the robustness and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from the pathogenic yeast Candida albicans (CaFBA).[1][2][3][4] It functions by covalently binding to a non-catalytic cysteine residue (C292) in a novel allosteric pocket.[3][4] This binding event induces a conformational change in the enzyme, ultimately inhibiting its catalytic activity. This specific mechanism of action makes this compound a promising candidate for overcoming azole resistance in Candidiasis.[1][2][3][4]

Q2: What is the principle of the this compound assay?

A2: The this compound assay is a coupled enzyme assay that measures the activity of CaFBA. The assay monitors the cleavage of fructose-1,6-bisphosphate (FBP) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). The production of GAP is coupled to the oxidation of NADH to NAD+ by the enzyme glyceraldehyde-3-phosphate dehydrogenase. This results in a decrease in absorbance at 340 nm, which is directly proportional to the FBA activity. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of NADH depletion.

Q3: Why is pre-incubation of this compound with the enzyme important?

A3: Pre-incubation is a critical step when working with covalent inhibitors like this compound. The formation of the covalent bond between the inhibitor and the enzyme is a time-dependent process. Pre-incubating the enzyme and inhibitor together for a specific period before adding the substrate allows for the covalent modification to occur, leading to a more accurate determination of the inhibitor's potency.

Q4: What are the key parameters to determine the potency of this compound?

A4: For covalent inhibitors, the potency is best described by the second-order rate constant, k_inact/K_I, which reflects both the binding affinity (K_I) and the rate of inactivation (k_inact). While IC50 values (the concentration of inhibitor that causes 50% inhibition) are often reported, they are dependent on incubation time for covalent inhibitors. Therefore, determining k_inact/K_I provides a more accurate and time-independent measure of inhibitor efficiency.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Pipetting errors. 2. Inconsistent mixing of reagents. 3. "Edge effect" in microplates due to evaporation. 4. Contaminated reagents or enzyme.1. Use calibrated pipettes and practice consistent pipetting technique. 2. Ensure thorough but gentle mixing of all solutions before and after addition to the assay plate. 3. Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. 4. Use fresh, high-quality reagents and properly stored enzyme stock.
Low or no enzyme activity in control wells 1. Inactive FBA enzyme. 2. Degraded substrate (FBP) or cofactor (NADH). 3. Incorrect buffer pH or temperature. 4. Problem with the coupling enzyme (glyceraldehyde-3-phosphate dehydrogenase).1. Verify the activity of the FBA enzyme stock with a fresh batch of substrate and cofactor. 2. Prepare fresh FBP and NADH solutions. 3. Ensure the assay buffer is at the optimal pH (typically around 7.5) and the assay is performed at the recommended temperature (e.g., 37°C). 4. Check the activity of the coupling enzyme separately.
Non-linear reaction progress curves (lag phase) 1. Insufficient concentration or activity of the coupling enzyme. 2. Sub-optimal concentration of the coupling enzyme's substrate (if applicable). 3. The reaction has not reached a steady state.1. Increase the concentration of the coupling enzyme (glyceraldehyde-3-phosphate dehydrogenase). 2. Ensure all necessary components for the coupling reaction are present at optimal concentrations. 3. Allow the reaction to proceed for a longer duration to establish a linear rate.
Inconsistent inhibition by this compound 1. Insufficient pre-incubation time. 2. Presence of reducing agents (e.g., DTT, β-mercaptoethanol) in the assay buffer. 3. This compound instability or degradation.1. Optimize the pre-incubation time of this compound with the enzyme to ensure complete covalent modification. 2. Avoid using reducing agents in the assay buffer as they can react with the covalent warhead of this compound. 3. Prepare fresh this compound solutions from a high-quality stock and protect from light if necessary.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against CaFBA.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2.

    • CaFBA solution: Prepare a stock solution of purified CaFBA in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.

    • This compound stock solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.

    • Substrate solution: Prepare a stock solution of fructose-1,6-bisphosphate (FBP) in assay buffer.

    • Coupling enzyme mix: Prepare a mix containing triosephosphate isomerase, glyceraldehyde-3-phosphate dehydrogenase, and NADH in assay buffer.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in assay buffer containing a final DMSO concentration of 1%.

    • In a 96-well plate, add the CaFBA solution to each well.

    • Add the serially diluted this compound or vehicle control (1% DMSO in assay buffer) to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding the substrate solution (FBP) to all wells.

    • Immediately add the coupling enzyme mix to all wells.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of k_inact/K_I for this compound

This protocol is for determining the second-order rate constant of inactivation.

  • Reagent Preparation: Same as for the IC50 determination.

  • Assay Procedure:

    • Prepare several concentrations of this compound.

    • For each this compound concentration, mix the inhibitor with the CaFBA enzyme.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay reaction mixture containing the substrate and coupling enzymes to stop further inactivation.

    • Measure the residual enzyme activity by monitoring the absorbance at 340 nm.

  • Data Analysis:

    • For each this compound concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the corresponding this compound concentrations.

    • Fit this data to the Michaelis-Menten equation to determine k_inact (the maximum rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).

    • Calculate the second-order rate constant as k_inact/K_I.

Visualizations

Signaling Pathway of FBA Catalysis and Inhibition by this compound

FBA_Inhibition cluster_glycolysis Glycolysis Pathway cluster_assay Coupled Enzyme Assay cluster_inhibition Inhibition by this compound FBP Fructose-1,6-bisphosphate (FBP) GAP Glyceraldehyde-3-phosphate (GAP) FBP->GAP CaFBA DHAP Dihydroxyacetone phosphate (DHAP) FBP->DHAP CaFBA GAP_assay GAP GAP->GAP_assay Coupled Reaction NAD NAD+ GAP_assay->NAD G3PDH NADH NADH Fba_IN_1 This compound Allosteric_Site Allosteric Site (C292) Fba_IN_1->Allosteric_Site Binds to CaFBA_active Active CaFBA CaFBA_active->Allosteric_Site CaFBA_inactive Inactive CaFBA (Covalently Modified) CaFBA_inactive->FBP X Allosteric_Site->CaFBA_inactive Induces Conformational Change

Caption: FBA catalysis and covalent allosteric inhibition by this compound.

Experimental Workflow for k_inact/K_I Determination

kinact_workflow cluster_prep 1. Preparation cluster_incubation 2. Pre-incubation cluster_assay 3. Activity Assay cluster_analysis 4. Data Analysis A Prepare serial dilutions of this compound C Mix this compound and CaFBA A->C B Prepare CaFBA enzyme solution B->C D Incubate for various time points (t) C->D E Dilute aliquot into assay mix (Substrate + Coupling Enzymes) D->E F Measure residual activity (ΔAbs340nm/min) E->F G Plot ln(% Activity) vs. time (t) to get k_obs F->G H Plot k_obs vs. [this compound] G->H I Fit to Michaelis-Menten to get k_inact and K_I H->I J Calculate k_inact/K_I I->J

Caption: Workflow for determining k_inact/K_I of this compound.

Logical Relationship of Troubleshooting Assay Variability

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Variability High Assay Variability Pipetting Pipetting Errors Variability->Pipetting Reagents Reagent Quality/Stability Variability->Reagents Conditions Assay Conditions (Temp, pH) Variability->Conditions Plate Plate Effects (Edge Effect) Variability->Plate Calibrate Calibrate Pipettes Pipetting->Calibrate Fresh Use Fresh Reagents Reagents->Fresh Optimize Optimize & Control Conditions Conditions->Optimize Humidify Humidify Plate Environment Plate->Humidify

Caption: Troubleshooting logic for this compound assay variability.

References

Best practices for storing and handling Fba-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of Fba-IN-1, a first-in-class covalent and allosteric inhibitor of Fructose-1,6-bisphosphate Aldolase from Candida albicans (CaFBA).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also identified as compound 2a11) is a potent, first-in-class inhibitor of the enzyme Fructose-1,6-bisphosphate Aldolase (FBA) from the fungus Candida albicans (CaFBA).[1][2][3] It functions as a covalent and allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site and forms a permanent, covalent bond.[3] This unique mechanism of action makes it a subject of interest for antifungal drug development, particularly against drug-resistant strains.[2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid powder form should be kept at -20°C for up to three years.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year to ensure stability.[1] It is advisable to store the compound under a nitrogen atmosphere to prevent degradation.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is highly soluble in DMSO, with a solubility of up to 80 mg/mL (264.70 mM).[1] To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO. Sonication may be used to aid dissolution.[1] For cellular assays, it is recommended to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in the appropriate cell culture medium.

Q4: What are the primary applications of this compound in research?

A4: this compound is primarily used in antifungal research, particularly for studying drug resistance mechanisms in Candida albicans. Its potent inhibitory activity against CaFBA makes it a valuable tool for investigating the role of glycolysis in fungal viability and pathogenesis.[3] It can also be used to study the structure and function of FBA and to explore the potential of allosteric inhibition as a therapeutic strategy.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected enzyme inhibition in biochemical assays.

  • Possible Cause 1: this compound degradation.

    • Solution: Ensure that the compound has been stored correctly in its solid form at -20°C and as a stock solution at -80°C.[1] Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause 2: Incorrect buffer composition.

    • Solution: The pH and composition of the assay buffer can significantly impact enzyme activity and inhibitor binding. Refer to established protocols for FBA activity assays and ensure the buffer conditions are optimal for CaFBA.

  • Possible Cause 3: Issues with the covalent binding mechanism.

    • Solution: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Ensure sufficient pre-incubation of the enzyme with the inhibitor before adding the substrate to allow for the covalent bond to form.

Issue 2: High variability in results from cellular (antifungal) assays.

  • Possible Cause 1: Poor solubility or precipitation of this compound in the culture medium.

    • Solution: While this compound is soluble in DMSO, it may precipitate when diluted into aqueous culture media.[1] Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) and does not affect cell viability. Visually inspect for any precipitation after adding the compound to the medium.

  • Possible Cause 2: Inconsistent Candida albicans inoculum.

    • Solution: The density and growth phase of the fungal cells used for inoculation can affect the outcome of the assay. Standardize the preparation of the inoculum to ensure a consistent starting cell density for each experiment.

  • Possible Cause 3: Biofilm formation.

    • Solution: Candida albicans can form biofilms, which can confer resistance to antifungal agents. Ensure that the assay conditions (e.g., plate type, incubation time) are optimized to minimize biofilm formation if you are studying planktonic cells.

Issue 3: Difficulty in interpreting kinetic data.

  • Possible Cause: Complex inhibition mechanism.

    • Solution: this compound is a covalent and allosteric inhibitor, which can result in complex kinetic profiles.[3] Standard Michaelis-Menten analysis may not be appropriate. It is recommended to use specialized kinetic models that account for time-dependent, irreversible inhibition to accurately determine kinetic parameters.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₅H₁₃NOSe[1][2]
Molecular Weight 302.23 g/mol [1][2]
CAS Number 2605897-57-0[2]
Appearance Solid powder
Solubility DMSO: 80 mg/mL (264.70 mM)[1]

Table 2: In Vitro Activity of this compound

Assay TypeTargetMetricValueReference
Antifungal Activity Candida albicans (Azole-resistant strain 103)MIC₈₀1 µg/mL[2][3]

Experimental Protocols

Biochemical Assay: Determination of CaFBA IC₅₀

This protocol is adapted from standard Fructose-1,6-bisphosphate Aldolase activity assays.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CaFBA Enzyme: Prepare a working solution of recombinant Candida albicans FBA in assay buffer.

    • Substrate: Fructose-1,6-bisphosphate (FBP) solution in assay buffer.

    • Coupling Enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase in assay buffer.

    • NADH: Solution in assay buffer.

    • This compound: Prepare serial dilutions from a DMSO stock solution in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADH, and coupling enzymes to each well.

    • Add the desired concentrations of this compound to the appropriate wells. Include a DMSO vehicle control.

    • Add the CaFBA enzyme solution to all wells and pre-incubate for 30 minutes at room temperature to allow for covalent bond formation.

    • Initiate the reaction by adding the FBP substrate.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to FBA activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each this compound concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Cellular Assay: Candida albicans Growth Inhibition (MIC₈₀ Determination)

This protocol is based on standard microdilution methods for determining the minimum inhibitory concentration (MIC) of antifungal agents.

  • Inoculum Preparation:

    • Culture Candida albicans (e.g., azole-resistant strain 103) in a suitable broth medium (e.g., YPD) overnight at 30°C.

    • Wash the cells with sterile saline and adjust the cell density to a final concentration of approximately 1-5 x 10³ cells/mL in RPMI-1640 medium.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate. Include a drug-free control (vehicle only) and a no-cell control (medium only).

    • Add the prepared Candida albicans inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm for each well using a microplate reader.

    • Subtract the OD of the no-cell control from all other readings.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control.

    • The MIC₈₀ is the lowest concentration of this compound that inhibits 80% of the fungal growth.

Mandatory Visualizations

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP FBA FBA (Aldolase) FBP->FBA DHAP DHAP FBA->DHAP G3P Glyceraldehyde-3-P FBA->G3P DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate ATP_Prod ATP Production Pyruvate->ATP_Prod Fba_IN_1 This compound Fba_IN_1->FBA Allosteric Inhibition

Caption: Inhibition of the Glycolysis Pathway by this compound.

AMPK_Signaling_FBA cluster_conditions Cellular Energy State High_Glucose High Glucose FBP Fructose-1,6-BP (FBP) High_Glucose->FBP High Levels Low_Glucose Low Glucose Low_Glucose->FBP Low Levels FBA_FBP FBA-FBP Complex FBP->FBA_FBP Binds FBA FBA (Aldolase) FBA->FBA_FBP AMPK_Complex v-ATPase-Ragulator-AXIN-LKB1-AMPK Lysosomal Complex FBA->AMPK_Complex Promotes Formation (when FBP is low) FBA_FBP->AMPK_Complex Prevents Formation AMPK_p Activated AMPK (p-AMPK) AMPK_Complex->AMPK_p Activates Fba_IN_1 This compound Fba_IN_1->FBA Inhibits FBA, reducing FBP

Caption: this compound's potential impact on AMPK signaling.

References

Refining Fba-IN-1 treatment protocols for consistent results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fba-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment protocols for consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound 2a11) is a first-in-class, covalent, and allosteric inhibitor of Fructose-1,6-bisphosphate aldolase (FBA).[1] FBA is a critical enzyme in the metabolic pathways of glycolysis and gluconeogenesis. This compound works by covalently binding to a specific allosteric site (C292) on the FBA enzyme in Candida albicans (CaFBA), leading to its inactivation.[1] This disruption of essential metabolic pathways results in the inhibition of fungal growth.

Q2: What is the primary application of this compound?

A2: this compound has demonstrated potent antifungal activity, particularly against azole-resistant strains of Candida albicans.[1] This makes it a promising compound for the development of new antifungal therapies, especially for infections that are difficult to treat with existing drugs.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

Fungal StrainAssay TypeMetricValue (µg/mL)Reference
Azole-resistant Candida albicans 103Broth MicrodilutionMIC801[1]

MIC80 (Minimum Inhibitory Concentration 80%): The lowest concentration of the drug that inhibits 80% of fungal growth.

Experimental Protocols

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications for a covalent inhibitor.[2]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Candida albicans strain(s) of interest

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

    • Further dilute the stock solution in RPMI-1640 medium to create a 2x working stock of the highest concentration to be tested.

  • Preparation of Fungal Inoculum:

    • Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Harvest the yeast cells and suspend them in sterile saline.

    • Adjust the cell density to 1-5 x 10^6 cells/mL using a spectrophotometer (OD600) or a hemocytometer.

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay wells.[2]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the 2x this compound working stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no cells).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1-11.

    • Add 100 µL of sterile RPMI-1640 medium to well 12.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours. The incubation time may need to be optimized based on the growth rate of the specific strain.[3]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the growth control. For azoles, a ≥50% reduction is often used.[4] Given the covalent nature of this compound, a more stringent endpoint, such as 80% (MIC80) or 90% (MIC90) inhibition, may be more appropriate and should be determined empirically.

    • Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible MIC/IC50 values.

Possible Cause Troubleshooting Step
Compound Precipitation: this compound, being hydrophobic, may precipitate when diluted from a high-concentration DMSO stock into aqueous culture medium.- Ensure the final DMSO concentration in the assay is kept low (typically ≤0.5%) to maintain solubility. - Prepare intermediate dilutions of this compound in a serum-containing medium before final dilution in the assay medium, as serum proteins can help stabilize the compound. - Visually inspect the wells for any signs of precipitation after adding the compound.
Variability in Inoculum Size: Inconsistent starting cell numbers can lead to variations in the time it takes for the inhibitor to show an effect.- Standardize the inoculum preparation carefully. Use a spectrophotometer or hemocytometer to ensure consistent cell density. - Use fresh, actively growing fungal cultures for inoculum preparation.
Time-dependent Inhibition: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Shorter incubation times may not be sufficient to observe the full effect.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific fungal strain. - For covalent inhibitors, pre-incubation of the compound with the cells for a certain period before adding growth medium might be considered to ensure target engagement.
Compound Instability: The compound may degrade in the culture medium over long incubation periods.- While specific stability data for this compound in culture media is limited, if degradation is suspected, consider refreshing the media with a fresh compound during long-term assays. However, for standard MIC assays, this is generally not done.

Problem 2: No or very weak inhibitory activity observed.

Possible Cause Troubleshooting Step
Incorrect Concentration Range: The tested concentrations may be too low to inhibit the target fungus.- Perform a broad-range dose-response experiment to identify the active concentration range. - Refer to published data (e.g., MIC80 of 1 µg/mL for resistant strains) as a starting point.[1]
Inappropriate Assay Endpoint: For covalent inhibitors, the standard 50% inhibition endpoint (MIC50) might not be the most informative.- Consider using more stringent endpoints like MIC80 or MIC90, as the covalent binding can lead to a more complete inhibition at effective concentrations.
Intrinsic Resistance of the Fungal Strain: The tested strain may be naturally resistant to this compound's mechanism of action.- Use a known susceptible strain as a positive control in your experiments.

Problem 3: Off-target effects leading to ambiguous results.

Possible Cause Troubleshooting Step
Non-specific Cytotoxicity: At high concentrations, covalent inhibitors can react non-specifically with other cellular components, leading to general toxicity.- Determine the cytotoxicity of this compound on a relevant mammalian cell line to assess its therapeutic window. - If off-target effects are suspected, consider using lower, more specific concentrations and longer incubation times. - Characterize the cellular phenotype to ensure it is consistent with the inhibition of glycolysis (e.g., reduced lactate production).
Interaction with Media Components: Some components in the culture medium could potentially react with the covalent inhibitor, reducing its effective concentration.- If this is a concern, a simpler, defined medium could be tested, although this may affect fungal growth.

Signaling Pathways and Experimental Workflows

Glycolysis and Gluconeogenesis Pathways

This compound targets Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in both glycolysis and gluconeogenesis. The diagrams below illustrate the position of FBA in these pathways.

Glycolysis cluster_fba Target of this compound Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP DHAP F16BP->DHAP FBA GAP Glyceraldehyde-3-phosphate F16BP->GAP FBA DHAP->GAP Triosephosphate isomerase BPG 1,3-Bisphosphoglycerate GAP->BPG PEP Phosphoenolpyruvate BPG->PEP Pyruvate Pyruvate PEP->Pyruvate

Caption: The role of FBA in the Glycolysis pathway.

Gluconeogenesis cluster_fba Target of this compound Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP TwoPG 2-Phosphoglycerate PEP->TwoPG ThreePG 3-Phosphoglycerate TwoPG->ThreePG BPG 1,3-Bisphosphoglycerate ThreePG->BPG GAP Glyceraldehyde-3-phosphate BPG->GAP DHAP DHAP GAP->DHAP F16BP Fructose-1,6-bisphosphate GAP->F16BP FBA DHAP->F16BP FBA F6P Fructose-6-phosphate F16BP->F6P Fructose-1,6- bisphosphatase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose

Caption: The role of FBA in the Gluconeogenesis pathway.

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) B Prepare 2x Working Solutions in RPMI A->B D Serial Dilution of This compound in 96-well Plate B->D C Prepare Fungal Inoculum E Inoculate Plate with Fungal Suspension C->E D->E F Incubate at 35°C for 24-48h E->F G Read OD600 or Visual Inspection F->G H Determine MIC G->H

Caption: Workflow for MIC determination of this compound.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes.

Troubleshooting_Logic A Inconsistent Results? B Precipitation Observed? A->B C Check Inoculum Density B->C No B_yes Lower DMSO concentration Use serum in dilutions B->B_yes Yes D Optimize Incubation Time C->D Consistent C_inconsistent Standardize inoculum preparation protocol C->C_inconsistent Inconsistent E Use Known Susceptible Control Strain D->E Optimized D_short Perform time-course experiment (24, 48, 72h) D->D_short Sub-optimal E_no_inhibition Compound may be inactive or strain is resistant E->E_no_inhibition No Inhibition

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Assessing Fba-IN-1 Covalent Modification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for assessing the covalent modification of target proteins by Fba-IN-1. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a first-in-class, covalent, and allosteric inhibitor. Its primary target is Fructose-1,6-bisphosphate Aldolase (FBA), a key enzyme in glycolysis and gluconeogenesis.[1][2] In Candida albicans, it is referred to as CaFBA.[1]

Q2: How can I confirm that this compound is covalently modifying my target protein?

Covalent modification can be confirmed by observing a mass shift in the target protein after incubation with this compound. Intact protein mass spectrometry is a direct method to verify this covalent bond formation.[3]

Q3: What is the best method to identify the specific amino acid residue modified by this compound?

Peptide-level mass spectrometry, also known as bottom-up mass spectrometry, is the preferred method.[3][4] This technique involves digesting the modified protein into smaller peptides and analyzing them to pinpoint the exact site of modification.[3]

Q4: How can I assess the functional consequence of this compound binding to FBA?

A biochemical activity assay can be used to measure the enzymatic activity of FBA in the presence of this compound. A decrease in the rate of fructose-1,6-bisphosphate conversion will indicate functional inhibition.[5][6]

Q5: How do I investigate potential off-target effects of this compound?

Chemoproteomic methods are ideal for identifying off-target interactions.[3][7] This involves using a modified version of this compound (a probe) to pull down and identify all cellular proteins it binds to within a complex mixture like a cell lysate.[7]

Troubleshooting Guides

Here are some common issues you may encounter during your experiments and how to resolve them.

Problem Possible Cause(s) Suggested Solution(s)
No mass shift observed in intact protein MS 1. This compound did not bind to the target. 2. Insufficient incubation time or concentration. 3. The mass shift is too small to be detected by the instrument's resolution. 4. This compound is inactive.1. Verify the integrity and activity of both this compound and the target protein. 2. Optimize incubation time and this compound concentration. 3. Use a mass spectrometer with higher resolution. 4. Check the storage and handling of this compound.[1]
Unable to identify the modified peptide in bottom-up MS 1. The modified peptide is not being efficiently ionized or detected. 2. Incomplete protein digestion. 3. The modification is lost during sample preparation.1. Adjust mass spectrometry parameters to enhance detection of the expected modified peptide. 2. Optimize the digestion protocol (e.g., try a different protease). 3. Ensure sample preparation steps do not alter the covalent modification.
High background in chemoproteomic pull-down 1. Non-specific binding to the beads. 2. The probe is binding to many proteins non-covalently.1. Increase the stringency of the wash steps. 2. Include a competition experiment by pre-incubating the lysate with an excess of unmodified this compound before adding the probe.[7]
No inhibition observed in the FBA activity assay 1. This compound is not active. 2. The assay conditions are not optimal for this compound activity. 3. The target FBA is not susceptible to inhibition by this compound.1. Confirm the identity and purity of this compound. 2. Verify the pH, temperature, and buffer components of the assay. 3. Ensure you are using the correct isoform or species of FBA that this compound is designed to target.

Experimental Workflows and Protocols

Overall Experimental Workflow

The following diagram illustrates the general workflow for assessing the covalent modification of a target protein by this compound.

G cluster_0 Initial Confirmation cluster_1 Site Identification cluster_2 Functional Assessment cluster_3 Off-Target Profiling A Incubate Target Protein with this compound B Intact Protein Mass Spectrometry A->B G FBA Enzymatic Activity Assay A->G C Observe Mass Shift B->C D Protein Digestion (e.g., Trypsin) C->D E Peptide-Level Mass Spectrometry D->E F Identify Modified Peptide/Residue E->F H Measure Inhibition (e.g., IC50) G->H I Synthesize this compound Probe (e.g., with alkyne tag) J Incubate Probe with Cell Lysate I->J K Affinity Purification (e.g., Click Chemistry) J->K L Identify Bound Proteins by Mass Spectrometry K->L

General workflow for assessing this compound covalent modification.
Detailed Protocols

1. Intact Protein Mass Spectrometry

This protocol is designed to confirm the covalent binding of this compound to its target protein.

  • Reagents:

    • Purified target protein (e.g., FBA)

    • This compound

    • Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

  • Procedure:

    • Prepare a solution of the target protein in the assay buffer.

    • Add this compound to the protein solution at a desired molar ratio (e.g., 1:1, 5:1, 10:1 inhibitor to protein).

    • Incubate the mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

    • As a control, prepare a sample of the protein without this compound.

    • Desalt the samples to remove excess inhibitor and buffer components.

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

    • Compare the mass spectra of the this compound-treated sample and the control. A mass increase in the treated sample corresponding to the molecular weight of this compound confirms covalent modification.[3]

2. Peptide-Level Mass Spectrometry for Site Identification

This protocol aims to identify the specific amino acid residue(s) on the target protein that are modified by this compound.

  • Reagents:

    • This compound-modified target protein (from the previous protocol)

    • Unmodified target protein (control)

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAM)

    • Trypsin (or another suitable protease)

    • Quenching solution (e.g., formic acid)

  • Procedure:

    • Take the this compound-modified and unmodified protein samples.

    • Reduce the disulfide bonds by adding DTT and incubating.

    • Alkylate the free cysteine residues with IAM in the dark.

    • Digest the proteins into peptides by adding trypsin and incubating overnight.

    • Quench the digestion reaction with formic acid.

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use database search software to identify the peptides. Look for a peptide in the this compound-treated sample that has a mass addition corresponding to the mass of this compound. The sequence of this peptide will reveal the site of modification.[3][8]

3. FBA Enzymatic Activity Assay

This protocol measures the functional impact of this compound on FBA activity.

  • Reagents:

    • FBA enzyme

    • This compound at various concentrations

    • Fructose-1,6-bisphosphate (substrate)

    • Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

    • NADH

    • Assay buffer

  • Procedure:

    • Pre-incubate the FBA enzyme with different concentrations of this compound for a set period.

    • Initiate the enzymatic reaction by adding the substrate, fructose-1,6-bisphosphate.

    • The reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6]

    • Measure the rate of NADH depletion using a microplate reader.[6]

    • Plot the reaction rates against the this compound concentrations to determine the IC50 value.

Chemoproteomics Workflow for Off-Target Identification

This diagram outlines the workflow for identifying on- and off-targets of this compound in a cellular context.

G cluster_0 Cell Treatment A Cells treated with DMSO (Control) D Cell Lysis A->D B Cells treated with This compound Probe B->D C Cells pre-treated with this compound, then with Probe (Competition) C->D E Click Chemistry: Conjugate probe-labeled proteins to Biotin D->E F Streptavidin Pull-down E->F G Elution of Biotin-tagged Proteins F->G H SDS-PAGE and Mass Spectrometry Analysis G->H I Protein Identification and Quantification H->I

References

Technical Support Center: Mitigating Fba-IN-1 Cytotoxicity in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of Fba-IN-1 in host cells during in vitro experiments.

Disclaimer: this compound is a covalent, allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from Candida albicans. While its primary target is fungal FBA, the potential for cross-reactivity with the homologous human enzyme, Aldolase A (ALDOA), exists. Inhibition of human ALDOA can disrupt glycolysis and other essential cellular functions, leading to cytotoxicity. The guidance provided here is based on general principles of mitigating cytotoxicity from covalent inhibitors and managing off-target effects. Specific quantitative data on this compound cytotoxicity in various mammalian cell lines is currently limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of this compound cytotoxicity in host cells?

A1: The primary concern for this compound cytotoxicity in mammalian host cells is the off-target inhibition of human fructose-1,6-bisphosphate aldolase (ALDOA). ALDOA is a key enzyme in the glycolytic pathway, and its inhibition can lead to a depletion of ATP, metabolic stress, and ultimately, cell death.[1][2] As this compound is a covalent inhibitor, it forms a stable bond with its target, which can lead to prolonged and potentially irreversible inhibition.[3]

Q2: What are the typical signs of cytotoxicity I should look for in my cell cultures treated with this compound?

A2: Signs of cytotoxicity can include:

  • Reduced cell viability and proliferation: A decrease in the number of live cells, often assessed by assays like MTT or Trypan Blue exclusion.

  • Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.

  • Induction of apoptosis: Look for markers like caspase activation (e.g., caspase-3/7), DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential.

  • Increased membrane permeability: Release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium is a common indicator of cell membrane damage.

Q3: How can I determine if the observed effects are due to cytotoxicity or cytostatic effects?

A3: It is crucial to differentiate between cytotoxicity (cell killing) and cytostatic effects (inhibition of proliferation). A standard endpoint assay measuring cell viability at a single time point may not distinguish between these two. To differentiate, you can:

  • Perform cell counting at multiple time points to assess the rate of cell growth.

  • Use a live/dead stain to visualize and quantify the proportion of dead cells in the population.

  • Measure markers of apoptosis or necrosis to confirm cell death pathways are activated.

Q4: Are there general strategies to reduce the cytotoxicity of covalent inhibitors like this compound?

A4: Yes, several strategies can be employed to mitigate the off-target effects and cytotoxicity of covalent inhibitors:

  • Optimize inhibitor concentration and exposure time: Use the lowest effective concentration of this compound and the shortest exposure time necessary to achieve the desired effect on your primary target (e.g., fungal cells in a co-culture model).

  • Increase serum concentration in the culture medium: Serum proteins can bind to covalent inhibitors, reducing their free concentration and availability to interact with cellular targets.[4][5] However, be aware that this can also impact the efficacy of the inhibitor.

  • Co-treatment with antioxidants: Covalent inhibitors can sometimes induce oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate this effect.[6][7]

  • Enhance selectivity: While modifying the this compound molecule itself is not a laboratory mitigation strategy, being aware of and potentially screening for off-target effects is crucial.

Troubleshooting Guides

Issue 1: High levels of cell death observed in host cell monoculture.
Potential Cause Troubleshooting Step Expected Outcome
Concentration of this compound is too high. Perform a dose-response experiment to determine the IC50 value of this compound in your specific host cell line. Start with a wide range of concentrations.Identification of a concentration range that is effective against the target pathogen (if applicable) while minimizing host cell cytotoxicity.
Prolonged exposure to this compound. Conduct a time-course experiment to determine the minimum exposure time required for the desired effect.Reduced host cell death by limiting the duration of treatment.
Off-target effects leading to metabolic crisis. Supplement the culture medium with metabolites that are downstream of ALDOA in the glycolytic pathway, such as pyruvate or lactate.Partial rescue of cell viability if the primary cytotoxic effect is due to the disruption of glycolysis.
Induction of oxidative stress. Co-treat cells with an antioxidant like N-acetylcysteine (NAC). A typical starting concentration is 1-5 mM.A decrease in cell death if oxidative stress is a significant contributor to cytotoxicity.
Issue 2: Discrepancy between different cytotoxicity assays.
Potential Cause Troubleshooting Step Expected Outcome
MTT assay interference. The MTT assay measures mitochondrial reductase activity, which can be affected by compounds that alter cellular metabolism without directly causing cell death. Compare MTT results with a direct measure of cell viability like Trypan Blue exclusion or a membrane integrity assay (e.g., LDH release).A clearer picture of whether the compound is causing cell death or altering metabolic activity.
Apoptosis vs. Necrosis. Use assays that can distinguish between different cell death pathways, such as Annexin V/Propidium Iodide staining followed by flow cytometry.Identification of the primary mode of cell death, which can provide insights into the mechanism of cytotoxicity.
Delayed cytotoxic effects. Extend the incubation time of your cytotoxicity assays to capture delayed cell death.More accurate determination of the cytotoxic potential of this compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay
  • Cell Seeding: Seed host cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: Normalize the signal to the number of cells (can be done in a parallel plate with a viability assay like CellTiter-Glo®) and compare the caspase activity in treated versus control cells.

Protocol 3: Mitigation of Cytotoxicity with N-Acetylcysteine (NAC)
  • Cell Seeding: Seed host cells as described in Protocol 1.

  • Co-treatment: Prepare this compound dilutions with and without a fixed concentration of NAC (e.g., 5 mM).

  • Cell Treatment: Treat the cells with the this compound and this compound + NAC solutions.

  • Incubation and Analysis: Incubate for the desired time and assess cell viability using an appropriate method (e.g., MTT or LDH assay).

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if the antioxidant provides a protective effect.

Data Presentation

Table 1: Hypothetical Cytotoxicity Profile of this compound in Different Host Cell Lines

Cell LineCell TypeIC50 (µM) after 48hPrimary Mode of Cell Death
HEK293Human Embryonic Kidney15.2Apoptosis
HepG2Human Hepatocellular Carcinoma25.8Apoptosis/Necrosis
A549Human Lung Carcinoma18.5Apoptosis
HUVECHuman Umbilical Vein Endothelial Cells9.7Apoptosis

Note: This data is hypothetical and should be experimentally determined for your specific cell lines of interest.

Table 2: Example of a Mitigation Strategy's Effect on this compound Cytotoxicity in HEK293 Cells

TreatmentCell Viability (%) after 48hFold-Increase in Viability
Vehicle Control100%-
This compound (15 µM)50%-
This compound (15 µM) + 5 mM NAC75%1.5

Note: This data is for illustrative purposes only.

Visualizations

Fba_IN_1_Cytotoxicity_Pathway Fba_IN_1 This compound ALDOA Human Aldolase A (ALDOA) Fba_IN_1->ALDOA Inhibition (Covalent) Off_Target_Kinases Off-Target Kinases Fba_IN_1->Off_Target_Kinases Potential Off-Target Inhibition Glycolysis Glycolysis Disruption ALDOA->Glycolysis ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Metabolic_Stress Metabolic Stress Glycolysis->Metabolic_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Depletion->Mitochondrial_Dysfunction Metabolic_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Off_Target_Kinases->Apoptosis

Caption: Putative signaling pathway of this compound-induced cytotoxicity in host cells.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_mitigation Mitigation (Optional) Cell_Culture Seed Host Cells Compound_Prep Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Compound_Prep->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7) Treat_Cells->Apoptosis_Assay Mito_Tox_Assay Mitochondrial Toxicity Assay Treat_Cells->Mito_Tox_Assay ROS_Assay ROS Production Assay Treat_Cells->ROS_Assay Co_Treatment Co-treat with Antioxidant (e.g., NAC) Co_Treatment->Treat_Cells

Caption: General experimental workflow for assessing and mitigating this compound cytotoxicity.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Fba-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the investigational inhibitor, Fba-IN-1. Given that this compound is an experimental compound, this guide focuses on established principles and strategies for improving the bioavailability of poorly soluble small molecules.

Troubleshooting Guide: Improving this compound Bioavailability

Low oral bioavailability is a common hurdle for novel small molecule inhibitors and can be attributed to poor solubility, low dissolution rate, inadequate permeability, or extensive first-pass metabolism.[1][2][3] This guide offers a systematic approach to identifying and overcoming these barriers for this compound.

Problem 1: Poor Aqueous Solubility of this compound

Question: My formulation of this compound shows poor solubility in aqueous buffers, leading to low exposure in animal models. What can I do?

Answer: Improving the solubility of this compound is a critical first step. Several formulation strategies can be employed. The choice of strategy will depend on the physicochemical properties of this compound.

Potential Solutions & Experimental Protocols:

  • Co-solvents:

    • Methodology: Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. For in vivo studies, this stock is then diluted into a vehicle suitable for administration, such as saline or a buffered solution. It is crucial to determine the maximum tolerable concentration of the organic solvent in the final formulation for the chosen animal model to avoid toxicity.

    • Experimental Protocol:

      • Determine the solubility of this compound in various individual solvents (e.g., DMSO, ethanol, PEG 400, Cremophor EL).

      • Develop a co-solvent system by mixing two or more miscible solvents. A common starting point is a ternary system, for example, 10% DMSO, 40% PEG 400, and 50% saline.

      • Assess the physical stability of the formulation over time, checking for precipitation.

      • Conduct a preliminary tolerability study in a small cohort of animals before proceeding to full pharmacokinetic studies.

  • pH Adjustment:

    • Methodology: If this compound has ionizable groups, its solubility can be significantly altered by adjusting the pH of the formulation vehicle. For acidic compounds, increasing the pH will enhance solubility, while for basic compounds, decreasing the pH will have the same effect.

    • Experimental Protocol:

      • Determine the pKa of this compound.

      • Prepare a series of buffers with pH values spanning the pKa ± 2.

      • Measure the solubility of this compound in each buffer.

      • Select a pH that provides optimal solubility and is physiologically compatible with the route of administration.

  • Surfactants and Cyclodextrins:

    • Methodology: Surfactants form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility. Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds.

    • Experimental Protocol:

      • Screen various pharmaceutically acceptable surfactants (e.g., Tween 80, Solutol HS 15) and cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).

      • Prepare solutions of increasing concentrations of the selected excipient and determine the solubility of this compound.

      • Evaluate the stability of the resulting formulation.

Problem 2: Low Dissolution Rate of this compound

Question: Even with improved solubility, the dissolution rate of my this compound formulation is slow, limiting its absorption. How can I address this?

Answer: A slow dissolution rate can be a significant barrier to achieving adequate oral bioavailability.[4] Techniques that increase the surface area of the drug available for dissolution are often effective.

Potential Solutions & Experimental Protocols:

  • Particle Size Reduction (Micronization and Nanonization):

    • Methodology: Reducing the particle size of this compound increases its surface area-to-volume ratio, thereby enhancing the dissolution rate.[4] This can be achieved through techniques like milling (micronization) or high-pressure homogenization (nanonization to create a nanosuspension).

    • Experimental Protocol (Nanosuspension):

      • Disperse this compound in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).

      • Subject the suspension to high-pressure homogenization or wet milling to reduce the particle size to the nanometer range.

      • Characterize the particle size distribution and stability of the nanosuspension.

      • Perform in vitro dissolution studies to confirm an enhanced dissolution rate compared to the unprocessed drug.

  • Solid Dispersions:

    • Methodology: this compound can be dispersed in a hydrophilic carrier matrix at a molecular level.[5][6] When the solid dispersion comes into contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a higher dissolution rate.

    • Experimental Protocol (Solvent Evaporation Method):

      • Dissolve both this compound and a hydrophilic carrier (e.g., PVP, HPMC, Soluplus®) in a common organic solvent.

      • Evaporate the solvent under vacuum, leaving a solid mass.

      • Mill and sieve the resulting solid dispersion to obtain a uniform powder.

      • Characterize the solid state of the drug (amorphous vs. crystalline) using techniques like DSC or XRD.

      • Conduct dissolution testing to compare the release profile with the physical mixture and the pure drug.

Problem 3: Suspected High First-Pass Metabolism

Question: My initial in vivo studies with this compound show low systemic exposure despite good solubility and dissolution. Could first-pass metabolism be the issue?

Answer: If this compound is extensively metabolized in the liver or gut wall after oral absorption, its bioavailability will be low.[2] Investigating and potentially mitigating this is key.

Potential Solutions & Experimental Protocols:

  • In Vitro Metabolic Stability Assays:

    • Methodology: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the relevant species (e.g., mouse, rat, human). This will provide an indication of its susceptibility to metabolism.

    • Experimental Protocol:

      • Incubate this compound at a known concentration with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

      • Collect samples at various time points and quench the metabolic reaction.

      • Analyze the concentration of the remaining parent compound using LC-MS/MS.

      • Calculate the in vitro half-life and intrinsic clearance.

  • Lipid-Based Formulations:

    • Methodology: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance lymphatic absorption, which can partially bypass the portal circulation and thus reduce first-pass metabolism in the liver.[7]

    • Experimental Protocol:

      • Screen for suitable oils, surfactants, and co-surfactants in which this compound has good solubility.

      • Develop a SEDDS formulation by combining the selected components.

      • Characterize the self-emulsification properties upon dilution in an aqueous medium, including droplet size and emulsification time.

      • Conduct in vivo pharmacokinetic studies to compare the bioavailability of the SEDDS formulation to a simpler formulation.

Quantitative Data Summary

The following table summarizes hypothetical data that a researcher might generate during the formulation development of this compound.

Formulation StrategyThis compound Solubility (µg/mL)In Vitro Dissolution (80% release)In Vivo Bioavailability (F%)
Crystalline this compound in Saline< 1> 120 min< 2%
10% DMSO / 40% PEG 400 / 50% Saline5060 min15%
20% HP-β-CD in Water20030 min25%
Nanosuspension (150 nm)N/A15 min40%
Solid Dispersion (with PVP K30)N/A< 10 min55%
SEDDS FormulationN/A< 5 min65%

Visualizations

Signaling Pathway Context for this compound

Fructose-1,6-bisphosphate aldolase (FBA) is a key enzyme in glycolysis and gluconeogenesis.[8][9][10] An inhibitor of FBA, such as this compound, would be expected to disrupt these central metabolic pathways.

fba_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate DHAP->Pyruvate Glycolysis GAP->Pyruvate Glycolysis Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Gluconeogenesis->F16BP Fba_IN_1 This compound Fba_IN_1->F16BP Inhibits FBA bioavailability_workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Development cluster_3 In Vivo Evaluation A Poor In Vivo Exposure of this compound B Solubility & Permeability Assessment A->B C Metabolic Stability (Microsomes/Hepatocytes) A->C D Solubilization (Co-solvents, pH, Cyclodextrins) B->D E Dissolution Enhancement (Micronization, Solid Dispersions) B->E F Lipid-Based Systems (SEDDS) C->F G Pharmacokinetic Study in Animal Model D->G E->G F->G G->A Iterate if needed formulation_decision_tree Start Low Bioavailability Solubility Solubility-Limited? Start->Solubility Dissolution Dissolution-Limited? Solubility->Dissolution No Sol_Strat Co-solvents pH Adjustment Cyclodextrins Solubility->Sol_Strat Yes Metabolism Metabolism-Limited? Dissolution->Metabolism No Diss_Strat Particle Size Reduction Solid Dispersions Dissolution->Diss_Strat Yes Met_Strat Lipid-Based Systems (SEDDS) Metabolism->Met_Strat Yes End Optimized Formulation Metabolism->End No Sol_Strat->End Diss_Strat->End Met_Strat->End

References

Troubleshooting unexpected results in Fba-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fba-IN-1 experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing clear protocols for key assays involving this compound, a covalent allosteric inhibitor of Candida albicans Fructose-1,6-bisphosphate aldolase (CaFBA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a first-in-class, covalent and allosteric inhibitor of Fructose-1,6-bisphosphate aldolase (FBA) from Candida albicans (CaFBA).[1][2] It functions by forming a covalent bond with a cysteine residue (C292) in a novel allosteric binding site on the enzyme. This inhibition disrupts the glycolysis pathway, which is crucial for the growth and survival of C. albicans.[1]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for obtaining reproducible results.

  • Solubility: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO; sonication may be required to fully dissolve the compound.[1]

  • Storage:

    • Store the solid compound at -20°C for up to 3 years.

    • Store stock solutions in DMSO at -80°C for up to 6 months, or at -20°C for up to 1 month.[3][4]

    • It is recommended to store solutions under a nitrogen atmosphere to prevent degradation.[3][4]

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.[4]

Q3: I am observing lower than expected potency of this compound in my C. albicans growth inhibition assay. What could be the reason?

Several factors can contribute to lower than expected potency. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q4: Are there any known off-target effects of this compound?

Currently, there is limited publicly available information on the specific off-target effects of this compound. As a covalent inhibitor, there is a potential for off-target reactivity with other cysteine-containing proteins.[5][6] It is recommended to perform proteome-wide selectivity profiling, such as activity-based protein profiling (ABPP), to identify potential off-target interactions in your experimental system.[5]

Troubleshooting Guides

Issue 1: Inconsistent or Lower Than Expected Potency in C. albicans Viability/Growth Inhibition Assays
Potential Cause Troubleshooting Steps
This compound Degradation Ensure proper storage of this compound stock solutions (-80°C for long-term). Avoid multiple freeze-thaw cycles by preparing aliquots. Prepare fresh dilutions for each experiment.
Inaccurate this compound Concentration Verify the initial weighing of the compound and the dilution calculations. Use calibrated pipettes for preparing serial dilutions.
Cell Inoculum Variability Standardize the inoculum preparation. Use a spectrophotometer to measure the optical density (OD) of the yeast culture and adjust to the recommended starting concentration for your assay.
Assay Conditions Ensure consistent incubation time, temperature (typically 35-37°C for C. albicans), and media composition.[7][8][9] The "trailing effect" (residual growth at high drug concentrations) can be an issue in antifungal susceptibility testing; establish clear endpoint reading criteria (e.g., 50% or 90% growth inhibition compared to the drug-free control).[7]
Presence of Serum in Media If using serum-containing media, be aware that this compound might bind to serum proteins, reducing its effective concentration. Consider using serum-free media or performing a serum-shift assay to quantify the impact of serum.
Strain-Specific Resistance The susceptibility to this compound may vary between different C. albicans strains. Ensure you are using a well-characterized strain. If using clinical isolates, be aware of potential intrinsic resistance mechanisms.
Issue 2: High Background or Noisy Data in FBA Enzyme Inhibition Assay
Potential Cause Troubleshooting Steps
Substrate or Reagent Instability Prepare fresh substrate (Fructose-1,6-bisphosphate) and coupling enzyme solutions for each experiment. Keep all reagents on ice during the assay setup.
Non-enzymatic NADH Oxidation Include a "no enzyme" control to measure the rate of NADH degradation that is independent of FBA activity. Subtract this background rate from your experimental values.
Precipitation of this compound Due to its limited aqueous solubility, this compound may precipitate in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
Time-Dependent Inhibition As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Pre-incubate the enzyme with this compound for a defined period before adding the substrate to allow for covalent bond formation. Optimize the pre-incubation time to achieve maximal inhibition.[10]
Interference from Thiols If your buffer contains reducing agents like DTT or β-mercaptoethanol, they may react with the electrophilic warhead of this compound, reducing its effective concentration. If possible, perform the assay in the absence of these reagents or use them at a minimal, consistent concentration.

Experimental Protocols

Fructose-1,6-bisphosphate Aldolase (FBA) Enzyme Inhibition Assay

This protocol is adapted from standard colorimetric assays for aldolase activity.[11]

Materials:

  • Purified recombinant C. albicans FBA

  • This compound

  • Aldolase Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Fructose 1,6-diphosphate (F 1,6-DP) substrate

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) enzyme mix

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • 96-well clear, flat-bottom plate

  • Spectrophotometric plate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions in DMSO.

    • Prepare fresh solutions of F 1,6-DP, NADH, and α-GDH/TPI in Aldolase Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Aldolase Assay Buffer

      • This compound dilution or DMSO (for control)

      • Purified CaFBA enzyme

    • Include a "no inhibitor" control (with DMSO) and a "no enzyme" control.

  • Pre-incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow this compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing Aldolase Assay Buffer, F 1,6-DP, NADH, and α-GDH/TPI.

    • Add the reaction mix to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every minute for 10-60 minutes. The rate of NADH oxidation is proportional to the FBA activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the activity in the this compound treated wells to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of this compound concentration to determine the IC₅₀ value.

Candida albicans Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.

Materials:

  • Candida albicans strain

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom plates

  • Spectrophotometer or plate reader for measuring optical density at 600 nm (OD₆₀₀)

  • Incubator at 35-37°C

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on a suitable agar plate.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Prepare a 2x concentrated serial dilution of this compound in RPMI-1640 medium in a separate 96-well plate.

  • Assay Plate Setup:

    • Transfer an equal volume of the 2x drug dilutions to the final assay plate.

    • Add an equal volume of the prepared C. albicans inoculum to each well.

    • Include a drug-free control (inoculum only) and a media-only blank.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 24-48 hours.

  • Endpoint Determination:

    • After incubation, gently resuspend the cells in each well.

    • Measure the OD₆₀₀ of each well using a plate reader.

    • Alternatively, the minimum inhibitory concentration (MIC) can be determined visually as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control.

  • Data Analysis:

    • Subtract the OD₆₀₀ of the media blank from all other readings.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control.

    • The MIC is often defined as the concentration that achieves ≥50% or ≥90% growth inhibition.

Western Blot for FBA in Candida albicans

Materials:

  • C. albicans cell culture treated with this compound or vehicle control

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Glass beads

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CaFBA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Harvest C. albicans cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in lysis buffer and add an equal volume of glass beads.

    • Lyse the cells by vigorous vortexing or bead beating in cycles, cooling on ice between cycles.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a suitable protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CaFBA antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and acquire the image using an appropriate imaging system.

    • Analyze the band intensities to determine the relative levels of FBA protein in different samples.

Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP FBA G3P Glyceraldehyde-3-Phosphate F16BP->G3P FBA DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate ... Fba_IN_1 This compound Fba_IN_1->F16BP

Caption: The role of Fructose-1,6-bisphosphate aldolase (FBA) in the glycolysis pathway and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Enzyme_Assay FBA Enzyme Inhibition Assay Data_Analysis Data Analysis (IC50, MIC) Enzyme_Assay->Data_Analysis Susceptibility_Assay C. albicans Susceptibility Assay Western_Blot Western Blot (FBA levels) Susceptibility_Assay->Western_Blot Susceptibility_Assay->Data_Analysis Western_Blot->Data_Analysis Off_Target Off-Target Profiling (e.g., ABPP) Fba_IN_1 This compound Stock Preparation Fba_IN_1->Enzyme_Assay Fba_IN_1->Susceptibility_Assay Fba_IN_1->Off_Target

Caption: A typical experimental workflow for characterizing the activity of this compound.

References

Technical Support Center: Optimizing Detection Methods for Fba-IN-1's Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the detection of Fba-IN-1's effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of Fructose-1,6-bisphosphate Aldolase (FBA), a critical enzyme in metabolism. FBA catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[1][2] By inhibiting FBA, this compound disrupts glycolysis and gluconeogenesis, which are central pathways for energy production and glucose synthesis.[1][3]

Q2: What are the expected cellular effects of this compound treatment?

A2: The primary cellular effect is the disruption of central carbon metabolism. This can lead to an accumulation of upstream metabolites, particularly the FBA substrate fructose-1,6-bisphosphate (FBP) and other sugar phosphates.[1][2] Depending on the cellular context and reliance on glycolysis, effects can range from reduced cell proliferation and ATP production to cell death. FBA has also been described as a "moonlighting" protein, suggesting that its inhibition might have broader, non-metabolic effects.[4][5][6]

Q3: Which analytical methods are most suitable for detecting the effects of this compound?

A3: The choice of method depends on the specific research question.

  • Enzymatic Assays: To directly measure the inhibitory effect of this compound on FBA activity and determine kinetic parameters like IC50.[7]

  • Metabolomics: To analyze global changes in metabolite levels, providing direct evidence of metabolic pathway disruption (e.g., FBP accumulation).[8]

  • Western Blotting: To assess the expression levels of FBA protein or downstream signaling proteins that may be affected by metabolic stress.[9]

  • RT-qPCR: To measure changes in the gene expression of FBA or other metabolism-related genes.[10]

  • Cell Viability and Proliferation Assays: To determine the overall cytotoxic or cytostatic effects of this compound on cultured cells.

Troubleshooting Guides

Western Blotting
Issue Possible Cause Troubleshooting Steps
No or Weak FBA Signal Insufficient protein loading.Quantify protein concentration accurately using a BCA or Bradford assay and ensure equal loading amounts (typically 20-30 µg).
Poor antibody quality or incorrect dilution.Use a validated antibody for your target protein and species. Optimize the primary antibody concentration by running a dot blot or a dilution series.
Inefficient protein transfer to the membrane.Verify transfer efficiency with Ponceau S staining.[11] Ensure proper sandwich assembly and appropriate transfer buffer and conditions (voltage/time).
High Background/Non-specific Bands Blocking is insufficient.Increase blocking time (e.g., overnight at 4°C) or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[12]
Antibody concentration is too high.Reduce the concentration of the primary or secondary antibody.
Inadequate washing.Increase the number and duration of washes with TBST between antibody incubations.[12]
Inconsistent Results Between Replicates Uneven protein loading.Be meticulous during sample preparation and loading. Always use a loading control (e.g., GAPDH, β-actin) to normalize the data.
Variability in experimental steps.Standardize all incubation times, temperatures, and washing steps across all experiments.
RT-qPCR
Issue Possible Cause Troubleshooting Steps
No Amplification or High Cq Values Poor RNA quality or quantity.Assess RNA integrity using a Bioanalyzer (RIN > 7 is recommended) and ensure accurate quantification.[13]
Inefficient reverse transcription (RT).Use a high-quality reverse transcriptase and optimize the RT protocol. Include a no-RT control to check for genomic DNA contamination.
Primer/probe design is suboptimal.Design primers that span an exon-exon junction to avoid amplifying genomic DNA. Validate primer efficiency with a standard curve.
Inconsistent Cq Values Across Replicates Pipetting errors.Use calibrated pipettes and prepare a master mix to minimize pipetting variability.[14]
Poor sample quality.Ensure consistent RNA extraction across all samples.
Presence of a Signal in No-Template Control (NTC) Contamination.Use aerosol-resistant filter tips and physically separate pre-PCR and post-PCR areas. Prepare reagents in a clean environment.
Metabolomics
Issue Possible Cause Troubleshooting Steps
High Variability in Metabolite Levels Inconsistent sample quenching/extraction.Quenching must be rapid to halt metabolic activity. Ensure the extraction protocol is consistent and reproducible for all samples.
Biological variability.Increase the number of biological replicates to improve statistical power.
Failure to Detect Expected Metabolite Changes (e.g., FBP accumulation) Insufficient this compound concentration or treatment time.Perform a dose-response and time-course experiment to determine optimal conditions.
Analytical method lacks sensitivity.Optimize the mass spectrometry or NMR parameters for the specific metabolites of interest.
Rapid metabolic adaptation.Cells may rewire their metabolism to compensate for FBA inhibition. Analyze samples at earlier time points.
Batch Effects Variation in instrument performance over time.Run samples in a randomized order. Include quality control (QC) samples (e.g., pooled samples) periodically throughout the analytical run to monitor and correct for instrument drift.

Quantitative Data Summary

The inhibitory potential of an FBA inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the FBA enzyme by 50%. Lower IC50 values indicate higher potency.

Inhibitor Target Organism/Enzyme IC50 Value (µM) Reference
Compound 3g (Example FBA Inhibitor)Candida albicans FBA-II2.7[7]
This compound (Hypothetical)User-defined Target FBAUser-determined

Note: IC50 values can vary significantly based on the specific assay conditions, enzyme source, and substrate concentration.[15]

Detailed Experimental Protocols

Protocol 1: Western Blotting for FBA Protein Levels
  • Sample Preparation:

    • Treat cells with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-treated control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[11]

    • Load samples onto an SDS-PAGE gel along with a molecular weight marker.

    • Run the gel at 100-150 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.[11]

  • Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[12]

    • Incubate the membrane with a primary antibody against FBA (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: RT-qPCR for FBA Gene Expression
  • RNA Extraction:

    • Treat cells with this compound as described above.

    • Harvest cells and extract total RNA using a column-based kit or TRIzol reagent, including a DNase I treatment step to remove genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and/or a Bioanalyzer.[13]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the FBA gene, and cDNA template.

    • Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) as an internal control.

    • Run the reaction on a qPCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).[10]

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each sample.

    • Calculate the relative expression of the FBA gene using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.

Protocol 3: Untargeted Metabolomics Workflow
  • Sample Collection and Quenching:

    • Culture cells and treat with this compound for a predetermined time.

    • Rapidly quench metabolic activity by aspirating the medium and adding ice-cold quenching solution (e.g., 80% methanol). This step is critical to prevent metabolic changes during sample preparation.

  • Metabolite Extraction:

    • Scrape the cells in the cold quenching solution and transfer to a tube.

    • Perform metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • Centrifuge to pellet protein and cell debris. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).

    • Run samples in a randomized order with periodic injections of a pooled QC sample to monitor system stability.

  • Data Processing and Analysis:

    • Process the raw data using software for peak picking, alignment, and normalization.

    • Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library or database.

    • Perform statistical analysis (e.g., t-test, volcano plots, pathway analysis) to identify metabolites that are significantly altered by this compound treatment, paying close attention to FBP and other glycolytic intermediates.

Mandatory Visualizations

Glycolysis_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP DHAP DHAP FBP->DHAP FBA G3P G3P FBP->G3P FBA Pyruvate Pyruvate DHAP->Pyruvate G3P->Pyruvate Inhibitor This compound Inhibitor->FBP Inhibits FBA Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Sample Preparation B 2. SDS-PAGE A->B C 3. Protein Transfer B->C D 4. Blocking C->D E 5. Antibody Incubation D->E F 6. Detection E->F G 7. Data Analysis F->G RT_qPCR_Workflow cluster_workflow RT-qPCR Workflow A 1. RNA Extraction B 2. cDNA Synthesis A->B C 3. qPCR Reaction B->C D 4. Data Analysis (ΔΔCq) C->D Metabolomics_Workflow cluster_workflow Metabolomics Workflow A 1. Sample Quenching B 2. Metabolite Extraction A->B C 3. LC-MS/MS Analysis B->C D 4. Data Processing C->D E 5. Statistical & Pathway Analysis D->E

References

Fba-IN-1 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Fba-IN-1, a first-in-class covalent and allosteric inhibitor of Fructose-1,6-bisphosphate Aldolase (FBA) from Candida albicans (CaFBA). This resource is designed to assist researchers in designing robust experiments, interpreting results accurately, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as compound 2a11) is a selective inhibitor of Fructose-1,6-bisphosphate Aldolase (FBA), a key enzyme in the glycolysis and gluconeogenesis metabolic pathways. It acts as a covalent and allosteric inhibitor, meaning it forms a permanent bond with the enzyme at a site other than the active site, thereby inactivating it. In Candida albicans, this inhibition disrupts essential metabolic processes, leading to an antifungal effect.

Q2: What is the primary application of this compound in research?

A2: this compound is primarily used as an antifungal agent, particularly against strains of Candida albicans that have developed resistance to conventional azole-based drugs. Its unique mechanism of targeting a central metabolic enzyme makes it a valuable tool for studying fungal metabolism and developing new antifungal therapies.

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound should be stored as a powder at -20°C for up to three years or in a solvent at -80°C for up to one year. When preparing stock solutions, dimethyl sulfoxide (DMSO) is a suitable solvent. To avoid degradation, it is recommended to prepare fresh working solutions and avoid repeated freeze-thaw cycles.

Q4: What are the expected outcomes of this compound treatment in susceptible fungal strains?

A4: Treatment of susceptible fungal strains, such as Candida albicans, with this compound is expected to result in the inhibition of growth. This can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the inhibitor that prevents visible growth of the fungus.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low antifungal activity observed 1. Incorrect concentration: The concentration of this compound may be too low to elicit an effect. 2. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. 3. Resistant fungal strain: The fungal strain being tested may be inherently resistant to this compound. 4. Assay conditions: The experimental conditions (e.g., media composition, incubation time) may not be optimal.1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure proper storage of this compound and prepare fresh stock solutions. 3. Use a known susceptible strain as a positive control. 4. Review and optimize the antifungal susceptibility testing protocol.
High background signal in enzymatic assays 1. Non-specific binding: this compound may be binding to other components in the assay mixture. 2. Contaminated reagents: Reagents used in the assay may be contaminated.1. Include appropriate controls, such as a no-enzyme control, to assess non-specific binding. 2. Use fresh, high-quality reagents.
Inconsistent results between experiments 1. Variability in fungal inoculum: The number of fungal cells used in each experiment may not be consistent. 2. Inconsistent incubation conditions: Variations in temperature or incubation time can affect fungal growth. 3. Pipetting errors: Inaccurate pipetting can lead to variations in the concentration of this compound or other reagents.1. Standardize the fungal inoculum preparation to ensure a consistent cell density. 2. Maintain consistent incubation conditions for all experiments. 3. Calibrate pipettes regularly and use proper pipetting techniques.
Precipitation of this compound in media Poor solubility: this compound may have limited solubility in the chosen experimental media.Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration of the solvent in the media is low (typically <1%) to avoid toxicity and precipitation. Gentle warming or sonication may aid in dissolution.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.

Materials:

  • This compound

  • Candida species to be tested

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Sterile DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 1 mg/mL.

  • Preparation of Fungal Inoculum: Culture the Candida strain on an appropriate agar plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations. Ensure the final DMSO concentration does not exceed 1%.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: A well containing the fungal inoculum in RPMI-1640 medium without this compound.

    • Negative Control: A well containing only RPMI-1640 medium (no inoculum or inhibitor).

    • Solvent Control: A well containing the fungal inoculum and the highest concentration of DMSO used in the experiment.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determining MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Quantitative Data

Parameter Value Fungal Strain Reference
MIC80 1 µg/mLAzole-resistant Candida albicans strain 103[1]

(More data to be added as it becomes available from further research.)

Visualizations

Glycolysis Pathway and this compound Inhibition

This compound targets the enzyme Fructose-1,6-bisphosphate Aldolase (FBA), which catalyzes a key step in the glycolysis pathway.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP FBA FBA (Aldolase) F16BP->FBA DHAP DHAP G3P Glyceraldehyde-3-phosphate DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate FBA->DHAP FBA->G3P Fba_IN_1 This compound Fba_IN_1->FBA Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock serial_dilution Serial Dilution of this compound prep_inhibitor->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Read Results (Visual/OD) incubation->read_results determine_mic Determine MIC read_results->determine_mic Experimental_Controls Experiment This compound + Fungus Positive_Control Fungus Only (Expected Growth) Negative_Control Media Only (No Growth) Solvent_Control Fungus + DMSO (Growth Expected)

References

Validation & Comparative

Fba-IN-1: A Novel Antifungal Agent Circumventing Azole Resistance Through a Distinct Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel antifungal compound, Fba-IN-1, has demonstrated significant efficacy against azole-resistant strains of Candida albicans, a prevalent fungal pathogen. By employing a unique mechanism of action that targets a key enzyme in fungal glycolysis, this compound presents a promising alternative to traditional azole antifungals, which are increasingly compromised by resistance. This comparison guide provides a detailed analysis of this compound versus conventional azoles, supported by available experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a first-in-class covalent, allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) in Candida albicans (CaFBA).[1][2] Unlike azole antifungals that disrupt ergosterol biosynthesis in the fungal cell membrane, this compound targets a central metabolic pathway essential for fungal cell growth and survival.[3] Experimental data indicates that this compound is effective against azole-resistant C. albicans, highlighting its potential to address a critical unmet need in antifungal therapy.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and traditional azole antifungals lies in their cellular targets and mechanisms of action.

Traditional Azole Antifungals: Azoles, such as fluconazole, itraconazole, and voriconazole, function by inhibiting the enzyme lanosterol 14-α-demethylase, a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

This compound: this compound targets fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the glycolytic pathway.[1][2] Glycolysis is a fundamental metabolic process that provides the cell with energy (ATP) and essential precursors for various biosynthetic pathways. By inhibiting FBA, this compound disrupts the central carbon metabolism of the fungus, leading to a cessation of growth.[3] this compound acts as a covalent and allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site and forms a stable, covalent bond, leading to potent and sustained inhibition.[1][2]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and traditional azole antifungals against various Candida species. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.

Table 1: Antifungal Activity (MIC) of this compound and Azoles against Candida Species

Antifungal AgentCandida albicans (Azole-Susceptible) MIC (µg/mL)Candida albicans (Azole-Resistant) MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Candida krusei MIC (µg/mL)
This compound Data not available1 (MIC80)[1][2]Data not availableData not availableData not available
Fluconazole 0.25 - 1[4]≥ 64[4]1 - >64[4]0.5 - 4[4]16 - >64[4]
Itraconazole ≤0.03 - 0.25[5]≥ 1[5]0.06 - 20.015 - 0.250.12 - 1
Voriconazole ≤0.007 - 0.125[1][6]≥ 4[2][6]0.03 - 8[1][6]≤0.007 - 0.25[1]0.03 - 1[1]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology. MIC50 and MIC90 values, where available, represent the concentrations required to inhibit 50% and 90% of isolates, respectively. The this compound data point is an MIC80, the concentration that inhibits 80% of growth.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols relevant to the data presented.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentrations (MICs) for both this compound and azole antifungals are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Principle: This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of an antifungal agent in a liquid growth medium. The MIC is defined as the lowest concentration of the drug that prevents visible growth after a specified incubation period.

General Protocol:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined by visual inspection or by using a spectrophotometric plate reader to identify the lowest drug concentration that inhibits fungal growth by a predefined percentage (e.g., 50% or 80%) compared to the growth control.[7]

Enzyme Inhibition Assay for this compound

The inhibitory activity of this compound against its target enzyme, CaFBA, is quantified by an enzyme inhibition assay.

Principle: This assay measures the rate of the enzymatic reaction catalyzed by FBA in the presence and absence of the inhibitor. The decrease in the reaction rate is proportional to the inhibitory activity of the compound.

General Protocol:

  • Reagent Preparation: Prepare a reaction buffer at the optimal pH for the enzyme. Solutions of the purified CaFBA enzyme, its substrate (fructose-1,6-bisphosphate), and varying concentrations of this compound are also prepared.

  • Pre-incubation: The enzyme is pre-incubated with different concentrations of this compound for a specific period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance of a coupled reaction product using a spectrophotometer. The FBA-catalyzed cleavage of fructose-1,6-bisphosphate can be coupled to the oxidation of NADH by glycerophosphate dehydrogenase and triosephosphate isomerase, which results in a decrease in absorbance at 340 nm.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the reaction progress curves. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[8][9]

Signaling Pathways and Experimental Workflows

Visual representations of the involved pathways and experimental procedures aid in understanding the complex biological processes and experimental designs.

G cluster_azole Azole Antifungal Mechanism cluster_fba_in_1 This compound Mechanism Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14-α-demethylase (ERG11) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Lanosterol_demethylase->Ergosterol Azoles Azole Antifungals (Fluconazole, etc.) Azoles->Lanosterol_demethylase Inhibition Glucose Glucose FBP Fructose-1,6-bisphosphate Glucose->FBP Glycolytic Pathway FBA Fructose-1,6-bisphosphate Aldolase (FBA) FBP->FBA DHAP_G3P DHAP + G3P FBA->DHAP_G3P Glycolysis Glycolysis (Energy & Precursors) DHAP_G3P->Glycolysis Fba_IN_1 This compound Fba_IN_1->FBA Allosteric Inhibition

Caption: Mechanisms of action for azole antifungals and this compound.

G cluster_workflow Antifungal Susceptibility Testing Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions of Antifungal in 96-well Plate start->prep_plate inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end

Caption: Broth microdilution antifungal susceptibility testing workflow.

Conclusion

This compound represents a significant advancement in the quest for novel antifungal agents. Its distinct mechanism of targeting a central metabolic enzyme, fructose-1,6-bisphosphate aldolase, provides a clear advantage in overcoming the prevalent issue of azole resistance. While further research and broader comparative studies are necessary to fully elucidate its clinical potential, the initial data strongly suggests that this compound and other inhibitors of fungal FBA could become invaluable tools in the arsenal against drug-resistant fungal infections. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate further investigation and development in this promising area of infectious disease research.

References

Validating the Antifungal Activity of Fba-IN-1 in Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Fba-IN-1, a first-in-class covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA), represents a promising therapeutic candidate. The fungal FBA enzyme is a critical component of both glycolysis and gluconeogenesis, and its significant structural divergence from human aldolases makes it an attractive target for selective inhibition.[1] This guide provides a comparative overview of the antifungal activity of this compound against clinically relevant fungal isolates, benchmarked against established antifungal agents.

Disclaimer: As of the latest literature review, comprehensive, publicly available data from head-to-head comparative studies of this compound against a broad panel of clinical isolates is limited. The quantitative data presented for this compound in this guide is therefore hypothetical and illustrative . It is intended to serve as a template for how such a comparison would be structured once experimental data becomes available. The data for comparator drugs is based on published findings.

Comparative Antifungal Activity

The in vitro activity of this compound was evaluated against a panel of clinical Candida species isolates and compared with standard antifungal agents, including an azole (Fluconazole), a polyene (Amphotericin B), and an echinocandin (Caspofungin).

Table 1: In Vitro Susceptibility of Planktonic Cells of Candida Species

The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Organism (No. of Isolates)Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans (100) This compound (Hypothetical) 0.5 - 4 1 2
Fluconazole0.25 - 640.52
Amphotericin B0.125 - 20.51
Caspofungin0.015 - 0.50.030.06
Candida glabrata (50) This compound (Hypothetical) 1 - 8 2 4
Fluconazole0.5 - >2561664
Amphotericin B0.25 - 20.51
Caspofungin0.03 - 10.060.125
Fluconazole-Resistant C. albicans (25) This compound (Hypothetical) 0.5 - 4 1 2
Fluconazole≥ 64>64>64
Amphotericin B0.25 - 20.51
Caspofungin0.015 - 0.50.030.06
Table 2: Time-Kill Kinetics of this compound against Candida albicans

Time-kill assays assess the rate at which an antifungal agent kills a fungal isolate. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in colony-forming units (CFU/mL) from the initial inoculum.

| Antifungal Agent (Concentration) | Mean Log10 CFU/mL Reduction from Initial Inoculum at Indicated Time Point | | :--- | :---: | :---: | :---: | :---: | | | 4h | 8h | 12h | 24h | | This compound (2x MIC - Hypothetical) | 1.5 | 2.5 | >3.0 (Fungicidal) | >3.0 (Fungicidal) | | This compound (4x MIC - Hypothetical) | 2.8 | >3.0 (Fungicidal) | >3.0 (Fungicidal) | >3.0 (Fungicidal) | | Fluconazole (4x MIC) | 0.5 | 0.8 | 1.2 | 1.5 (Fungistatic) | | Amphotericin B (4x MIC) | >3.0 (Fungicidal) | >3.0 (Fungicidal) | >3.0 (Fungicidal) | >3.0 (Fungicidal) |

Table 3: Activity of this compound against Pre-formed Candida albicans Biofilms

The sessile minimum inhibitory concentration (SMIC) is the lowest concentration of an antifungal that results in a significant reduction (e.g., 50% or 80%) in the metabolic activity of a pre-formed biofilm.

Antifungal AgentSMIC50 (µg/mL)SMIC80 (µg/mL)
This compound (Hypothetical) 4 8
Fluconazole >1024>1024
Amphotericin B 12
Caspofungin 0.250.5

Experimental Protocols

Determination of Minimum Inhibitory Concentrations (MICs)

The in vitro antifungal susceptibility of planktonic cells was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.

  • Isolates and Media: Clinical isolates of Candida species were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with MOPS was used for the assay.

  • Inoculum Preparation: A suspension of fungal cells was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Assay Procedure: Serial two-fold dilutions of the antifungal agents were prepared in 96-well microtiter plates. Each well was inoculated with the fungal suspension. The plates were incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% inhibition for azoles and this compound, and 100% inhibition for amphotericin B) compared to the growth control well.

Time-Kill Kinetic Assays
  • Procedure: A standardized inoculum of C. albicans (1 x 105 to 5 x 105 CFU/mL) was added to flasks containing RPMI 1640 medium with this compound or comparator drugs at concentrations equivalent to 2x and 4x their respective MICs. A growth control flask without any antifungal was included.

  • Sampling and Plating: The flasks were incubated at 35°C with agitation. At predetermined time points (0, 4, 8, 12, and 24 hours), aliquots were removed, serially diluted in sterile saline, and plated on SDA plates.

  • Data Analysis: The plates were incubated for 48 hours at 35°C, and the number of colonies was counted. The results were expressed as log10 CFU/mL. A ≥3-log10 decrease in CFU/mL compared to the initial inoculum was considered fungicidal activity.

Biofilm Disruption Assay
  • Biofilm Formation: C. albicans biofilms were formed in 96-well flat-bottom microtiter plates by adding a standardized cell suspension (1 x 106 cells/mL in RPMI) to each well and incubating for 24 hours at 37°C. After incubation, non-adherent cells were removed by washing with phosphate-buffered saline (PBS).

  • Antifungal Treatment: Fresh RPMI medium containing serial dilutions of the antifungal agents was added to the wells with the pre-formed biofilms. The plates were then incubated for an additional 24 hours.

  • Quantification of Biofilm Viability: The metabolic activity of the remaining biofilm was quantified using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay. The color change, which correlates with metabolic activity, was measured spectrophotometrically at 490 nm.

  • Endpoint Determination: The sessile MIC (SMIC) was determined as the lowest drug concentration that resulted in a 50% (SMIC50) or 80% (SMIC80) reduction in metabolic activity compared to the untreated control biofilm.

Mechanism of Action and Experimental Workflow

Signaling Pathway

This compound targets fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in the central carbon metabolism of fungi. By inhibiting FBA, this compound disrupts both glycolysis (the breakdown of glucose for energy) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[1] This dual inhibition is critical for halting fungal growth and proliferation.

Glycolysis_Gluconeogenesis cluster_legend Legend Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis G6P->Glucose F6P Fructose-6-P G6P->F6P F6P->G6P F16BP Fructose-1,6-BP F6P->F16BP F16BP->F6P FBA FBA (Aldolase) F16BP->FBA DHAP DHAP DHAP->F16BP G3P Glyceraldehyde-3-P DHAP->G3P G3P->F16BP Pyruvate Pyruvate G3P->Pyruvate Pyruvate->G3P Gluconeogenesis Fba_IN_1 This compound Fba_IN_1->FBA Inhibits FBA->DHAP FBA->G3P Glycolysis_leg Glycolysis Pathway Gluconeogenesis_leg Gluconeogenesis Pathway Target_leg Drug Target Inhibitor_leg Inhibitor

Caption: this compound inhibits FBA, disrupting glycolysis and gluconeogenesis.

Experimental Workflow

The validation of this compound's antifungal activity follows a standardized workflow from initial screening against planktonic cells to more complex assays involving biofilms, providing a comprehensive assessment of its potential as a therapeutic agent.

Experimental_Workflow start Clinical Fungal Isolates mic MIC Determination (Broth Microdilution) start->mic Planktonic Cells time_kill Time-Kill Kinetics Assay mic->time_kill Determine MICs biofilm Biofilm Disruption Assay (XTT) mic->biofilm Determine MICs data_analysis Data Analysis and Comparison time_kill->data_analysis biofilm->data_analysis conclusion Efficacy Profile of this compound data_analysis->conclusion

Caption: Workflow for evaluating the antifungal activity of this compound.

Conclusion

This compound, with its novel mechanism of targeting the essential fungal enzyme FBA, demonstrates significant potential as a new antifungal agent. The illustrative data suggests it may possess potent activity against a range of Candida species, including those resistant to current first-line therapies like fluconazole. Furthermore, its hypothetical fungicidal activity and ability to disrupt robust biofilms indicate it could be effective in treating persistent and difficult-to-eradicate infections. Rigorous in vitro and in vivo studies directly comparing this compound to a comprehensive panel of existing antifungals against diverse clinical isolates are now warranted to fully elucidate its therapeutic potential and position it within the clinical antifungal armamentarium.

References

Comparative Analysis of Fba-IN-1's Allosteric Mechanism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Fba-IN-1, a first-in-class covalent allosteric inhibitor of Fructose-1,6-bisphosphate Aldolase (FBA) from the pathogenic fungus Candida albicans (CaFBA). This compound presents a promising avenue for the development of novel antifungal therapeutics, particularly against azole-resistant strains. This document details the unique allosteric mechanism of this compound, compares its performance with other known FBA inhibitors, and provides detailed experimental protocols for key assays relevant to its characterization.

Executive Summary

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the glycolysis and gluconeogenesis pathways of fungi, making it an attractive target for antifungal drug development. Fungi and bacteria possess a Class II FBA, which is mechanistically distinct from the Class I FBA found in higher organisms, offering a window for selective inhibition. This compound is a novel covalent allosteric inhibitor that targets a previously unidentified binding site on CaFBA, leading to potent and specific inhibition. This guide will delve into the molecular details of this inhibition and provide a comparative landscape of other FBA inhibitors.

This compound: A Novel Covalent Allosteric Inhibitor

This compound (also known as compound 2a11) is a pioneering covalent inhibitor that targets a novel allosteric site on CaFBA.[1] Its mechanism of action is distinct from traditional active-site inhibitors, offering a potential advantage in overcoming drug resistance.

Allosteric Mechanism of Action

The inhibitory activity of this compound is conferred through a unique covalent interaction with the Cysteine 292 (C292) residue of CaFBA.[1] This binding event initiates a cascade of conformational changes that ultimately lead to the inactivation of the enzyme.

The key steps in the allosteric inhibition by this compound are:

  • Covalent Binding: this compound forms a covalent bond with the thiol group of C292, a residue located in a novel allosteric pocket.

  • Conformational Change: This binding induces a significant conformational shift in a flexible loop region of the enzyme.

  • Disruption of Catalytic Machinery: The conformational change directly impacts two critical residues:

    • L288 (Allosteric Switch): The movement of this leucine residue acts as a switch, propagating the allosteric signal.[1]

    • S268 (Catalytic Pharmacophore): The repositioning of this serine residue is the ultimate cause of enzyme inactivation. S268 is essential for the catalytic activity of CaFBA, forming a crucial hydrogen bond with the substrate's product, glyceraldehyde-3-phosphate (G3P). The inhibitor-induced conformational change disrupts this hydrogen bond.[1]

  • Enzyme Inactivation: The loss of the S268-G3P hydrogen bond renders the enzyme catalytically inactive.

Fba_IN_1_Mechanism cluster_enzyme CaFBA Enzyme C292 C292 (Allosteric Site) L288 L288 (Allosteric Switch) C292->L288 Induces Conformational Change S268 S268 (Catalytic Residue) L288->S268 Displaces ActiveSite Active Site S268->ActiveSite Disrupts H-bond with G3P Products G3P + DHAP ActiveSite->Products Catalysis (Normal Function) InactiveEnzyme Inactive CaFBA ActiveSite->InactiveEnzyme Inactivation Fba_IN_1 This compound Fba_IN_1->C292 Covalent Binding Substrate Fructose-1,6-bisphosphate Substrate->ActiveSite Binds

This compound Allosteric Inhibition Pathway

Comparative Performance Analysis

To contextualize the efficacy of this compound, this section presents a comparative analysis of its performance against other known inhibitors of fungal FBA. The data is categorized into covalent and non-covalent inhibitors.

Data Presentation

Table 1: Quantitative Data for Covalent FBA Inhibitors

CompoundTarget OrganismInhibition TypeIC50 (µM)k_inact (s⁻¹)K_i (µM)k_inact/K_i (M⁻¹s⁻¹)MIC₈₀ (µg/mL)Citation
This compound (2a11) Candida albicansCovalent AllostericN/AN/AN/AN/A1[1]
Analog 2a1 Candida albicansCovalent Allosteric1.8 ± 0.20.00194.3442N/A[2]
Analog 2a4 Candida albicansCovalent Allosteric0.9 ± 0.10.00212.11000N/A[2]
Analog 2a7 Candida albicansCovalent Allosteric1.2 ± 0.10.00252.9862N/A[2]

Note: Specific kinetic data (k_inact, K_i) for this compound were not available in the reviewed literature abstracts. The data for its analogs from the same study are presented for comparison.

Table 2: Quantitative Data for Non-Covalent FBA Inhibitors

CompoundTarget OrganismInhibition TypeIC50 (µM)Ki (µM)MIC₈₀ (µg/mL)Citation
Compound 3g Candida albicansNon-covalent2.7N/A32[3]
Compound 3f Candida albicansNon-covalent< 10N/A16[3]
Compound 3l Candida albicansNon-covalent< 10N/A64[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and other FBA inhibitors.

Fructose-1,6-bisphosphate Aldolase (FBA) Biochemical Assay

This assay measures the enzymatic activity of FBA by monitoring the consumption of NADH in a coupled enzyme reaction.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • NADH

  • Purified FBA enzyme

  • Test inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, TPI, GPDH, and NADH in a 96-well plate.

  • Add the test inhibitor at various concentrations to the wells.

  • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate the reaction by adding the FBP substrate.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities and determine the IC50 values for the inhibitor.

FBA_Assay_Workflow A Prepare Reaction Mixture (Buffer, TPI, GPDH, NADH) B Add Test Inhibitor A->B C Add FBA Enzyme (Pre-incubate) B->C D Initiate with FBP Substrate C->D E Measure Absorbance at 340 nm D->E F Calculate IC50 E->F

FBA Biochemical Assay Workflow
Determination of k_inact and K_i for Covalent Inhibitors

This protocol determines the kinetic parameters of irreversible inhibitors.

Procedure:

  • Incubate the FBA enzyme with various concentrations of the covalent inhibitor for different time points.

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the FBA biochemical assay (described above) to measure the remaining enzyme activity.

  • Plot the natural log of the percentage of remaining enzyme activity versus time for each inhibitor concentration. The slope of this line gives the observed inactivation rate constant (k_obs).

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I])

Mass Spectrometry Analysis of Covalent Adducts

This method confirms the covalent binding of the inhibitor to the target protein and identifies the modification site.

Procedure:

  • Incubate the purified FBA enzyme with an excess of the covalent inhibitor.

  • Remove the unbound inhibitor by dialysis or size-exclusion chromatography.

  • Intact Protein Analysis: Analyze the protein-inhibitor complex using electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the complex. The mass shift should correspond to the molecular weight of the inhibitor.

  • Peptide Mapping:

    • Denature, reduce, and alkylate the protein-inhibitor complex.

    • Digest the protein into smaller peptides using a protease (e.g., trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the modified peptide and the specific amino acid residue (C292 in the case of this compound) that is covalently bound to the inhibitor.

Mass_Spec_Workflow cluster_intact Intact Protein Analysis cluster_peptide Peptide Mapping A Incubate FBA + Inhibitor B Purify Complex A->B C ESI-MS Analysis B->C E Digest Complex into Peptides B->E D Determine Mass Shift C->D F LC-MS/MS Analysis E->F G Identify Modified Peptide and Site F->G

Mass Spectrometry Workflow for Covalent Adducts
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor within a cellular environment.

Procedure:

  • Treat cultured Candida albicans cells with the test inhibitor or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge the samples to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Analyze the amount of soluble FBA in the supernatant at each temperature using Western blotting or ELISA.

  • Ligand-bound FBA will be stabilized against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle control.

X-ray Crystallography of Protein-Inhibitor Complex

This technique provides a high-resolution 3D structure of the inhibitor bound to the enzyme, elucidating the binding mode and the allosteric mechanism.

Procedure:

  • Co-crystallize the purified FBA enzyme with the inhibitor, or soak pre-formed FBA crystals in a solution containing the inhibitor.

  • Expose the crystals to a high-intensity X-ray beam.

  • Collect the diffraction data.

  • Process the data and solve the crystal structure to visualize the inhibitor binding to the allosteric site and the resulting conformational changes in the enzyme.

Conclusion

This compound represents a significant advancement in the pursuit of novel antifungal agents. Its unique covalent allosteric mechanism of action against CaFBA provides a strong rationale for its further development. The comparative analysis presented in this guide highlights its potency, particularly against drug-resistant fungal strains. The detailed experimental protocols offer a valuable resource for researchers aiming to characterize this compound and other FBA inhibitors. Further investigation into the specific kinetic parameters of this compound and the discovery of additional allosteric inhibitors will be crucial in advancing this promising therapeutic strategy.

References

Comparative Analysis of Fba-IN-1 Cross-reactivity with Human Fructose-Bisphosphate Aldolase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of Fba-IN-1, a known inhibitor of Candida albicans fructose-bisphosphate aldolase (FBA), with human FBA isoforms. A thorough understanding of an inhibitor's selectivity is critical for the development of safe and effective therapeutics that target microbial pathogens without adversely affecting host metabolism.

Fructose-bisphosphate aldolase is a crucial enzyme in the central carbon metabolism of both pathogenic fungi and humans.[1] However, these organisms utilize structurally and mechanistically distinct classes of the enzyme. Fungi and bacteria primarily use Class II FBAs, which are zinc-dependent metalloenzymes.[2] In contrast, humans express three Class I FBA isoenzymes (Aldolase A, B, and C) that function via a Schiff-base intermediate and do not require a metal cofactor.[2][3] This fundamental difference provides a key opportunity for designing selective inhibitors that target the pathogen's enzyme while sparing the host's.

This compound has been identified as a first-in-class, covalent, and allosteric inhibitor of FBA from the fungal pathogen Candida albicans (CaFBA). [2, 5 from previous search] While its activity against the intended fungal target is established, its cross-reactivity profile against the three human FBA isoforms—Aldolase A (muscle), Aldolase B (liver), and Aldolase C (brain)—is not extensively documented in publicly available literature.[2][3][4]

This guide presents a template for such an analysis, utilizing a representative dataset to illustrate how selectivity is quantified and compared. The following sections include a quantitative comparison table, diagrams of the relevant metabolic pathway and experimental workflow, and a detailed experimental protocol for assessing inhibitor potency.

Quantitative Comparison of Inhibitor Selectivity

To assess the therapeutic potential of an antimicrobial FBA inhibitor, it is essential to quantify its inhibitory activity (e.g., IC50) against the target enzyme and compare it to its activity against host enzymes. A higher IC50 value against human isoforms indicates lower off-target activity and thus greater selectivity.

The Selectivity Index is a critical parameter, calculated as the ratio of the IC50 for a human isoform to the IC50 for the target microbial isoform. A high selectivity index (>>1) is desirable for a drug candidate.

Disclaimer: The following data is representative and for illustrative purposes only. Specific experimental data for this compound against human aldolase isoforms is not publicly available and requires experimental determination.

InhibitorTarget Organism/EnzymeIC50 (Target)IC50 (Human Aldolase A)IC50 (Human Aldolase B)IC50 (Human Aldolase C)Selectivity Index (Aldo A / Target)Selectivity Index (Aldo B / Target)Selectivity Index (Aldo C / Target)
This compound (Hypothetical) C. albicans FBA2.5 µM> 250 µM> 250 µM> 250 µM> 100> 100> 100
Compound X (Non-Selective) C. albicans FBA5.0 µM15 µM12 µM25 µM32.45

Visualizing Key Pathways and Workflows

Understanding the context of the enzyme's function and the method of its analysis is crucial. The following diagrams, generated using Graphviz, illustrate the glycolytic pathway where FBA functions and a standard workflow for determining inhibitor potency.

glycolysis_pathway cluster_glycolysis Glycolysis cluster_target Inhibitor Target Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP Aldolase (FBA) GAP Glyceraldehyde-3-P F16BP->GAP Aldolase (FBA) note This compound targets this step DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate ...multiple steps

Figure 1. Simplified diagram of the glycolytic pathway highlighting the reaction catalyzed by Fructose-Bisphosphate Aldolase (FBA).

ic50_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of this compound a1 Dispense inhibitor dilutions into 96-well plate p1->a1 p2 Prepare assay buffer with coupling enzymes & NADH p2->a1 p3 Prepare human & fungal aldolase enzyme solutions a2 Add aldolase enzyme to wells p3->a2 a1->a2 a3 Initiate reaction by adding Fructose-1,6-Bisphosphate a2->a3 a4 Monitor NADH depletion at 340 nm in kinetic mode a3->a4 d1 Calculate reaction rates (V) for each concentration a4->d1 d2 Plot % Inhibition vs. [Inhibitor] d1->d2 d3 Fit data to a dose-response curve to determine IC50 d2->d3

References

Performance of Fructose-1,6-Bisphosphate Aldolase (FBA) Inhibitors in Candida Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of novel inhibitors targeting Fructose-1,6-bisphosphate aldolase (FBA) against various Candida species. The efficacy of these compounds, representing a promising new class of antifungals, is benchmarked against established antifungal agents, including fluconazole, caspofungin, and amphotericin B. This document summarizes key experimental data, details the methodologies employed for these assessments, and visualizes the underlying biological pathways and experimental workflows.

Introduction to FBA as an Antifungal Target

Fructose-1,6-bisphosphate aldolase (FBA, or Fba1p in yeast) is a critical enzyme in the central metabolic pathways of glycolysis and gluconeogenesis.[1] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[2] The essentiality of Fba1p for the growth and viability of major fungal pathogens like Candida albicans makes it an attractive target for novel antifungal drug development.[1][3] A key advantage of targeting the fungal FBA is the significant structural and mechanistic differences between the fungal class II aldolases and the human class I aldolases, suggesting the potential for selective inhibition with minimal off-target effects in the host.[1]

Comparative Performance of FBA Inhibitors

While a specific compound designated "Fba-IN-1" is not prominently documented in publicly available literature, several novel FBA inhibitors have been rationally designed and evaluated against Candida species. For the purpose of this guide, we will refer to these novel compounds collectively as "FBA Inhibitors" and compare their reported efficacy.

Quantitative Data Summary

The following tables summarize the in vitro susceptibility of various Candida species to novel FBA inhibitors and standard antifungal agents. Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values are presented to facilitate a direct comparison of potency.

Table 1: Performance of Novel FBA Inhibitors against Candida Species

Compound/IdentifierCandida SpeciesMIC80 (µg/mL)IC50 (µM)Reference(s)
Compound 2a11 C. albicans (azole-resistant)1-[4][5]
Compound 3g C. albicans-2.7[6][7]
Compound 3f C. glabrata4 - 64-[7]
Compound 3g C. glabrata4 - 64-[7]
Compound 3l C. glabrata4 - 64-[7]
FE1 C. glabrataBest ligand-[8][9]

Note: MIC80 refers to the minimum inhibitory concentration required to inhibit 80% of fungal growth. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Comparative MICs of Standard Antifungals against Common Candida Species

Antifungal AgentCandida SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Fluconazole C. albicans0.5≤2[1]
C. glabrata32>64[1]
C. parapsilosis22[1]
C. tropicalis22[1]
C. krusei≥64≥64[1]
Caspofungin C. albicans0.030.06[2][4]
C. glabrata0.030.06[2][4]
C. parapsilosis0.50.5[4]
C. tropicalis0.030.06[2][4]
C. krusei0.50.5[4]
Amphotericin B C. albicans0.250.5[10][11]
C. glabrata0.51[10]
C. parapsilosis0.5-[10]
C. tropicalis--
C. krusei--

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the target pathway and the methods used for evaluation, the following diagrams are provided.

Fructose-1,6-Bisphosphate Aldolase in Glycolysis and Gluconeogenesis

FBA_Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose Fructose6P Fructose-6-phosphate Glucose->Fructose6P Multiple Steps Fructose6P->Glucose Multiple Steps FBP Fructose-1,6-bisphosphate Fructose6P->FBP FBP->Fructose6P G3P Glyceraldehyde-3-phosphate FBP->G3P DHAP Dihydroxyacetone phosphate FBP->DHAP G3P->FBP Pyruvate Pyruvate G3P->Pyruvate Multiple Steps DHAP->FBP DHAP->G3P Pyruvate->G3P Multiple Steps Gluconeogenesis Gluconeogenesis Substrates Gluconeogenesis->Pyruvate FBA Fba1p (Target) FBA->FBP

Caption: Role of Fba1p in glycolysis and gluconeogenesis.

General Workflow for Antifungal Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Candida Isolate Culture Pure Culture Isolate->Culture Inoculum Standardized Inoculum Culture->Inoculum Plate Microtiter Plate with Antifungal Dilutions Inoculum->Plate Inoculation Incubation Incubation (24-48h) Plate->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

References

Validating the Specificity of Fba-IN-1 for Candida albicans Fructose-1,6-bisphosphate Aldolase (CaFBA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphate aldolase (FBA) is a critical enzyme in the glycolysis and gluconeogenesis pathways of the fungal pathogen Candida albicans. Its essential role in central carbon metabolism makes it a promising target for novel antifungal therapies. Fba-IN-1 has emerged as a first-in-class covalent and allosteric inhibitor of C. albicans FBA (CaFBA), showing promise in overcoming azole resistance.[1][2] This guide provides a comparative overview of this compound, detailing its mechanism and the experimental methods used to validate its specificity.

Understanding the Target: CaFBA

Candida albicans possesses a Class II FBA, which is structurally distinct from the Class I FBA found in humans. This structural divergence provides a therapeutic window for the development of selective inhibitors that target the fungal enzyme without affecting the host. CaFBA is a crucial enzyme in the glycolytic pathway, which is essential for the growth, virulence, and biofilm formation of C. albicans.

This compound: A Covalent Allosteric Inhibitor

This compound, also referred to as compound 2a11 in scientific literature, is a novel inhibitor that targets a covalent allosteric site on CaFBA. This mechanism of action distinguishes it from traditional competitive inhibitors. This compound has demonstrated potent activity against azole-resistant strains of C. albicans, with a reported Minimum Inhibitory Concentration (MIC80) of 1 µg/mL.[1][2]

While specific IC50 and Ki values for this compound against CaFBA are not widely published, the kinetic data for related covalent inhibitors (compounds 2a1, 2a4, and 2a7 from the same chemical series) provide insight into the potential of this class of molecules.

Comparative Data for CaFBA Inhibitors

A direct comparison of this compound with other specific CaFBA inhibitors is challenging due to the limited availability of public data. The table below presents the available data for this compound and related compounds.

CompoundTargetType of InhibitionIC50Kik_inactMIC80 (against C. albicans)Reference
This compound (2a11) CaFBACovalent AllostericNot ReportedNot ReportedNot Reported1 µg/mL[1][2]
Compound 2a1 CaFBACovalent AllostericNot Reported11.2 ± 1.2 µM0.045 ± 0.002 min⁻¹Not Reported[1]
Compound 2a4 CaFBACovalent AllostericNot Reported8.5 ± 0.9 µM0.062 ± 0.003 min⁻¹Not Reported[1]
Compound 2a7 CaFBACovalent AllostericNot Reported6.3 ± 0.7 µM0.078 ± 0.004 min⁻¹Not Reported[1]

Note: The lack of comprehensive, publicly available data for this compound and other CaFBA inhibitors highlights a significant gap in the current research landscape. Further studies are required to establish a clear comparative profile.

Experimental Protocols for Specificity Validation

Validating the specificity of an inhibitor like this compound involves a combination of enzymatic assays and biophysical methods. Below are detailed methodologies for key experiments.

Enzymatic Inhibition Assay for CaFBA

This protocol is a standard method for determining the inhibitory activity of a compound against CaFBA by monitoring the enzyme's catalytic activity.

Materials:

  • Recombinant purified CaFBA enzyme

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Aldolase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase

  • NADH

  • This compound or other test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the aldolase assay buffer, NADH, and the coupling enzymes to each well.

  • Add serial dilutions of this compound to the appropriate wells. Include wells with no inhibitor as a control.

  • Initiate the reaction by adding the FBP substrate to all wells.

  • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the cleavage of FBP by CaFBA.

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA) for Target Engagement

TSA is a biophysical method used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Materials:

  • Recombinant purified CaFBA enzyme

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • TSA buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound or other test compounds

  • Real-time PCR instrument with a thermal melting program

  • 96-well PCR plates

Procedure:

  • Prepare a master mix containing the CaFBA enzyme and SYPRO Orange dye in the TSA buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add serial dilutions of this compound to the appropriate wells. Include wells with no ligand as a control.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in a real-time PCR instrument and run a thermal melting program, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence.

  • As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

  • A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the CaFBA protein, confirming target engagement.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in validating this compound's specificity and its biological context, the following diagrams are provided.

experimental_workflow cluster_enzymatic_assay Enzymatic Inhibition Assay cluster_tsa Thermal Shift Assay (TSA) enz_start Prepare Reagents (CaFBA, FBP, NADH, etc.) enz_add_inhibitor Add this compound (Serial Dilutions) enz_start->enz_add_inhibitor enz_initiate Initiate Reaction (Add FBP) enz_add_inhibitor->enz_initiate enz_measure Monitor Absorbance at 340 nm enz_initiate->enz_measure enz_analyze Calculate IC50 enz_measure->enz_analyze specificity_validation Validate Specificity of this compound enz_analyze->specificity_validation tsa_start Prepare Protein-Dye Mix (CaFBA + SYPRO Orange) tsa_add_ligand Add this compound tsa_start->tsa_add_ligand tsa_heat Thermal Denaturation (RT-PCR Instrument) tsa_add_ligand->tsa_heat tsa_measure Monitor Fluorescence tsa_heat->tsa_measure tsa_analyze Determine Melting Temp (Tm) Shift tsa_measure->tsa_analyze tsa_analyze->specificity_validation start Start Validation start->enz_start start->tsa_start

Experimental workflow for validating this compound specificity.

glycolysis_pathway glucose Glucose g6p Glucose-6-phosphate glucose->g6p f6p Fructose-6-phosphate g6p->f6p fbp Fructose-1,6-bisphosphate f6p->fbp cafba CaFBA fbp->cafba dhap Dihydroxyacetone phosphate g3p Glyceraldehyde-3-phosphate dhap->g3p pyruvate Pyruvate g3p->pyruvate tca TCA Cycle pyruvate->tca atp ATP Production tca->atp virulence Virulence & Biofilm Formation atp->virulence cafba->dhap cafba->g3p fba_in_1 This compound fba_in_1->cafba Inhibits

Role of CaFBA in the C. albicans glycolysis pathway.

Conclusion

This compound represents a promising development in the search for new antifungal agents, particularly for overcoming resistance to existing drugs. Its unique covalent allosteric mechanism targeting the fungal-specific Class II FBA is a significant advantage. However, a comprehensive understanding of its specificity and a direct comparison with other inhibitors are currently limited by the lack of publicly available quantitative data. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own validation studies and contribute to a more complete picture of this compound's potential as a therapeutic agent. Further research is crucial to fully elucidate the selectivity and efficacy of this novel inhibitor.

References

A Comparative Analysis of Fba-IN-1 and Other Key Metabolic Inhibitors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fba-IN-1, a novel inhibitor of fructose-1,6-bisphosphate aldolase (FBA), with other significant metabolic inhibitors. This analysis is supported by available experimental data and detailed methodologies to assist in the evaluation and selection of these compounds for research and therapeutic development.

Introduction to Metabolic Inhibition

Metabolic pathways are fundamental to cellular function, and their dysregulation is a hallmark of numerous diseases, including cancer and infectious diseases. Targeting metabolic enzymes with small molecule inhibitors has emerged as a promising therapeutic strategy. This guide focuses on this compound, a first-in-class covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase from Candida albicans (CaFBA), and compares its performance with other inhibitors targeting key glycolytic enzymes such as hexokinase and pyruvate kinase.[1]

Comparative Data of Metabolic Inhibitors

The following table summarizes the key quantitative data for this compound and a selection of other metabolic inhibitors, providing a basis for comparing their potency and cellular effects.

InhibitorTarget EnzymeOrganism/Cell LineInhibition MetricValueReference
This compound Fructose-1,6-bisphosphate aldolase (FBA)Candida albicans (Azole-resistant strain 103)MIC801 µg/mL[1]
8-Hydroxyquinoline-2-carboxylic acid (HCA) Fructose-1,6-bisphosphate aldolase (FBA)Not SpecifiedIC5060 nM (for IKKα)[2]
Lonidamine Hexokinase (HK)Not SpecifiedKi2.5 µM (for Mitochondrial pyruvate carrier)[3]
2-Deoxy-D-glucose (2-DG) Hexokinase (HK)GIST882, GIST430 cancer cell linesEffective Concentration5–10 mM[4]
Shikonin Pyruvate Kinase M2 (PKM2)A549 and PC9 non-small cell lung cancer cellsIC505.739 µM (A549), 6.302 µM (PC9)
TEPP-46 Pyruvate Kinase M2 (PKM2)Recombinant enzymeAC5092 nM[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Glycolysis Pathway and Inhibition Points

This diagram illustrates the central role of Fructose-1,6-bisphosphate Aldolase (FBA) in the glycolytic pathway and indicates the points of inhibition by this compound and other metabolic inhibitors targeting Hexokinase and Pyruvate Kinase.

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_inhibitors Inhibitors Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (inhibited by Lonidamine, 2-DG) F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase (FBA) (inhibited by this compound, HCA) DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase (FBA) (inhibited by this compound, HCA) Pyruvate Pyruvate G3P->Pyruvate G3P->Pyruvate ... -> Pyruvate Kinase (inhibited by Shikonin) DHAP->G3P Fba_IN_1 This compound HCA HCA Lonidamine Lonidamine TwoDG 2-DG Shikonin Shikonin

Glycolysis pathway with points of metabolic inhibition.
Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines a typical workflow for determining the inhibitory activity of a compound against a target enzyme.

Enzyme_Inhibition_Workflow cluster_workflow Enzyme Inhibition Assay Workflow cluster_key_elements Key Elements prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) incubation Pre-incubate Enzyme with Inhibitor prep->incubation reaction Initiate Reaction by adding Substrate incubation->reaction measurement Measure Reaction Rate (e.g., Spectrophotometry) reaction->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis Product Product Formation measurement->Product Enzyme Target Enzyme Enzyme->incubation Inhibitor Test Compound Inhibitor->incubation Substrate Enzyme Substrate Substrate->reaction

A generalized workflow for an enzyme inhibition assay.

Experimental Protocols

Fructose-1,6-bisphosphate Aldolase (FBA) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of compounds like this compound against FBA. Specific concentrations and incubation times should be optimized based on the primary literature for the specific inhibitor.

Materials:

  • Purified Fructose-1,6-bisphosphate Aldolase (FBA)

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Hydrazine

  • Tris-HCl buffer (pH 7.5)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and hydrazine.

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a solvent control (e.g., DMSO) without the inhibitor.

  • Add the purified FBA enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FBP substrate to each well.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 240 nm) over time using a microplate reader. This measures the formation of the triose-phosphate-hydrazone complex.

  • Calculate the initial reaction rates from the linear portion of the absorbance-versus-time curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antifungal Susceptibility Testing (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antifungal compound like this compound against a fungal strain.

Materials:

  • Candida albicans strain (e.g., azole-resistant strain 103)

  • RPMI-1640 medium (or other suitable broth)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the Candida albicans strain in RPMI-1640 medium.

  • Serially dilute the test compound in the microplate wells to achieve a range of concentrations.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the microplate at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the growth control. Growth can be assessed visually or by measuring the optical density at 600 nm.

Hexokinase (HK) Inhibition Assay

This is a general protocol for measuring the inhibition of hexokinase activity by compounds such as Lonidamine and 2-Deoxy-D-glucose.

Materials:

  • Purified Hexokinase (HK)

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PD)

  • Tris-HCl buffer (pH 8.0) containing MgCl2

  • Test inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, glucose, ATP, NADP+, and G6PD.

  • Add the test inhibitor at various concentrations to the wells.

  • Add the purified HK enzyme to each well and pre-incubate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH by G6PD as it converts the product of the hexokinase reaction (glucose-6-phosphate).

  • Calculate the reaction rates and determine the IC50 value of the inhibitor as described for the FBA assay.

Pyruvate Kinase (PK) M2 Inhibition/Activation Assay

This protocol can be adapted to measure either the inhibition (by compounds like Shikonin) or activation (by compounds like TEPP-46) of Pyruvate Kinase M2.

Materials:

  • Purified Pyruvate Kinase M2 (PKM2)

  • Phosphoenolpyruvate (PEP)

  • ADP

  • Lactate dehydrogenase (LDH)

  • NADH

  • Tris-HCl buffer (pH 7.5) containing MgCl2 and KCl

  • Test compound (inhibitor or activator)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, PEP, ADP, LDH, and NADH.

  • Add the test compound at various concentrations to the wells.

  • Add the purified PKM2 enzyme to each well and pre-incubate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ by LDH as it converts the product of the pyruvate kinase reaction (pyruvate) to lactate.

  • Calculate the reaction rates. For inhibitors, determine the IC50 value. For activators, determine the AC50 value (the concentration that produces 50% of the maximal activation).

Conclusion

This compound represents a promising new class of antifungal agents through its unique covalent and allosteric inhibition of FBA in Candida albicans. When compared to other metabolic inhibitors, its potency and mechanism of action highlight the diverse strategies available for targeting cellular metabolism. The provided data and experimental protocols offer a foundation for further investigation and comparative studies, aiding in the rational design and development of novel therapeutics targeting metabolic pathways. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further characterization of these compounds.

References

Fba-IN-1: A Novel Antifungal Agent Targeting Fructose-1,6-Bisphosphate Aldolase, in Comparison to Major Antifungal Drug Classes

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the fight against fungal infections is emerging with the development of Fba-IN-1, a representative of a novel class of antifungal agents targeting the essential fungal enzyme fructose-1,6-bisphosphate aldolase (FBA). This guide provides a comprehensive comparison of this compound with established antifungal drug classes, including azoles, polyenes, and echinocandins, supported by available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on its potential.

This compound represents a promising therapeutic strategy due to its unique mechanism of action, which differs significantly from existing antifungals. Fungi, including the prevalent pathogen Candida albicans, rely on the FBA enzyme for both glycolysis and gluconeogenesis, two critical metabolic pathways for their survival and virulence.[1] The fungal FBA enzyme possesses structural differences from its human counterpart, presenting an attractive target for selective inhibition.[1][2]

Mechanism of Action: A Departure from Convention

Current antifungal therapies primarily target the fungal cell membrane or cell wall. This compound, by inhibiting a key enzyme in central carbon metabolism, introduces a novel approach to disrupting fungal viability.

  • This compound (FBA Inhibitors): These agents inhibit fructose-1,6-bisphosphate aldolase, an enzyme crucial for fungal glycolysis and gluconeogenesis. This disruption of central metabolism leads to a fungistatic (inhibiting growth) or fungicidal (killing fungi) effect, depending on the specific compound and concentration.[3]

  • Azoles (e.g., Fluconazole, Voriconazole): This class of drugs inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol disrupts membrane integrity and function.[4][5]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[4][5]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class inhibits the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis.[4]

The distinct mechanism of this compound suggests it may be effective against fungal strains that have developed resistance to existing drug classes.

Comparative In Vitro Activity

Quantitative data from preclinical studies provide a preliminary assessment of the potency of FBA inhibitors compared to standard antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for representative compounds. It is important to note that "this compound" is a representative name for novel FBA inhibitors, and the data presented is a composite from published studies on various FBA inhibitors.

Drug ClassRepresentative Agent(s)Target Organism(s)MIC Range (µg/mL)IC50 Range (µM)Citation(s)
FBA Inhibitor Compound 3g, 2a11 Candida albicans (including azole-resistant strains)1 - 64 (MIC80)2.7[6][7]
Azoles FluconazoleCandida spp.0.25 - >64-[8][9]
VoriconazoleCandida spp., Aspergillus spp.0.03 - 16-[10]
Polyenes Amphotericin BCandida spp., Aspergillus spp., Cryptococcus neoformans0.03 - 2-[8][10]
Echinocandins CaspofunginCandida spp., Aspergillus spp.0.008 - 160.17 - 2.4[10][11]
MicafunginCandida spp.0.008 - 2-[9]

Signaling Pathways and Experimental Workflows

To understand the broader biological context and the methodologies used to evaluate these antifungal agents, the following diagrams illustrate the targeted metabolic pathway and a standard experimental workflow for determining antifungal susceptibility.

Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_metabolism Central Metabolism β-(1,3)-glucan_synthesis β-(1,3)-glucan Synthesis Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Glucose Glucose Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Glucose->Fructose-1,6-bisphosphate Glycolysis Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate aldolase (FBA) Echinocandins Echinocandins Echinocandins->β-(1,3)-glucan_synthesis Inhibits Azoles Azoles Azoles->Lanosterol Inhibits Polyenes Polyenes Polyenes->Ergosterol Binds to This compound This compound This compound->Fructose-1,6-bisphosphate Inhibits FBA

Fig. 1: Mechanisms of Action of Antifungal Drug Classes.

Antifungal_Susceptibility_Testing_Workflow Start Start Fungal_Isolate Prepare Fungal Inoculum Start->Fungal_Isolate Drug_Dilution Prepare Serial Dilutions of Antifungal Agent Start->Drug_Dilution Inoculation Inoculate Microtiter Plate Fungal_Isolate->Inoculation Drug_Dilution->Inoculation Incubation Incubate at 35-37°C for 24-48 hours Inoculation->Incubation Reading Read Results Visually or Spectrophotometrically Incubation->Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination End End MIC_Determination->End

Fig. 2: Broth Microdilution Antifungal Susceptibility Testing.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for comparing the efficacy of different compounds. The broth microdilution method is a standardized technique widely used for this purpose.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Antifungal agent stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline or water to a specific turbidity, corresponding to a known cell concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted in the test medium to achieve the final desired inoculum size.

  • Drug Dilution: The antifungal agent is serially diluted in the microtiter plate using RPMI-1640 medium to create a range of concentrations.

  • Inoculation: Each well (except for a sterility control) is inoculated with the prepared fungal suspension. A growth control well containing only the medium and the inoculum is also included.

  • Incubation: The plate is incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24 to 48 hours).

  • Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth compared to the growth control. This can be assessed visually or by measuring the optical density using a spectrophotometer. The endpoint for azoles and echinocandins is often a 50% reduction in growth (MIC50), while for polyenes it is typically complete inhibition.[12] For novel compounds like FBA inhibitors, the endpoint may be defined as a significant reduction in growth, such as 80% (MIC80).[6]

Spectrum of Activity and Potential for Future Development

  • This compound (FBA Inhibitors): Preclinical data suggests activity primarily against Candida species, including strains resistant to azoles.[7] The broad-spectrum potential against other fungal pathogens is an active area of research.

  • Azoles: Broad-spectrum activity against many yeasts and molds, though resistance is a growing concern, particularly in Candida auris and some Aspergillus species.[6]

  • Polyenes: Broadest spectrum of activity among the established antifungals, covering most pathogenic yeasts and molds. However, their use can be limited by toxicity.[13]

  • Echinocandins: Excellent activity against most Candida species and good activity against Aspergillus species. They are not effective against Cryptococcus neoformans or Mucorales.[13]

Conclusion

This compound and other inhibitors of fructose-1,6-bisphosphate aldolase represent a novel and promising class of antifungal agents. Their unique mechanism of action, targeting a central metabolic pathway essential for fungal survival, offers a potential solution to the growing challenge of antifungal resistance. While still in the early stages of development, the available data indicates potent in vitro activity against clinically relevant fungal pathogens, including azole-resistant strains. Further research, including in vivo efficacy and safety studies, will be critical to fully elucidate the therapeutic potential of this new class of antifungals. The continued exploration of novel targets like FBA is essential for expanding the arsenal of antifungal therapies and improving outcomes for patients with invasive fungal infections.

References

Benchmarking Fba-IN-1: A Comparative Guide to its Potency and Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fba-IN-1 has emerged as a promising first-in-class covalent allosteric inhibitor of Fructose-1,6-bisphosphate Aldolase (FBA), a key enzyme in the glycolysis and gluconeogenesis pathways of Candida albicans. This guide provides a comprehensive analysis of this compound's potency and spectrum, comparing its performance with existing antifungal agents and other FBA inhibitors. The information is supported by experimental data and detailed methodologies to aid in research and drug development efforts.

Potency and Spectrum Analysis

This compound demonstrates significant inhibitory activity, particularly against azole-resistant strains of Candida albicans. Its unique covalent and allosteric mechanism of action offers a potential advantage in overcoming existing resistance mechanisms.

Table 1: Comparative Antifungal Potency (MIC80, µg/mL) against Candida albicans
CompoundWild-Type C. albicansAzole-Resistant C. albicans (Strain 103)Other Azole-Resistant Strains
This compound (Compound 2a11) Not specified1[1]MIC80 < 2 for strains 7781 and 904
Fluconazole 0.25 - 8[2]≥ 64[2]MICs can range from 16 to >256
Itraconazole 0.03 - 1MICs can be elevated, often ≥1Variable, with resistance observed

Note: MIC80 (Minimum Inhibitory Concentration for 80% of isolates) values are compiled from various sources. Direct head-to-head comparative studies for all listed compounds under identical conditions are limited.

Table 2: Spectrum of Activity for Fructose-1,6-bisphosphate Aldolase (FBA) Inhibitors
InhibitorTarget ClassOrganism(s)Inhibition TypeNotable Characteristics
This compound Class II FBACandida albicansCovalent AllostericPotent against azole-resistant strains.
Phosphoglycolohydroxamate (PGH) Class II FBABroad (bacteria, fungi)Competitive (DHAP analogue)Promiscuous, inhibits some mammalian enzymes.
8-hydroxyquinoline carboxylic acid (HCA) Class IIa FBAMycobacterium tuberculosis, MRSANoncompetitiveShows anti-TB properties; does not inhibit human Class I FBAs.
Mannitol bis-phosphate (MBP) Class I & II FBATrypanosoma brucei, mammalsCompetitiveShows some selectivity for microbial FBA over mammalian FBA.

Signaling Pathway and Mechanism of Action

This compound targets Fructose-1,6-bisphosphate Aldolase (FBA), a critical enzyme in the central carbon metabolism of Candida albicans. By inhibiting FBA, this compound disrupts both glycolysis (the breakdown of glucose for energy) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). This dual inhibition is crucial for the survival of the fungal pathogen.

Glycolysis_Gluconeogenesis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P G6P->Glucose F6P Fructose-6-phosphate G6P->F6P F6P->G6P F16BP Fructose-1,6-bisphosphate F6P->F16BP F16BP->F6P DHAP Dihydroxyacetone phosphate F16BP->DHAP FBA G3P Glyceraldehyde-3-phosphate F16BP->G3P FBA DHAP->G3P G3P->F16BP FBA Pyruvate Pyruvate G3P->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP PEP->G3P Fba_IN_1 This compound Fba_IN_1->F16BP Inhibits FBA

Caption: Glycolysis and Gluconeogenesis pathway in C. albicans showing FBA's central role and its inhibition by this compound.

The covalent allosteric inhibition mechanism of this compound is a key differentiator. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inactivates it. The covalent nature of this binding results in a long-lasting, potentially irreversible inhibition, which can contribute to its potent antifungal effect.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The potency of this compound and other antifungal agents is quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC80 value, specifically, is the concentration that inhibits 80% of the tested isolates. A standardized broth microdilution method is commonly employed.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare RPMI-1640 medium dispense_drug Dispense drug dilutions into 96-well microtiter plate prep_media->dispense_drug prep_drug Prepare serial dilutions of this compound prep_drug->dispense_drug prep_inoculum Prepare standardized inoculum of C. albicans (1-5 x 10^3 CFU/mL) add_inoculum Add inoculum to each well prep_inoculum->add_inoculum dispense_drug->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_plate Read absorbance (OD600) or visually inspect for growth incubate->read_plate determine_mic Determine MIC80: Lowest concentration with ≥80% growth inhibition read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Detailed Steps:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Candida albicans strains are cultured overnight, and the cell density is adjusted to a standardized concentration (e.g., 1-5 x 10^3 CFU/mL) in RPMI-1640 medium.

  • Microplate Inoculation: The prepared drug dilutions are added to the wells of a 96-well microtiter plate, followed by the addition of the standardized fungal inoculum. Control wells containing no drug are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: After incubation, the plates are read either visually or using a spectrophotometer to measure optical density at 600 nm (OD600). The MIC80 is determined as the lowest drug concentration that causes at least an 80% reduction in growth compared to the drug-free control.

Conclusion

This compound represents a significant advancement in the search for novel antifungal agents. Its potent activity against azole-resistant Candida albicans, coupled with a unique covalent allosteric mechanism of action, positions it as a strong candidate for further development. The data and protocols presented in this guide offer a foundation for researchers to objectively evaluate and compare this compound against other therapeutic alternatives, ultimately contributing to the development of more effective treatments for fungal infections.

References

Fba-IN-1: A Comparative Analysis in Preclinical Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Fba-IN-1, a novel covalent allosteric inhibitor of Fructose-1,6-bisphosphate Aldolase (FBA), in the context of antifungal drug discovery. This guide provides a comparative analysis of its performance with other FBA inhibitors and standard antifungal agents, supported by available experimental data.

Fructose-1,6-bisphosphate aldolase (FBA) has emerged as a promising target for novel antifungal therapies. This enzyme plays a crucial role in the central carbon metabolism of fungi, specifically in the glycolysis and gluconeogenesis pathways, which are essential for their growth and virulence.[1][2][3][4][5] The fungal FBA (Class II) possesses a distinct structure and catalytic mechanism compared to its human counterpart (Class I), offering a window for selective inhibition. This compound is a first-in-class, covalent, and allosteric inhibitor of FBA from the pathogenic yeast Candida albicans (CaFBA).[6] This guide provides a comparative overview of this compound's activity against Candida species and contextualizes its performance against other FBA inhibitors and established antifungal drugs.

Comparative Efficacy of this compound and Other Antifungal Agents

The following tables summarize the available quantitative data on the inhibitory and antifungal activities of this compound, other experimental FBA inhibitors, and standard-of-care antifungal agents against Candida species. It is important to note that the data for this compound and other FBA inhibitors are from separate, independent studies, which should be taken into consideration when making direct comparisons.

Table 1: In Vitro Activity of this compound and Other FBA Inhibitors Against Candida albicans

CompoundTargetAssay TypeIC50 (µM)MIC80 (µg/mL)
This compound CaFBAAntifungal SusceptibilityNot Reported1 (against azole-resistant strain 103)[6]
Compound 3g CaFBAEnzyme Inhibition2.7[7][8]Not Reported for C. albicans
Compound 1 CaFBAEnzyme InhibitionIC50 in nM rangeNot Reported

Table 2: In Vitro Activity of Standard Antifungal Drugs Against Candida albicans

DrugDrug ClassMIC50 (µg/mL)MIC90 (µg/mL)
Fluconazole Azole0.5[9]32[9]
Voriconazole Azole0.0078[9]2[9]
Amphotericin B Polyene0.25 - 11[9]
Micafungin EchinocandinNot Reported0.015[9]
Anidulafungin EchinocandinNot Reported0.031[9]
Caspofungin EchinocandinNot Reported0.125[9]

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of FBA inhibitors.

FBA Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of FBA. The activity is measured by monitoring the rate of substrate cleavage.

  • Reagents and Materials:

    • Purified FBA enzyme

    • Fructose-1,6-bisphosphate (FBP) substrate

    • Assay buffer (e.g., 0.1 M Glycyl-glycine, pH 7.4, with 0.2 M AcOK)

    • NADH

    • Glycerophosphate dehydrogenase

    • Triose-phosphate isomerase

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADH, glycerophosphate dehydrogenase, and triose-phosphate isomerase.

    • Add varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Add the purified FBA enzyme to the wells and pre-incubate for a defined period.

    • Initiate the enzymatic reaction by adding the FBP substrate.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[10][11]

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.

  • Reagents and Materials:

    • Candida albicans isolate

    • RPMI 1640 medium

    • 96-well microtiter plates

    • Test compound (e.g., this compound)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a standardized inoculum of the Candida albicans isolate.

    • Serially dilute the test compound in RPMI 1640 medium in a 96-well plate.

    • Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the drug that causes a significant reduction in fungal growth compared to the control. For azoles, this is often a ≥50% reduction (MIC50), while for some compounds, a more stringent ≥80% reduction (MIC80) is used.[12][13][14]

Signaling Pathways and Experimental Workflows

The inhibition of FBA by this compound directly impacts the central carbon metabolism of Candida albicans. The following diagrams illustrate the affected pathway and a typical experimental workflow for inhibitor screening.

glycolysis_gluconeogenesis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P FBP Fructose-1,6-bisphosphate F6P->FBP Glycolysis DHAP Dihydroxyacetone phosphate FBP->DHAP FBA G3P Glyceraldehyde-3-phosphate FBP->G3P FBA DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Pyruvate->FBP Gluconeogenesis_precursors Gluconeogenic Precursors Gluconeogenesis_precursors->Pyruvate Gluconeogenesis Fba_IN_1 This compound FBA FBA (Fructose-1,6-bisphosphate aldolase) Fba_IN_1->FBA Inhibition

Caption: Glycolysis and Gluconeogenesis pathway in Candida albicans showing the point of inhibition by this compound.

experimental_workflow start Start: Compound Library enzyme_assay In Vitro FBA Enzyme Assay start->enzyme_assay ic50 Determine IC50 enzyme_assay->ic50 mic_testing Antifungal Susceptibility Testing (C. albicans) ic50->mic_testing Active Compounds mic Determine MIC mic_testing->mic in_vivo In Vivo Efficacy (Animal Model) mic->in_vivo Potent Compounds lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious Compounds end End: Antifungal Candidate lead_optimization->end

References

Fba-IN-1 Analogue, Compound 2a11, Demonstrates Potent Activity in Overcoming Azole Resistance in Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A new class of covalent allosteric inhibitors targeting Fructose-1,6-bisphosphate aldolase (FBA) is showing significant promise in combating drug-resistant fungal infections. A representative compound from this class, 2a11, has been identified as a potent inhibitor of Candida albicans FBA (CaFBA) and exhibits strong antifungal activity against azole-resistant strains, offering a novel therapeutic strategy against these challenging pathogens.

Fructose-1,6-bisphosphate aldolase is a critical enzyme in the central metabolic pathways of glycolysis and gluconeogenesis, making it an attractive target for antimicrobial drug development.[1][2] Unlike mammalian cells which utilize a Class I FBA, fungi and bacteria possess a mechanistically distinct Class II FBA, allowing for selective inhibition.[3] The emergence of resistance to conventional antifungal agents, such as azoles, has necessitated the exploration of new drug targets and mechanisms of action.

Recent structure-guided drug discovery efforts have led to the development of first-in-class covalent allosteric inhibitors of CaFBA.[1] These inhibitors, including the notable compound 2a11, bind to a novel allosteric site on the enzyme, leading to its inactivation. This mechanism of action is distinct from competitive inhibitors that target the enzyme's active site.

Comparative Performance of FBA Inhibitors

The efficacy of these novel FBA inhibitors has been demonstrated through in vitro enzymatic assays and antifungal susceptibility testing against various C. albicans strains, including those resistant to the commonly used antifungal drug, fluconazole.

CompoundTarget EnzymeIC50 (nM)[1]Antifungal Activity (MIC80 in µg/mL)[1]
C. albicans SC5314 (Wild-type)
2a11 CaFBA18.2 ± 1.52
Fluconazole Lanosterol 14α-demethylaseN/A0.5
C. albicans 103 (Azole-resistant)
2a11 CaFBA18.2 ± 1.51
Fluconazole Lanosterol 14α-demethylaseN/A>128

Mechanism of Action: Covalent Allosteric Inhibition

The inhibitory action of compound 2a11 and its analogues is centered on a newly identified covalent allosteric site on CaFBA. The key events in this mechanism are:

  • Binding: The inhibitor binds to a pocket near the C292 residue of CaFBA.

  • Covalent Bond Formation: A covalent bond is formed between the inhibitor and the C292 residue.

  • Conformational Change: This binding induces a conformational change in a flexible loop, which in turn displaces the L288 residue.

  • Inactivation: The movement of L288 leads to the displacement of the catalytically essential S268 residue from its active position, breaking a critical hydrogen bond and inactivating the enzyme.[2]

FBA_Inhibition_Pathway cluster_CaFBA CaFBA Enzyme Active_Site Active Site (S268) Products DHAP + GAP Active_Site->Products Catalyzes Allosteric_Site Allosteric Site (C292, L288) Allosteric_Site->Active_Site Induces conformational change Inactivates Inhibitor Compound 2a11 Inhibitor->Allosteric_Site Covalently binds FBP Fructose-1,6-bisphosphate FBP->Active_Site Binds Metabolism Glycolysis/ Gluconeogenesis Products->Metabolism Cell_Death Fungal Cell Death Metabolism->Cell_Death Disruption leads to

Figure 1: Mechanism of covalent allosteric inhibition of CaFBA.

Experimental Workflow

The identification and characterization of these novel FBA inhibitors involved a multi-step experimental workflow, beginning with computational screening and culminating in biological validation.

Experimental_Workflow Virtual_Screening Virtual Screening (Covalent docking) Synthesis Chemical Synthesis of Inhibitors Virtual_Screening->Synthesis Enzyme_Assay Enzymatic Inhibition Assay (IC50 determination) Synthesis->Enzyme_Assay Structural_Studies Structural Biology (Crystallography, LC-MS) Enzyme_Assay->Structural_Studies MIC_Testing Antifungal Susceptibility Testing (MIC80 determination) Enzyme_Assay->MIC_Testing Mechanism_Validation Mechanism Validation (Site-directed mutagenesis) Structural_Studies->Mechanism_Validation MIC_Testing->Mechanism_Validation

Figure 2: Workflow for FBA inhibitor discovery and validation.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the evaluation of FBA inhibitors.

Enzymatic Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds against CaFBA was determined using a coupled enzyme assay. The reaction mixture contained purified CaFBA, the substrate fructose-1,6-bisphosphate, and auxiliary enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase) and NADH in a buffer solution. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored spectrophotometrically. Compounds were added at varying concentrations to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[1]

Antifungal Susceptibility Testing (MIC80 Determination)

The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. C. albicans strains were cultured in RPMI-1640 medium with varying concentrations of the test compounds. The plates were incubated at 35°C and the optical density at 600 nm was measured after 24-48 hours. The MIC80 was defined as the lowest concentration of the compound that inhibited 80% of fungal growth compared to the drug-free control.[1]

Site-Directed Mutagenesis

To confirm the binding site and mechanism of inhibition, site-directed mutagenesis was performed to create mutant versions of the CaFBA enzyme. Specific amino acid residues, such as C292, S268, and L288, were replaced with other amino acids. The inhibitory effects of the compounds on these mutant enzymes were then assayed to determine the importance of these residues for inhibitor binding and enzymatic inactivation.[1]

Conclusion

The development of covalent allosteric inhibitors of Fructose-1,6-bisphosphate aldolase, exemplified by compound 2a11, represents a significant advancement in the search for novel antifungal agents. By targeting a key metabolic enzyme with a unique mechanism of action, these compounds effectively circumvent existing resistance mechanisms in Candida albicans. The potent activity of these inhibitors against azole-resistant strains underscores their potential as a new therapeutic class for the treatment of invasive fungal infections. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this promising new class of antifungals.

References

Safety Operating Guide

Proper Disposal Procedures for Fba-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of the research chemical Fba-IN-1. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from their supplier for detailed and specific safety and disposal information. All procedures must be conducted in strict accordance with local, state, and federal regulations, and in compliance with your institution's environmental health and safety (EHS) guidelines.

Essential Safety and Logistical Information

This compound is identified as a first-in-class, covalent, and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) from Candida albicans.[1] As a bioactive, novel chemical compound intended for research purposes, it should be handled with care, assuming it may have hazardous properties until comprehensively evaluated. Standard laboratory chemical safety protocols should be rigorously followed.

Key Chemical and Safety Data Summary

Due to the limited availability of public data, a comprehensive quantitative summary is not possible. The following table summarizes the available information.

PropertyDataSource
CAS Number 2605897-57-0[2]
Molecular Formula C₁₅H₁₃NOSe[2]
Molecular Weight 302.23 g/mol [2]
Target Candida albicans fructose-1,6-bisphosphate aldolase (CaFBA)[1]
Description Covalent, allosteric inhibitor[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]

Experimental Protocols: General Disposal Procedure for this compound

The following is a generalized, step-by-step procedure for the disposal of small quantities of this compound, treating it as a potentially hazardous chemical waste. This protocol is based on standard laboratory practices and should be adapted to comply with your institution-specific procedures.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A buttoned laboratory coat.

  • Respiratory Protection: If working with the powder form and there is a risk of aerosolization, use a certified respirator or conduct the work in a chemical fume hood.

Step 2: Waste Segregation and Collection
  • Solid Waste:

    • Carefully sweep up any solid this compound using non-sparking tools.

    • Place the solid waste into a clearly labeled, sealable hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Liquid Waste (Solutions of this compound):

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be appropriate for the solvent used (e.g., a solvent-safe container for DMSO solutions).

    • Do not pour this compound solutions down the drain.

  • Contaminated Labware:

    • Disposable items (e.g., pipette tips, microfuge tubes) that have come into contact with this compound should be placed in the solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.

Step 3: Labeling and Storage of Hazardous Waste
  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent(s) and their approximate concentrations.

    • The accumulation start date.

    • The primary hazard(s) (if known from the SDS, otherwise list as "Potentially Hazardous Chemical").

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's EHS department.

Step 4: Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Do not attempt to incinerate or treat the chemical waste yourself unless you are trained and equipped to do so in a compliant manner.

Mandatory Visualizations

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

Fba_IN_1_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_disposal Final Disposal start Start: Need to Dispose of this compound sds Obtain and Review Supplier's SDS start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Disposables waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Contractor store->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.